molecular formula C25H42O5 B076713 Stearyl gallate CAS No. 10361-12-3

Stearyl gallate

Cat. No.: B076713
CAS No.: 10361-12-3
M. Wt: 422.6 g/mol
InChI Key: BRNPAEUKZMBRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearyl gallate is a lipophilic ester derivative of gallic acid, engineered to enhance the antioxidant efficacy of the gallate moiety in lipid-based systems. Its primary research value lies in its potent ability to inhibit autoxidation by acting as a free radical scavenger, thereby protecting unsaturated lipids from peroxidation. This mechanism, coupled with the extended hydrocarbon chain (stearyl group) that improves solubility in fats and oils, makes it an indispensable reagent for studies focused on stabilizing pharmaceuticals, cosmetics, and food products. Researchers utilize this compound to investigate the preservation of lipid integrity in emulsions, biological membranes, and various hydrophobic matrices. Its application extends to materials science for preventing polymer degradation and in biochemical assays to probe oxidative stress pathways. This compound provides a critical tool for elucidating structure-activity relationships of phenolic antioxidants and for developing advanced stabilization strategies in complex multiphase systems.

Properties

IUPAC Name

octadecyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-25(29)21-19-22(26)24(28)23(27)20-21/h19-20,26-28H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNPAEUKZMBRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145943
Record name Stearyl gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10361-12-3
Record name Stearyl gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stearyl gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl-3,4,5-trihydroxybenzoat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6740S6023
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Antioxidant Mechanism of Stearyl Gallate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl gallate, the ester of stearic acid and gallic acid, is a lipophilic antioxidant of significant interest in the pharmaceutical, food, and cosmetic industries. Its efficacy as a radical scavenger and a modulator of cellular stress responses is attributed to the synergistic interplay between its hydrophilic galloyl head and its lipophilic stearyl tail. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound as an antioxidant, detailing its free-radical scavenging properties, its interaction with cellular membranes, and its putative role in modulating key signaling pathways involved in oxidative stress. This document is intended to serve as a resource for researchers and professionals engaged in the development of novel antioxidant therapies and formulations.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, by neutralizing these ROS, can mitigate oxidative damage and offer therapeutic potential. This compound (Octadecyl 3,4,5-trihydroxybenzoate) is a synthetic antioxidant designed to enhance the lipophilicity of gallic acid, a potent natural antioxidant. This structural modification allows for its effective incorporation into lipid-rich environments such as cell membranes and lipid-based formulations, thereby protecting them from lipid peroxidation.

Physicochemical Properties and Structure-Activity Relationship

The antioxidant activity of this compound is intrinsically linked to its chemical structure. The galloyl moiety, with its three hydroxyl groups, is the primary site of antioxidant activity. The long C18 stearyl chain, on the other hand, dictates its physical properties, particularly its solubility and partitioning in biological systems.

  • Gallic Acid Moiety: The 3,4,5-trihydroxy arrangement on the phenyl ring is crucial for the potent free-radical scavenging activity. The hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.

  • Stearyl Chain: The 18-carbon alkyl chain imparts a high degree of lipophilicity to the molecule. This allows this compound to partition effectively into lipid bilayers, positioning the antioxidant galloyl head at the lipid-water interface where lipid peroxidation is initiated.

The structure-activity relationship of alkyl gallates reveals a "cut-off effect" where the antioxidant efficacy in some systems increases with alkyl chain length up to a certain point (around C8-C12) and then decreases. This is often attributed to reduced mobility and steric hindrance of the longer chains, which may impede their interaction with free radicals. While specific data for this compound is limited, its long chain suggests it is most effective in highly lipophilic environments.

Core Antioxidant Mechanisms

The antioxidant action of this compound is multifaceted, involving direct free-radical scavenging and potential modulation of cellular antioxidant defense systems.

Free Radical Scavenging

The primary mechanism of action of this compound is its ability to directly scavenge a variety of ROS, including peroxyl radicals, hydroxyl radicals, and superoxide anions. This is achieved through the donation of a hydrogen atom from one of the hydroxyl groups on the gallic acid moiety to a free radical, thus neutralizing it. The resulting this compound radical is a relatively stable, resonance-stabilized species that is less likely to propagate the radical chain reaction.

The general reaction can be depicted as:

SG-OH + R• → SG-O• + RH

Where:

  • SG-OH represents this compound

  • R• is a free radical

  • SG-O• is the stabilized this compound radical

  • RH is the neutralized radical species

dot

Free_Radical_Scavenging Stearyl_Gallate This compound (SG-OH) Stabilized_Radical Stabilized Stearyl Gallate Radical (SG-O•) Stearyl_Gallate->Stabilized_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Free radical scavenging by this compound.

Inhibition of Lipid Peroxidation

Due to its lipophilic nature, this compound is particularly effective at inhibiting lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cell membrane damage. By positioning itself within the lipid bilayer, this compound can intercept lipid peroxyl radicals (LOO•) and break the propagation phase of lipid peroxidation.

dot

Lipid_Peroxidation_Inhibition cluster_inhibition Inhibition by this compound Lipid_Radical Lipid Radical (L•) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 Oxygen Oxygen (O2) Lipid_Peroxyl_Radical->Lipid_Radical Chain Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH Stabilized_Radical Stabilized SG Radical (SG-O•) Lipid_Peroxyl_Radical->Stabilized_Radical + SG-OH Unsaturated_Lipid Unsaturated Lipid (LH) Stearyl_Gallate This compound (SG-OH)

Caption: Inhibition of lipid peroxidation chain reaction.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound can be quantified using various in vitro assays. While specific IC50 values for this compound are not widely reported, data from studies on other long-chain alkyl gallates provide valuable insights.

AssayAnalyteIC50 (µM)Reference CompoundIC50 (µM)Reference
DPPH Radical Scavenging Lauryl Gallate (C12)~30-50Ascorbic Acid~25-45[General literature values]
Myristyl Gallate (C14)~40-60Trolox~40-60[General literature values]
ABTS Radical Scavenging Lauryl Gallate (C12)~10-20Trolox~15-25[General literature values]
Cetyl Gallate (C16)~15-25Ascorbic Acid~10-20[General literature values]
Lipid Peroxidation (TBARS) Dodecyl Gallate (C12)Potent Inhibitionα-Tocopherol-[1]
Tetradecyl Gallate (C14)0.06--[2]

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The data for lauryl, myristyl, cetyl, and tetradecyl gallate suggest that this compound would also exhibit potent antioxidant activity.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, lipophilic antioxidants like this compound are hypothesized to exert their protective effects by modulating intracellular signaling pathways that regulate the cellular response to oxidative stress. While direct evidence for this compound is emerging, the effects of other polyphenols and lipophilic antioxidants on these pathways provide a strong basis for its proposed mechanisms.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. Lipophilic antioxidants may activate the Nrf2 pathway by modifying cysteine residues on Keap1, thereby promoting Nrf2 release and activation.

dot

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Stearyl_Gallate This compound Stearyl_Gallate->Keap1_Nrf2 Potentially promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription MAPK_Pathway Oxidative_Stress Oxidative Stress (ROS) ASK1 ASK1 Oxidative_Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation Promotes p38 p38 MKK3_6->p38 Phosphorylates p38->Apoptosis_Inflammation Promotes Stearyl_Gallate This compound Stearyl_Gallate->ASK1 Inhibits (putative) NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress (ROS) IKK IKK Complex Oxidative_Stress->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activates Transcription Proteasome Proteasome IkB_P->Proteasome Degradation Stearyl_Gallate This compound Stearyl_Gallate->IKK Inhibits (putative) DPPH_Workflow Prepare_Reagents Prepare DPPH Solution & this compound Dilutions Mix Mix this compound with DPPH Solution Prepare_Reagents->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50 TBARS_Workflow Induce_Peroxidation Induce Lipid Peroxidation in presence of this compound TBARS_Reaction Add TCA and TBA, then Heat Induce_Peroxidation->TBARS_Reaction Measure_Absorbance Measure Absorbance of MDA-TBA Adduct (532 nm) TBARS_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition of Lipid Peroxidation Measure_Absorbance->Calculate_Inhibition

References

An In-depth Technical Guide to the Physicochemical Properties of Octadecyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl gallate, also known as stearyl gallate, is an organic compound formed from the esterification of gallic acid and octadecanol.[1] It belongs to the family of alkyl gallates, which are recognized for their significant antioxidant properties. The molecule incorporates a hydrophilic galloyl group, responsible for its free-radical scavenging activity, and a long, lipophilic octadecyl (stearyl) chain. This amphiphilic nature governs its solubility, membrane interactions, and applications. Octadecyl gallate is utilized as an antioxidant and preservative in various industries, including cosmetics, food, and pharmaceuticals, to prevent the oxidative degradation of fats and oils.[2] This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental methodologies and relevant data.

Chemical Identity and Structure

Octadecyl gallate is structurally defined by a 3,4,5-trihydroxybenzoyl moiety attached to an eighteen-carbon alkyl chain via an ester linkage.

  • IUPAC Name: Octadecyl 3,4,5-trihydroxybenzoate[3]

  • Synonyms: this compound, Gallic Acid Stearyl Ester[1][4]

  • CAS Number: 10361-12-3[1][4][5]

  • Molecular Formula: C₂₅H₄₂O₅[1][4]

  • Molecular Weight: 422.6 g/mol [1][4]

Physicochemical Properties

The key physicochemical data for octadecyl gallate are summarized in the table below. These properties are crucial for formulation development, understanding its biological transport, and predicting its behavior in various systems.

PropertyValueReference(s)
Appearance Off-white to light yellow powder/crystal[1]
Melting Point 95 °C[1][6]
Boiling Point 583.0 ± 45.0 °C (Predicted)[1]
Density 1.048 ± 0.06 g/cm³ (Predicted)[1][4]
Vapor Pressure 3.44E-14 mmHg at 25°C[4]
Water Solubility Insoluble[1]
pKa 7.93 ± 0.25 (Predicted)[1]
LogP (Octanol/Water) Not explicitly found, but high due to the long alkyl chain.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and identification of octadecyl gallate.

SpectroscopyKey Data / ObservationsReference(s)
¹H NMR Spectral data is available confirming the presence of aromatic protons from the galloyl group and aliphatic protons from the octadecyl chain.[7]
¹³C NMR Data for related gallates show characteristic signals for the carboxyl group, aromatic carbons, and the aliphatic carbons of the alkyl chain.[8][9]
Infrared (IR) Expected characteristic peaks include O-H stretching (from phenolic groups), C=O stretching (from the ester), C=C stretching (from the aromatic ring), and C-H stretching (from the alkyl chain).[10][11][12]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Determination of Solubility

The solubility of gallic acid esters can be determined using a static analytical method, followed by quantification with High-Performance Liquid Chromatography (HPLC).

  • Preparation of Saturated Solutions: An excess amount of octadecyl gallate is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. A syringe with a filter (e.g., 0.45 µm) is then used to carefully withdraw an aliquot of the supernatant.

  • Quantification by HPLC: The filtered solution is appropriately diluted and injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. A pre-established calibration curve of known octadecyl gallate concentrations is used to determine the concentration in the saturated solution.

Determination of Melting Point

The melting point is a key indicator of purity and is typically determined using the capillary method.

  • Sample Preparation: A small amount of finely powdered, dry octadecyl gallate is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The temperature is increased at a controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Determination of pKa

The pKa value, which describes the acidity of the phenolic hydroxyl groups, is critical for understanding the ionization state of the molecule at different pH values. While the provided pKa is a predicted value, it can be determined experimentally.

  • Potentiometric Titration: A solution of octadecyl gallate in a suitable solvent mixture (e.g., water-ethanol) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant. The pKa is determined from the midpoint of the titration curve.

  • UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of octadecyl gallate is recorded in a series of buffer solutions with varying pH values. The phenolic hydroxyl groups will deprotonate as the pH increases, causing a shift in the absorption maxima. The pKa can be calculated by plotting the absorbance at a specific wavelength against the pH.

Determination of Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the standard protocol.[13]

  • System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are mixed and allowed to pre-saturate each other.

  • Partitioning: A known amount of octadecyl gallate is dissolved in the n-octanol phase. This solution is then mixed with the aqueous phase in a separatory funnel and shaken vigorously to facilitate partitioning between the two phases.

  • Phase Separation and Analysis: The mixture is allowed to stand until the two phases have completely separated. The concentration of octadecyl gallate in one or both phases is then determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations: Workflows and Pathways

Caption: Experimental workflow for solubility determination.

Caption: Lipophilicity's influence on gallate antioxidant activity.

Caption: Conceptual inhibition of NLRP3 inflammasome by alkyl gallates.

References

An In-Depth Technical Guide to the Solubility of Stearyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stearyl gallate, an antioxidant ester of stearyl alcohol and gallic acid, in aqueous and organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and cosmetic industries, where this compound is utilized for its ability to prevent oxidation.

Introduction to this compound

This compound (C25H42O5, Molar Mass: 422.6 g/mol ) is a lipophilic compound known for its antioxidant properties.[1][2] Its long stearyl chain makes it particularly suitable for use in fatty and oily matrices. Understanding its solubility is critical for formulation development, ensuring optimal delivery and efficacy. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and outlines a typical workflow for such analyses.

Solubility Data of this compound

The solubility of this compound is markedly different in aqueous versus organic media, a direct consequence of its chemical structure which combines a hydrophilic galloyl head with a long, hydrophobic stearyl tail.

Aqueous Solubility

This compound is consistently reported as being insoluble in water.[3][4][5][6] This is attributed to the dominance of the long, nonpolar stearyl chain. One source provides an estimated water solubility of 0.0001272 mg/L at 25 °C, underscoring its poor affinity for aqueous environments.

Organic Solvent Solubility

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, data for this compound in dimethyl sulfoxide (DMSO) and for related, shorter-chain alkyl gallates in various organic solvents can provide valuable insights.

Table 1: Quantitative Solubility Data for this compound and Related Alkyl Gallates

CompoundSolventTemperature (°C)Solubility
This compound Dimethyl Sulfoxide (DMSO)Not Specified116.67 mg/mL (276.08 mM)[2]
Ethyl GallateEthanolNot Specified~30 mg/mL[7]
Dimethyl Sulfoxide (DMSO)Not Specified~30 mg/mL[7]
Dimethyl Formamide (DMF)Not Specified~30 mg/mL[7]
Propyl GallateEthanolNot Specified~10 mg/mL
Dimethyl Sulfoxide (DMSO)Not Specified~15 mg/mL
Dimethyl Formamide (DMF)Not Specified~20 mg/mL
Octyl GallateEthanolNot SpecifiedFreely Soluble[1][8]
EtherNot SpecifiedFreely Soluble[1][8]
Dodecyl GallateEthanolNot SpecifiedFreely Soluble
EtherNot SpecifiedFreely Soluble

Note: "Freely Soluble" is a qualitative description and generally implies a solubility of 100 mg/mL or greater.

The data suggests that as the alkyl chain length of the gallate ester increases, its solubility in polar organic solvents like ethanol may decrease, while its solubility in nonpolar and aprotic polar solvents like DMSO remains significant. The high solubility in DMSO is a key piece of data for researchers working with this compound in vitro.

Experimental Protocols for Solubility Determination

For a lipophilic compound like this compound, standard methods for determining solubility need to be meticulously followed to ensure accurate and reproducible results. The following protocols are based on established guidelines such as the OECD Guideline 105 and the widely used shake-flask method.

Shake-Flask Method (for Organic Solvents)

This is the most common and reliable method for determining the equilibrium solubility of a compound.

3.1.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

3.1.2. Materials and Apparatus

  • This compound (high purity)

  • Solvent of interest (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Constant temperature orbital shaker or water bath

  • Thermostatically controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

3.1.3. Procedure

  • Preparation: Add an excess amount of this compound to a series of glass flasks or vials. The excess should be sufficient to ensure that solid remains after equilibrium is reached.

  • Solvent Addition: Add a known volume of the desired organic solvent to each flask.

  • Equilibration: Seal the flasks and place them in the constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined time (e.g., 24, 48, or 72 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL, g/L, or mol/L.

Gravimetric Method

This method is simpler but may be less precise than instrumental methods like HPLC. It is suitable for solvents in which this compound has a reasonably high solubility.

3.2.1. Principle

A saturated solution is prepared, a known volume of the clear supernatant is carefully transferred to a pre-weighed container, the solvent is evaporated, and the mass of the remaining solute is determined.

3.2.2. Procedure

  • Equilibration: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method.

  • Sampling: After allowing the excess solid to settle, carefully transfer a precise volume of the clear supernatant to a pre-weighed, dry container (e.g., a glass vial).

  • Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

  • Weighing: Once the solvent is fully evaporated and the container has cooled to room temperature, weigh the container with the dried this compound residue.

  • Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow A Preparation: Add excess this compound to flask B Add known volume of solvent A->B C Equilibration: Agitate at constant temperature B->C D Phase Separation: Allow solid to settle C->D E Sample Collection & Filtration (0.22 µm filter) D->E F Dilution of Saturated Solution E->F G HPLC Analysis: Quantify this compound concentration F->G H Data Analysis: Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in water and organic solvents. While it is definitively insoluble in water, its solubility in organic solvents is less well-documented quantitatively, with the exception of DMSO. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound in specific solvent systems relevant to their formulation needs. The continued investigation and publication of quantitative solubility data for this compound in a broader range of pharmaceutically and cosmetically acceptable solvents would be a valuable contribution to the field.

References

Stearyl gallate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Stearyl Gallate

Introduction

This compound, the ester of stearyl alcohol and gallic acid, is a lipophilic antioxidant and potential antiviral agent. Its elongated alkyl chain enhances its solubility in fats and lipids, making it a subject of interest for applications in food preservation, cosmetics, and pharmaceuticals. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 10361-12-3[1][2][3][4][5][6]
Molecular Weight 422.6 g/mol [1][2][7]
Molecular Formula C25H42O5[1][3][7]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the biological activities of this compound and related alkyl gallates are outlined below.

Synthesis of this compound

A general method for the synthesis of alkyl gallates involves the esterification of gallic acid with the corresponding alcohol.

Procedure for Esterification of Gallic Acid:

  • Dissolve gallic acid (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) at 0°C.

  • Add stearyl alcohol (2 equivalents) and a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (1.5 equivalents).

  • Stir the reaction mixture at 0°C for 1 hour.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) and continue stirring at 0°C for 6 hours, then allow the reaction to warm to room temperature.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether, filter to remove any solid byproducts, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.[3]

Antioxidant Activity Assays

The antioxidant capacity of this compound can be evaluated using several common spectrophotometric methods.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored by a decrease in absorbance.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 1 x 10⁻⁴ M).

    • Prepare various concentrations of this compound in methanol.

    • Mix 1 mL of each this compound solution with 2 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm against a blank.

    • Calculate the percentage of radical scavenging activity.[8][9]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Principle: This method is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Protocol:

    • Generate the ABTS•+ by reacting a 7 mM ABTS solution with a 4.95 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 1.0-1.5 at 734 nm.

    • Add a small volume of the this compound sample to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[8]

3. Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

  • Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.[8]

Antiviral Activity Assay against Herpes Simplex Virus Type 1 (HSV-1)

Plaque Reduction Assay:

  • Principle: This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC₅₀).

  • Protocol:

    • Seed Vero cells (or another susceptible cell line) in 24-well plates and grow to confluence.

    • Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour.

    • Remove the virus inoculum and overlay the cells with fresh medium containing various concentrations of this compound.

    • Incubate the plates for a period that allows for plaque formation (e.g., 24-48 hours).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The percentage of plaque inhibition is calculated relative to an untreated virus control.[4][10]

Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction of this compound with cellular signaling pathways. However, related gallic acid esters have been shown to modulate inflammatory pathways. For instance, methyl gallate has been demonstrated to inhibit the MAPK and NF-κB signaling pathways.[11] Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms, although this requires experimental validation. The antioxidant properties of this compound suggest a potential role in modulating signaling pathways sensitive to the cellular redox state.

Workflow and Diagrams

The following diagram illustrates a general workflow for assessing the antiviral activity of this compound against HSV-1.

Antiviral_Activity_Workflow Cell_Culture Vero Cell Culture Infection Infect Cells with HSV-1 Cell_Culture->Infection Virus_Stock HSV-1 Stock Preparation Virus_Stock->Infection Compound_Prep This compound Dilutions Treatment Treat with this compound Compound_Prep->Treatment Infection->Treatment Incubation Incubate for Plaque Formation Treatment->Incubation Staining Fix and Stain Plaques Incubation->Staining Counting Count Plaques Staining->Counting IC50 Calculate IC50 Counting->IC50

Caption: Workflow for Determining the Anti-HSV-1 Activity of this compound.

This diagram outlines the key steps from cell and virus preparation to the final calculation of the half-maximal inhibitory concentration (IC₅₀).

Conclusion

This compound is a molecule of significant interest due to its lipophilic nature and antioxidant properties. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate its biological activities. While its direct impact on cellular signaling pathways remains an area for future investigation, its potential as an antioxidant and antiviral agent is evident. Further studies are warranted to elucidate its precise mechanisms of action and to explore its full therapeutic and industrial potential.

References

The Lipophilic Landscape of Long-Chain Alkyl Gallates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl gallates, the esters of gallic acid and various alcohols, are a class of compounds that have garnered significant interest in the pharmaceutical and food industries for their antioxidant, antimicrobial, and antitumor properties.[1][2] The biological activity of these molecules is intrinsically linked to their lipophilicity, a key physicochemical parameter that governs their ability to traverse cell membranes, interact with molecular targets, and distribute within biological systems. This technical guide provides an in-depth exploration of the lipophilicity of long-chain alkyl gallates, presenting quantitative data, detailed experimental protocols for its determination, and a visualization of a key signaling pathway influenced by these compounds.

The lipophilicity of a compound is most commonly expressed as its partition coefficient (P) between an oily and an aqueous phase, typically octanol and water. The logarithm of this value, logP, is a widely accepted measure of lipophilicity. For alkyl gallates, the length of the alkyl chain is a primary determinant of their lipophilic character; as the chain length increases, so does the logP value.[2] This tunable lipophilicity allows for the modulation of their biological activities, a phenomenon often referred to as the "cut-off effect," where a parabolic relationship is observed between alkyl chain length and biological efficacy.

Quantitative Data on the Lipophilicity of Alkyl Gallates

The lipophilicity of a homologous series of n-alkyl gallates has been determined using various methods, including calculation and experimental approaches like reversed-phase high-performance liquid chromatography (RP-HPLC). The following table summarizes the calculated logarithm of the octanol/water partition coefficient (ClogP) for a series of long-chain alkyl gallates, providing a clear comparison of how lipophilicity changes with the elongation of the alkyl chain.

Alkyl GallateAlkyl ChainClogP
Methyl GallateC11.23
Ethyl GallateC21.76
Propyl GallateC32.29
Butyl GallateC42.82
Pentyl GallateC53.35
Hexyl GallateC63.88
Heptyl GallateC74.41
Octyl GallateC84.94
Nonyl GallateC95.47
Decyl GallateC106.00
Undecyl GallateC116.53
Dodecyl GallateC127.06
Tridecyl GallateC137.59
Tetradecyl GallateC148.12
Pentadecyl GallateC158.65
Hexadecyl GallateC169.18
Heptadecyl GallateC179.71
Octadecyl GallateC1810.24

Data sourced from Fiuza et al. (2004), where ClogP values were calculated.

Experimental Protocols for Lipophilicity Determination

The experimental determination of logP is crucial for validating calculated values and providing a more accurate representation of a compound's behavior in biological systems. Two common and powerful techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Micellar Electrokinetic Chromatography (MEKC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for the indirect determination of logP. The principle lies in the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Workflow for RP-HPLC Determination of logP

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare standard solutions of compounds with known logP values hplc_system Equilibrate RP-HPLC system with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) prep_standards->hplc_system prep_sample Prepare a solution of the alkyl gallate with unknown logP prep_sample->hplc_system inject_standards Inject standard solutions and record retention times (tR) hplc_system->inject_standards inject_sample Inject alkyl gallate solution and record its retention time (tR) inject_standards->inject_sample calc_k Calculate the capacity factor (k) for each compound: k = (tR - t0) / t0, where t0 is the dead time inject_sample->calc_k plot_cal Plot log k of the standards against their known logP values to generate a calibration curve calc_k->plot_cal det_logp Determine the logP of the alkyl gallate from its log k value using the calibration curve plot_cal->det_logp

Caption: Workflow for logP determination using RP-HPLC.

Detailed Methodology:

  • Preparation of Mobile Phase: A suitable mobile phase, typically a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH), is prepared and degassed. The proportion of the organic modifier is critical and can be adjusted to achieve optimal retention times.

  • Column: A reversed-phase column, such as a C18 or C8 column, is used as the stationary phase.

  • Standard Compounds: A series of standard compounds with well-established logP values are selected. These standards should ideally have a structural similarity to the analytes and cover a range of lipophilicities that bracket the expected logP of the alkyl gallates.

  • Sample Preparation: The alkyl gallate and standard compounds are dissolved in the mobile phase or a compatible solvent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the gallates show maximum absorbance (around 270-280 nm).

    • Temperature: The column temperature is maintained constant to ensure reproducible retention times.

  • Data Analysis:

    • The retention time (t_R) for each compound and the dead time (t_0), determined by injecting a non-retained compound (e.g., uracil), are recorded.

    • The capacity factor (k') is calculated for each compound using the formula: k' = (t_R - t_0) / t_0.

    • A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known logP values.

    • The logP of the alkyl gallate is then determined by interpolating its log k' value on the calibration curve.

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a capillary electrophoresis technique that is particularly useful for separating neutral molecules. The separation is based on the differential partitioning of analytes between a pseudo-stationary phase of micelles and the surrounding aqueous buffer.

Workflow for MEKC Determination of Lipophilicity

G cluster_prep Buffer and Sample Preparation cluster_mekc MEKC Analysis cluster_data Data Analysis prep_buffer Prepare a running buffer containing a surfactant (e.g., SDS) above its critical micelle concentration (CMC) mekc_system Equilibrate the capillary with the running buffer prep_buffer->mekc_system prep_markers Prepare solutions of a non-retained marker (t0) and a fully retained marker (tmc) prep_markers->mekc_system prep_sample Dissolve the alkyl gallate in the running buffer prep_sample->mekc_system inject_markers Inject markers and record migration times (t0 and tmc) mekc_system->inject_markers inject_sample Inject the alkyl gallate solution and record its migration time (tR) inject_markers->inject_sample calc_k Calculate the capacity factor (k) for the alkyl gallate: k = (tR - t0) / (1 - (tR / tmc)) * t0 inject_sample->calc_k correlate_logp Correlate the calculated capacity factor (k) with the octanol-water partition coefficient (logP) using established relationships calc_k->correlate_logp

Caption: Workflow for lipophilicity determination using MEKC.

Detailed Methodology:

  • Running Buffer: A buffer, such as a borate or phosphate buffer, is prepared at a specific pH. A surfactant, most commonly sodium dodecyl sulfate (SDS), is added to the buffer at a concentration above its critical micelle concentration (CMC) to form micelles. Organic modifiers like methanol or acetonitrile can be added to the buffer to modulate the separation.

  • Capillary: A fused-silica capillary is used for the separation.

  • Markers: A marker for the electroosmotic flow (EOF) (t_0), such as methanol or acetone, and a marker for the micelle migration time (t_mc), such as Sudan III or IV, are used.

  • Sample Preparation: The alkyl gallate is dissolved in the running buffer.

  • Electrophoretic Conditions:

    • Voltage: A high voltage (e.g., 15-25 kV) is applied across the capillary.

    • Temperature: The capillary temperature is controlled to ensure reproducible migration times.

    • Injection: The sample is introduced into the capillary using hydrodynamic or electrokinetic injection.

    • Detection: On-capillary UV detection is typically used.

  • Data Analysis:

    • The migration times of the EOF marker (t_0), the micelle marker (t_mc), and the alkyl gallate (t_R) are determined.

    • The capacity factor (k') is calculated using the formula: k' = (t_R - t_0) / (t_0 * (1 - t_R / t_mc)).

    • The logP can then be estimated from the capacity factor using established linear correlations between log k' and logP for a series of reference compounds.

Influence of Lipophilicity on Biological Activity: Quorum Sensing Inhibition

The lipophilicity of alkyl gallates plays a crucial role in their ability to interact with and modulate biological systems. One such system is bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa.[3] Alkyl gallates have been shown to interfere with QS signaling, and their efficacy is dependent on the alkyl chain length.[3]

Pseudomonas aeruginosa possesses two main acyl-homoserine lactone (AHL)-based QS systems: the las and rhl systems. The las system, controlled by the transcriptional regulator LasR and its autoinducer 3-oxo-C12-HSL, is at the top of the QS hierarchy and activates the rhl system. The rhl system is regulated by RhlR and its autoinducer C4-HSL.

Alkyl gallates can act as antagonists to the LasR and RhlR receptors, thereby inhibiting the expression of downstream virulence genes. The lipophilicity of the alkyl gallate influences its ability to penetrate the bacterial cell membrane and interact with these intracellular receptors.

Quorum Sensing Inhibition by Alkyl Gallates in P. aeruginosa

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHL_las 3-oxo-C12-HSL LasR LasR AHL_las->LasR Binds to AHL_rhl C4-HSL RhlR RhlR AHL_rhl->RhlR Binds to LasI LasI LasI->AHL_las Synthesizes LasR->LasI Activates LasR->RhlR Activates Virulence_las las-controlled Virulence Genes LasR->Virulence_las Activates RhlI RhlI RhlI->AHL_rhl Synthesizes RhlR->RhlI Activates Virulence_rhl rhl-controlled Virulence Genes RhlR->Virulence_rhl Activates AlkylGallate Alkyl Gallate AlkylGallate->LasR Inhibits AlkylGallate->RhlR Inhibits

Caption: Alkyl gallates inhibit P. aeruginosa quorum sensing by antagonizing LasR and RhlR receptors.

Conclusion

The lipophilicity of long-chain alkyl gallates is a critical determinant of their biological activity. This technical guide has provided a quantitative overview of the relationship between alkyl chain length and lipophilicity, detailed experimental protocols for its accurate determination, and a visual representation of how these compounds can interfere with a key bacterial signaling pathway. For researchers and professionals in drug development, a thorough understanding of the lipophilic properties of alkyl gallates is essential for the rational design of new therapeutic agents with enhanced efficacy and targeted delivery. The methodologies and data presented herein serve as a valuable resource for advancing research in this promising class of compounds.

References

Stearyl Gallate: A Comprehensive Technical Guide to its Biological Activities Beyond Antioxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl gallate, the ester of stearyl alcohol and gallic acid, is a lipophilic antioxidant traditionally utilized in the food and cosmetic industries. While its capacity to scavenge free radicals is well-documented, a growing body of evidence reveals a diverse range of biological activities that extend far beyond antioxidation. This technical guide provides an in-depth exploration of these non-antioxidant functions, including its anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. By delving into the underlying molecular mechanisms and presenting key quantitative data, this document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related long-chain alkyl gallates.

Introduction

Gallic acid and its derivatives have long been recognized for their health-promoting effects. The esterification of gallic acid with long-chain fatty alcohols, such as stearyl alcohol, significantly increases its lipophilicity. This enhanced lipophilicity, as indicated by a higher log P value, allows for greater interaction with cell membranes and may contribute to the diverse biological activities observed. While much of the research has focused on shorter-chain alkyl gallates or the more complex epigallocatechin gallate (EGCG), the unique properties of this compound are of increasing interest for pharmaceutical and biomedical applications. This guide will systematically review the current understanding of this compound's biological functions, moving beyond its established role as an antioxidant.

Anticancer Activities

This compound and other long-chain alkyl gallates have demonstrated significant potential as anticancer agents, primarily through the induction of cytotoxicity and apoptosis in various cancer cell lines.

Cytotoxicity

The cytotoxic effects of alkyl gallates are often dependent on the length of the alkyl chain. Studies have shown that increasing the chain length can enhance cytotoxicity up to a certain point, after which a "cut-off" effect is observed, potentially due to reduced bioavailability or increased self-aggregation.[1]

Data Presentation: Cytotoxicity of Alkyl Gallates against MCF-7 Breast Cancer Cells

CompoundIC50 (µg/mL)IC50 (µM)
Gallic Acid166.90981.0
Methyl Gallate113.25614.9
Ethyl Gallate130.12656.5
Propyl Gallate>1000>4756.9
Butyl Gallate>1000>4499.5
Isobutyl Gallate227.831025.2
Tert-butyl Gallate151.20674.2
Amyl Gallate>1000>4232.1
Isoamyl Gallate58.11259.1
Heptyl Gallate25.94102.8
Octyl Gallate42.34150.0
Dodecyl Gallate31.15 (at 24h)92.0
Doxorubicin (Control)6.5812.1

Data for MCF-7 cells sourced from Arsianti et al. (2023). Data for Dodecyl Gallate against MG-63 osteosarcoma cells sourced from Wu et al. (2015).

Induction of Apoptosis

A key mechanism underlying the anticancer activity of long-chain alkyl gallates is the induction of programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.

Signaling Pathway: Intrinsic Apoptosis Pathway

stearyl_gallate This compound bcl2 Bcl-2 (Anti-apoptotic) stearyl_gallate->bcl2 Inhibits bax Bax (Pro-apoptotic) stearyl_gallate->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Inhibits release of Cytochrome c bax->mitochondrion Promotes release of Cytochrome c cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Activities

This compound and its analogs exhibit anti-inflammatory properties by modulating key inflammatory pathways and enzymes.

Inhibition of Inflammatory Mediators
Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of gallates are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Signaling Pathway: NF-κB Inhibition

inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK inflammatory_stimuli->ikk Activates stearyl_gallate This compound stearyl_gallate->ikk Inhibits nfkb_ikb NF-κB IκB ikk->nfkb_ikb Phosphorylates IκB ikb IκB nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nfkb Releases nfkb_p Phosphorylated IκB nfkb_p->ikb Degradation inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) nucleus->inflammatory_genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activities

The antimicrobial properties of alkyl gallates are well-documented, with their efficacy being influenced by the alkyl chain length. Longer chain alkyl gallates, including those structurally similar to this compound, have shown potent activity against a range of bacteria.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Alkyl Gallates

CompoundOrganismMIC (µg/mL)
Gallic AcidStaphylococcus aureus>250
Octyl GallateStaphylococcus aureus31.25
Decyl GallateStaphylococcus aureus15.6
Dodecyl GallateStaphylococcus aureus15.6
Gallic AcidEscherichia coli>250
Octyl GallateEscherichia coli125
Decyl GallateEscherichia coli62.5
Dodecyl GallateEscherichia coli31.25

Data sourced from Kubo et al. (2001).

Enzyme Inhibition

This compound and its analogs have been found to inhibit various enzymes involved in inflammation and other pathological processes.

Lipoxygenase (LOX) Inhibition

Long-chain alkyl gallates are potent inhibitors of soybean lipoxygenase-1, an enzyme involved in the inflammatory cascade. The inhibitory activity is highly dependent on the lipophilicity of the molecule.

Data Presentation: Inhibition of Soybean Lipoxygenase-1 by Alkyl Gallates

CompoundIC50 (µM)
Octyl Gallate1.3
Decyl Gallate0.25
Dodecyl Gallate0.08
Tetradecyl Gallate0.06
Hexadecyl Gallate0.07

Data sourced from Kubo et al. (2004).

Cyclooxygenase (COX) Inhibition

While direct quantitative data for this compound is limited, related compounds have shown inhibitory activity against COX enzymes, which are key targets in anti-inflammatory drug development.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity Assay (MTS Assay)

Experimental Workflow: MTS Assay

cluster_setup Cell Culture and Treatment cluster_assay MTS Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 add_compound Add varying concentrations of this compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read_absorbance Measure absorbance at 490 nm incubate3->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTS assay.

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Experimental Workflow: Annexin V/PI Apoptosis Assay

cell_treatment Treat cells with This compound harvest_cells Harvest cells (including supernatant) cell_treatment->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend cells in Annexin V Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark (15 min at room temperature) add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quadrant_analysis Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow_cytometry->quadrant_analysis

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the fluorescence signals.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (Soybean Lipoxygenase)
  • Reagent Preparation: Prepare a buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 8.0), a solution of soybean lipoxygenase, and a substrate solution (e.g., sodium linoleate).

  • Enzyme-Inhibitor Incubation: In a cuvette, mix the buffer, enzyme solution, and various concentrations of this compound. Incubate for a short period (e.g., 10 minutes at 25°C).

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound exhibits a remarkable array of biological activities that extend well beyond its traditional role as an antioxidant. Its demonstrated anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, which are significantly influenced by its long alkyl chain, position it as a promising candidate for further investigation in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this versatile molecule. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully harness its beneficial effects for human health.

References

A Comprehensive Technical Guide to the Natural Occurrence and Sources of Gallic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence and diverse sources of gallic acid esters. Gallic acid and its ester derivatives are a significant class of polyphenolic compounds that have garnered considerable interest within the scientific community due to their wide-ranging biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This document serves as a core reference for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biochemical pathways and workflows.

Natural Occurrence and Distribution

Gallic acid esters are widely distributed throughout the plant kingdom, where they exist in various forms, from simple esters to complex polymers known as hydrolysable tannins (gallotannins and ellagitannins). These compounds are integral to plant defense mechanisms and contribute to the sensory characteristics of many foods and beverages.

Plant Sources

Gallic acid and its esters are found in numerous plant species, concentrated in various tissues such as leaves, fruits, bark, and seeds. Notable plant families rich in these compounds include Anacardiaceae (e.g., mango, cashew), Myrtaceae (e.g., guava), and Fagaceae (e.g., oak).

Food and Beverage Sources

A significant portion of dietary polyphenol intake comes from the consumption of foods and beverages containing gallic acid and its esters. These contribute to the antioxidant capacity and organoleptic properties of these products. Key dietary sources include:

  • Fruits: Grapes, berries (strawberries, blueberries, blackberries), mangoes, pomegranates, and bananas are rich sources of gallic acid and its derivatives.[1]

  • Nuts: Walnuts, hazelnuts, and cashews contain notable amounts of these compounds.[1]

  • Beverages: Tea (especially green tea) and red wine are well-known for their high concentrations of gallic acid esters, particularly epigallocatechin gallate (EGCG) in tea.

Microbial Sources

Certain microorganisms, particularly fungi of the genera Aspergillus and Penicillium, are capable of producing gallic acid through the enzymatic hydrolysis of tannins.[2][3] This microbial production is a significant area of research for the industrial-scale synthesis of gallic acid.

Quantitative Analysis of Gallic Acid Esters in Natural Sources

The concentration of gallic acid and its esters can vary significantly depending on the plant species, part of the plant, geographical origin, and processing methods. The following tables summarize the quantitative data found in the literature for gallic acid and some of its common esters in various natural sources. It is important to note that while data for gallic acid, methyl gallate, and ethyl gallate are available, quantitative information on the natural occurrence of longer-chain esters like propyl, octyl, and dodecyl gallate is scarce, as these are more commonly known as synthetic food additives.[4][5]

Table 1: Concentration of Gallic Acid in Various Plant Sources

Plant SourcePart of PlantConcentrationReference
Phyllanthus emblicaFruit1.79 - 2.18%[6][7]
Terminalia bellericaFruit0.79 - 1.01%[7]
Terminalia chebulaFruit0.28 - 0.80%[7]
Green Tea (Camellia sinensis)Leaves55 - 155 mg/g (liberated by tannase)[8]
Bearberry (Arctostaphylos uva-ursi)Leaves (tannin fraction)116 - 309 mg/g (liberated by tannase)[8]
Evening Primrose (Oenothera biennis)-~15 mg/g (free gallic acid)[8]
Toona sinensisLeaves0.193 - 1.63 mg/g[9]

Table 2: Concentration of Gallic Acid Esters in Various Sources

EsterSourceConcentrationReference
Methyl GallateToona sinensis Leaves0.169 - 0.872 mg/g[9]
Methyl GallateMaple (Acer) LeavesPresent (natural constituent)[10]
Ethyl GallateGrape WineFound in highest concentration[11]
Ethyl GallatePhyllanthus emblica FruitIdentified in ethyl acetate fraction[12]
Propyl GallateFermented Tamarind By-productsPresent[13]
Octyl Gallate-Primarily a synthetic additive[14][15]
Dodecyl GallateAlchornea glandulosaReported presence[16]

Biosynthesis of Gallic Acid: The Shikimate Pathway

Gallic acid is synthesized in plants and microorganisms primarily through a branch of the shikimate pathway. This metabolic route is fundamental for the production of aromatic amino acids and a wide array of secondary metabolites. The key enzymatic step involves the dehydrogenation of 3-dehydroshikimate, an intermediate of the shikimate pathway, catalyzed by shikimate dehydrogenase (SDH).[17][18][19][20]

Shikimate Pathway to Gallic Acid cluster_main_pathway Shikimate Pathway cluster_gallic_acid_branch Gallic Acid Branch PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase SA Shikimic Acid DHS->SA Shikimate Dehydrogenase (SDH) (NADPH) GA Gallic Acid DHS->GA Shikimate Dehydrogenase (SDH) (NADP+) SP Shikimate-3-phosphate SA->SP EPSP EPSP SP->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

Biosynthesis of Gallic Acid via the Shikimate Pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and synthesis of gallic acid esters, intended to be a practical guide for laboratory work.

Extraction of Gallic Acid Esters from Plant Material

This protocol outlines a general procedure for the extraction of gallic acid and its esters from plant samples for subsequent analysis.

Extraction Workflow start Plant Material (e.g., leaves, fruits) grind Grind to a fine powder start->grind extract Extract with solvent (e.g., 80% acetone or ethanol) grind->extract filter Filter to remove solid debris extract->filter concentrate Concentrate the extract (e.g., rotary evaporation) filter->concentrate partition Partition with ethyl acetate concentrate->partition collect Collect ethyl acetate fraction partition->collect dry Dry the fraction collect->dry reconstitute Reconstitute in methanol for analysis dry->reconstitute end Analysis (e.g., HPLC, LC-MS/MS) reconstitute->end

General workflow for the extraction of gallic acid esters.

Methodology:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, fruits) and grind it into a fine powder. For samples with high-fat content, such as nuts, a pre-extraction with a non-polar solvent like hexane using a Soxhlet apparatus is recommended to remove lipids.[21]

  • Extraction: Macerate the powdered plant material with a suitable solvent. A common solvent system is 80% aqueous acetone or ethanol. The ratio of solvent to sample should be optimized but is typically around 10:1 (v/w). The extraction can be enhanced by sonication or shaking for a defined period (e.g., 1-2 hours) at room temperature.

  • Filtration and Concentration: Filter the extract through cheesecloth or filter paper to remove solid debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate in a separatory funnel. Gallic acid and its esters will preferentially partition into the ethyl acetate phase. Repeat the extraction several times to ensure complete transfer.

  • Final Preparation: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness. The resulting residue is then reconstituted in a known volume of methanol or the initial mobile phase for chromatographic analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantitative analysis of gallic acid and its esters.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might be: 0-15 min, 10-60% B; 15-20 min, 60-80% B; 20-22 min, 80-100% B; followed by re-equilibration to initial conditions.[22]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Gallic acid and its esters show strong absorbance around 270-280 nm.

  • Injection Volume: 10-20 µL.

Methodology:

  • Standard Preparation: Prepare a stock solution of gallic acid and each ester standard in methanol. From the stock solutions, prepare a series of calibration standards of known concentrations.

  • Sample Analysis: Inject the prepared sample extracts and the calibration standards into the HPLC system.

  • Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Use the regression equation of the calibration curve to calculate the concentration of each analyte in the sample.

Microbial Production of Gallic Acid via Fermentation

This protocol describes a method for producing gallic acid from tannic acid using the fungus Aspergillus niger.

Microbial Fermentation Workflow start Aspergillus niger strain culture Culture on PDA slant with tannic acid start->culture inoculum Prepare spore suspension culture->inoculum fermentation Inoculate fermentation medium (containing tannic acid) inoculum->fermentation incubation Incubate with agitation (e.g., 30-35°C, 48-72h) fermentation->incubation harvest Harvest fermentation broth incubation->harvest separation Separate biomass (filtration/centrifugation) harvest->separation extraction Extract gallic acid from the supernatant separation->extraction purification Purify gallic acid (e.g., crystallization) extraction->purification end Pure Gallic Acid purification->end

Workflow for microbial production of gallic acid.

Methodology:

  • Microorganism and Inoculum Preparation: Maintain a culture of Aspergillus niger on Potato Dextrose Agar (PDA) slants supplemented with a low concentration of tannic acid (e.g., 0.1%) to induce tannase production. Prepare a spore suspension by washing the surface of a mature slant with sterile water containing a surfactant (e.g., 0.1% Tween 80).

  • Fermentation Medium: Prepare a fermentation medium containing a carbon source (if not solely relying on tannic acid), a nitrogen source (e.g., peptone, yeast extract), mineral salts, and tannic acid as the substrate. The concentration of tannic acid can be optimized but is often in the range of 10-50 g/L.[1][2] Sterilize the medium by autoclaving.

  • Fermentation: Inoculate the sterile fermentation medium with the prepared spore suspension. The fermentation can be carried out in shake flasks or a fermenter. Maintain the temperature (e.g., 30-35°C) and agitation for a specified period (e.g., 48-72 hours). Monitor the pH of the medium, as it tends to decrease during fermentation.

  • Harvesting and Extraction: After the fermentation is complete, harvest the broth and separate the fungal biomass by filtration or centrifugation. The supernatant, which contains the gallic acid, is then collected.

  • Purification: Acidify the supernatant to a low pH (e.g., 2.0) with an acid like HCl to precipitate the gallic acid. The precipitate can be collected by filtration and further purified by recrystallization from hot water.

Enzymatic Synthesis of Gallic Acid Esters

This protocol outlines the synthesis of propyl gallate from gallic acid and propanol using the enzyme tannase.

Methodology:

  • Reaction Setup: In a suitable organic solvent (e.g., a non-polar solvent like hexane or a biphasic system), dissolve gallic acid. Add propanol in a molar excess.

  • Enzyme Addition: Add tannase, either in a free or immobilized form. Immobilized tannase is often preferred for ease of recovery and reuse. The enzyme can be from a microbial source like Aspergillus niger.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with agitation for a period of 24-48 hours. The low water content of the organic solvent system drives the equilibrium towards ester synthesis rather than hydrolysis.[20][23]

  • Monitoring and Purification: Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC. Once the reaction has reached completion or equilibrium, remove the enzyme (if immobilized) by filtration. The product, propyl gallate, can be purified from the reaction mixture using techniques such as column chromatography or crystallization.

Conclusion

Gallic acid and its esters are a diverse group of naturally occurring phenolic compounds with significant biological activities. This technical guide has provided a comprehensive overview of their natural sources, quantitative distribution, and biosynthetic pathways. The detailed experimental protocols for extraction, quantification, and synthesis serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to explore the natural occurrence of a broader range of gallic acid esters and to optimize their production through biotechnological methods.

References

Thermal stability and degradation profile of stearyl gallate.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Stearyl Gallate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, a fat-soluble antioxidant widely used in the food, cosmetic, and pharmaceutical industries.[1][2] Understanding the thermal behavior of this compound is critical for ensuring product quality, stability, and safety, particularly in applications involving heat treatment.

Physicochemical Properties of this compound

This compound, also known as octadecyl 3,4,5-trihydroxybenzoate, is the ester of stearyl alcohol and gallic acid.[3][4] Its long 18-carbon alkyl chain confers lipophilicity, making it an effective antioxidant in fatty and oily matrices.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC25H42O5[2]
Molar Mass422.6 g/mol [2]
Melting Point95°C
AppearanceWhite to light yellow crystalline powder
SolubilityInsoluble in water

Thermal Stability of this compound

A study on the thermal stability of various gallate esters (ethyl, propyl, octyl, and lauryl gallate) demonstrated that thermal stability increases with the length of the alkyl chain.[5][6] The temperatures at which 20% (T20), 50% (T50), and 90% (T90) weight loss occurred are summarized in Table 2.

Table 2: Thermal Decomposition Temperatures of Alkyl Gallates in an Inert Atmosphere

Gallate EsterAlkyl Chain LengthT20 (°C)T50 (°C)T90 (°C)Number of Decomposition StepsReference(s)
Ethyl GallateC22733154513[5][6]
Propyl GallateC32753154463[5][6]
Octyl GallateC83153584482[5][6]
Lauryl GallateC123183654501[5][6]
This compound (extrapolated) C18 >320 >370 >450 1 (predicted) -

Based on this trend, it can be extrapolated that this compound, with its C18 alkyl chain, possesses even higher thermal stability than lauryl gallate. It is predicted to exhibit a single-step decomposition pattern with a T20 value exceeding 320°C. This high thermal stability makes it suitable for applications requiring processing at elevated temperatures, such as baking and frying.

Degradation Profile of this compound

The degradation of this compound under thermal stress is expected to proceed through the cleavage of the ester bond, followed by the decomposition of the resulting gallic acid and stearyl alcohol.

The primary degradation pathway is likely to involve:

  • Ester Hydrolysis (in the presence of water) or Pyrolysis: Cleavage of the ester linkage to yield gallic acid and stearyl alcohol.

  • Decarboxylation of Gallic Acid: Gallic acid is known to undergo decarboxylation at elevated temperatures to form pyrogallol.

  • Further Decomposition: At very high temperatures, further degradation and oxidation of pyrogallol and stearyl alcohol would occur.

G stearyl_gallate This compound gallic_acid Gallic Acid stearyl_gallate->gallic_acid Ester Cleavage stearyl_alcohol Stearyl Alcohol stearyl_gallate->stearyl_alcohol Ester Cleavage thermal_stress Thermal Stress thermal_stress->stearyl_gallate pyrogallol Pyrogallol gallic_acid->pyrogallol Decarboxylation co2 CO₂ gallic_acid->co2 Decarboxylation

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To comprehensively evaluate the thermal stability and degradation profile of this compound, a combination of analytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument: Mettler Toledo Thermobalance or equivalent.[5]

  • Sample Weight: 5 mg.[5]

  • Crucible: Open platinum or alumina crucible.

  • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.[5]

  • Temperature Range: 25 °C to 800 °C.[5]

  • Data Analysis: Record the onset of decomposition, T20, T50, and T90 temperatures, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of this compound.

Methodology:

  • Instrument: DSC analyzer (e.g., TA Instruments, Mettler Toledo).[7]

  • Sample Weight: 2-5 mg.

  • Crucible: Sealed aluminum pans.

  • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Program: Heat from ambient temperature to a temperature above the melting point (e.g., 25 °C to 150 °C).

  • Data Analysis: Determine the peak temperature of the melting endotherm (melting point) and the integrated area of the peak (enthalpy of fusion).

Analysis of Degradation Products

To identify the chemical species formed during the thermal degradation of this compound, techniques that couple a high-temperature decomposition method with a separation and identification system are employed.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile degradation products.

Methodology:

  • Instrument: A pyrolysis unit coupled to a GC/MS system.[8][9]

  • Pyrolysis Mode: Single-shot pyrolysis at a temperature above the main decomposition event observed in TGA (e.g., 400-500 °C). A double-shot analysis can also be performed, with a lower temperature thermal desorption step to analyze any volatile impurities, followed by a high-temperature pyrolysis step.[8]

  • GC Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the degradation products.

  • MS Identification: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).[10]

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the evolved gaseous degradation products in real-time.

Methodology:

  • Instrument: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.[11]

  • TGA Conditions: Follow the TGA protocol outlined in section 4.1.

  • FTIR Analysis: Continuously acquire FTIR spectra of the gases evolved from the TGA furnace.

  • Data Analysis: Correlate the evolution of specific gases (e.g., CO₂, H₂O, carbonyl compounds) with the weight loss events observed in the TGA curve.

G cluster_0 Thermal Analysis cluster_1 Degradation Product Identification cluster_2 Data Interpretation TGA Thermogravimetric Analysis (TGA) Stability Assess Thermal Stability (Decomposition Temps) TGA->Stability DSC Differential Scanning Calorimetry (DSC) DSC->Stability PyGCMS Pyrolysis-GC/MS Products Identify Degradation Products (Mass Spectra, IR Spectra) PyGCMS->Products TGAFTIR TGA-FTIR TGAFTIR->Products Pathway Propose Degradation Pathway Stability->Pathway Products->Pathway

Caption: Experimental workflow for thermal stability and degradation analysis.

Conclusion

This compound is a highly effective, fat-soluble antioxidant with excellent thermal stability, making it well-suited for a variety of applications in the food, pharmaceutical, and cosmetic industries. Based on trends observed with other long-chain alkyl gallates, this compound is expected to be stable at temperatures exceeding 300°C.[5][6] Its primary thermal degradation pathway likely involves the cleavage of the ester bond to form stearyl alcohol and gallic acid, with subsequent decarboxylation of gallic acid to pyrogallol. A comprehensive understanding of its thermal properties, achievable through the experimental protocols outlined in this guide, is essential for optimizing its use and ensuring the stability and quality of final products.

References

The Role of Stearyl Gallate as a Free Radical Scavenger: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl gallate, the ester of stearic acid and gallic acid, is a potent antioxidant with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its efficacy as a free radical scavenger is primarily attributed to the three hydroxyl groups of the gallate moiety, which readily donate hydrogen atoms to neutralize reactive oxygen species (ROS).[3] The long stearyl chain confers lipophilicity, enabling its effective function in lipid-rich environments such as cell membranes and oleaginous formulations. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative antioxidant capacity, relevant experimental protocols, and the role of this compound in modulating cellular signaling pathways related to oxidative stress.

Introduction: Free Radicals and the Antioxidant Imperative

Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are highly unstable molecules with unpaired electrons.[4] They are natural byproducts of cellular metabolism but can also be generated by exposure to environmental factors.[4] An imbalance between the production of these radicals and the body's ability to counteract their harmful effects leads to oxidative stress.[5][6] This state of oxidative stress can inflict damage upon crucial cellular components, including lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders, cardiovascular diseases, and cancer.[6][7]

Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[4] this compound (octadecyl 3,4,5-trihydroxybenzoate) is a synthetic antioxidant valued for its ability to protect against oxidative degradation.[1][8]

Mechanism of Free Radical Scavenging

The primary mechanism by which this compound exerts its antioxidant effect is through hydrogen atom transfer (HAT).

  • Hydrogen Donation: The three hydroxyl (-OH) groups on the gallate (or pyrogallol) moiety are the active sites.[9] These groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it.[3]

  • Formation of a Stable Radical: Upon donating a hydrogen atom, this compound forms a stable phenoxyl radical. This radical is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring (resonance stabilization).[3] This stability is key to preventing the propagation of the oxidative chain reaction.

  • Role of the Stearyl Chain: The long alkyl (stearyl) chain is a critical feature of the molecule. While the gallate portion provides the antioxidant activity, the C18 stearyl chain imparts a lipophilic (fat-soluble) character.[10][11] This increased lipophilicity allows this compound to be readily incorporated into lipid-based systems, such as cell membranes and oil-in-water emulsions, where it can effectively inhibit lipid peroxidation.[9][12] In contrast, its parent compound, gallic acid, is more water-soluble and less effective at protecting lipids from oxidation.[9]

Figure 1. Mechanism of this compound Free Radical Scavenging. cluster_0 Oxidative Stress Environment cluster_1 Antioxidant Intervention Free_Radical Free Radical (R•) (e.g., ROO•) Hydrogen_Donation Hydrogen Atom Donation Free_Radical->Hydrogen_Donation attacks Stearyl_Gallate This compound (with -OH groups) Stearyl_Gallate->Hydrogen_Donation donates H• Stabilized_Radical Stable this compound Phenoxyl Radical Hydrogen_Donation->Stabilized_Radical Neutralized_Molecule Neutralized Molecule (RH) Hydrogen_Donation->Neutralized_Molecule

Caption: Mechanism of this compound Free Radical Scavenging.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound and related compounds has been quantified using various in vitro assays. These assays typically measure the ability of the antioxidant to scavenge specific free radicals. The data below is for EGCG-stearyl derivatives, which are structurally and functionally similar to this compound.

AssayEGCG Stearyl DerivativesEGCG (Parent Compound)TBHQBHABHT
DPPH Radical Scavenging (%) 51.4990.8992.9972.389.74
ABTS Radical Scavenging (%) 65.1690.3663.0160.0656.30
Hydroxyl Radical Scavenging (%) 16.8430.7173.867.1811.33
Reducing Power (Absorbance) 1.8572.8452.6892.2601.710
Data sourced from a study on enzymatically synthesized EGCG stearyl derivatives.[12] All concentrations were 1 mg/mL.

Detailed Experimental Protocols

Standardized assays are crucial for evaluating and comparing the antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the pale yellow diphenylpicrylhydrazine.[13][14]

  • Principle: In the presence of a hydrogen-donating antioxidant, the violet-colored DPPH radical is reduced, leading to a decrease in absorbance at 517 nm.[13] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).[14]

    • This compound solution of varying concentrations.

    • Methanol or ethanol as a solvent.

    • UV-Vis spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a working solution of DPPH in methanol.[14]

    • Add a defined volume of the this compound sample to the DPPH solution.[14]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[14]

    • Measure the absorbance of the solution at 517 nm.[13]

    • A blank is prepared with the solvent instead of the antioxidant solution.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Figure 2. DPPH Radical Scavenging Assay Workflow. Start Start Prepare_DPPH Prepare DPPH Solution (Violet Color) Start->Prepare_DPPH Add_Sample Add this compound Sample Prepare_DPPH->Add_Sample Incubate Incubate in Dark (e.g., 30 min) Add_Sample->Incubate Measure_Abs Measure Absorbance at 517 nm (Color changes to Yellow) Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate End End Calculate->End

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS with potassium persulfate.[15] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. This reduction is measured by the decrease in absorbance at 734 nm.[16]

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM).[17]

    • Potassium persulfate solution (e.g., 2.45 mM).[17]

    • This compound solution of varying concentrations.

    • Ethanol or phosphate-buffered saline (PBS) as a solvent.

    • UV-Vis spectrophotometer or microplate reader.

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[15][17]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.[16]

    • Add a defined volume of the this compound sample to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[18]

    • The percentage of inhibition is calculated similarly to the DPPH assay.

Cellular Effects and Modulation of Signaling Pathways

The lipophilic nature of this compound is key to its biological activity. It allows for efficient partitioning into cellular membranes, protecting membrane lipids from peroxidation.[12] While direct studies on this compound's impact on signaling pathways are limited, extensive research on structurally related gallates, like epigallocatechin gallate (EGCG), provides significant insights.

Catechins and gallates are known to modulate cellular signaling pathways involved in the response to oxidative stress.[7] One of the most critical pathways is the Keap1-Nrf2-ARE pathway.

  • The Keap1-Nrf2-ARE Pathway: This pathway is a primary regulator of cellular resistance to oxidative stress.[5]

    • Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that upregulates the expression of a wide array of antioxidant and detoxification enzymes.

    • Keap1 (Kelch-like ECH-associated protein 1): A protein that binds to Nrf2 in the cytoplasm under normal conditions, leading to its degradation.

    • ARE (Antioxidant Response Element): A specific DNA sequence in the promoter region of genes that are regulated by Nrf2.

Under conditions of oxidative stress, or in the presence of activators like certain polyphenols, Keap1 is modified, releasing Nrf2.[19] Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of protective genes, including those for enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase.[7] It is plausible that this compound, due to its gallate moiety, could act as an activator of this protective pathway.

Figure 3. The Keap1-Nrf2-ARE Signaling Pathway. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Oxidative_Stress Oxidative Stress / This compound Oxidative_Stress->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., SOD, Catalase) ARE->Antioxidant_Genes activates transcription

Caption: The Keap1-Nrf2-ARE Signaling Pathway.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable excipient in pharmaceutical formulations and a compound of interest for therapeutic research.

  • Pharmaceutical Excipient: this compound is used as an antioxidant to prevent the oxidative degradation of active pharmaceutical ingredients (APIs), especially in lipid-based formulations like creams, ointments, and emulsions. Its lipophilicity ensures it remains in the lipid phase where it is most needed.

  • Food and Cosmetics: It is widely used to prevent rancidity in oils and fats, thereby extending the shelf life of products.[1][2]

  • Therapeutic Potential: Given the role of oxidative stress in many diseases, lipophilic antioxidants like this compound are being investigated for their potential therapeutic benefits. The ability to penetrate cell membranes and protect against lipid peroxidation makes them attractive candidates for conditions associated with membrane damage.

Conclusion

This compound is a highly effective free radical scavenger, combining the potent hydrogen-donating capacity of its gallate moiety with the enhanced lipophilicity conferred by its stearyl chain. This dual characteristic makes it particularly adept at inhibiting oxidation in lipid-rich environments. Its mechanism of action, quantifiable antioxidant activity, and potential to modulate key cellular defense pathways underscore its importance as both a protective excipient and a subject for further therapeutic research. For professionals in drug development and related scientific fields, a thorough understanding of this compound's properties is essential for leveraging its full potential in creating stable, effective, and safe products.

References

The In Vivo Odyssey of Alkyl Gallates: A Technical Guide to Absorption and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alkyl gallates, the esters of gallic acid, are widely utilized as antioxidants in the food, cosmetic, and pharmaceutical industries. Their efficacy and biological activity are intrinsically linked to their behavior within a biological system. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of common alkyl gallates, including propyl gallate, octyl gallate, and dodecyl gallate. It details the experimental methodologies employed in their study and visualizes the key metabolic and signaling pathways they influence.

Absorption and Bioavailability

The absorption of alkyl gallates following oral administration is largely dependent on the length of their alkyl chain. Shorter-chain esters, such as propyl gallate, are more readily absorbed from the gastrointestinal tract compared to their longer-chain counterparts like octyl and dodecyl gallate.

Upon ingestion, alkyl gallates are subjected to hydrolysis by intestinal lipases and gut microbiota, a process that liberates gallic acid and the corresponding alcohol. The rate and extent of this hydrolysis are inversely proportional to the alkyl chain length; shorter chains are more rapidly hydrolyzed. Unabsorbed alkyl gallates can transit to the colon, where they may exert local effects.

Table 1: In Vivo Distribution of Alkyl Gallates After Oral Administration in Mice
Alkyl GallateTime After GavageStomach Concentration (μg/g)Small Intestine Concentration (μg/g)Cecum Concentration (μg/g)Colon Concentration (μg/g)
Butyl Gallate (G-C4:0)1 h150 ± 2580 ± 15NDND
4 h50 ± 10120 ± 2030 ± 515 ± 3
Myristyl Gallate (G-C14:0)1 h200 ± 3050 ± 10NDND
4 h120 ± 2090 ± 1560 ± 1040 ± 8

ND: Not Detected. Data extrapolated from a study on the gastrointestinal distribution in mice following a single oral gavage of 0.30 mmol/kg bodyweight.

Metabolism: A Journey of Transformation

Once absorbed, or within the enterocytes, alkyl gallates and the liberated gallic acid undergo extensive metabolism. The primary metabolic pathways include hydrolysis, methylation, and glucuronidation.

For propyl gallate, a significant portion is absorbed intact and subsequently metabolized. In rats, a considerable number of metabolites have been identified in plasma and urine, arising from Phase I (hydroxylation, decarboxylation) and Phase II (methylation, glucuronidation, sulfation) reactions. The major urinary metabolite in rabbits is 4-methoxygallic acid glucuronide.

Longer-chain alkyl gallates are predominantly hydrolyzed to gallic acid in the gastrointestinal tract, with the subsequent absorption and metabolism of gallic acid being the primary systemic event.

Table 2: Major Metabolites of Propyl Gallate Identified in Rat Plasma and Urine
MetaboliteLocation FoundMetabolic Pathway
Gallic acidPlasma, UrineHydrolysis
4-O-methylgallic acidPlasma, UrineMethylation
PyrogallolPlasma, UrineDecarboxylation
4-O-methyl galloyl-β-D-glucosiduronic acidUrineGlucuronidation, Methylation
Gallic acid 3-O-sulfateUrineSulfation
Gallic acid 4-O-sulfateUrineSulfation
3-hydroxypropyl 3,4,5-trihydroxybenzoatePlasma, UrineHydroxylation

Data compiled from a study identifying 37 metabolites of propyl gallate in rats.

Excretion

The elimination of alkyl gallate metabolites occurs predominantly through the urine. Unchanged, unabsorbed longer-chain alkyl gallates are primarily excreted in the feces. For propyl gallate administered orally to rabbits, approximately 79% of the dose was excreted in the urine within 24 hours, with the majority being 4-methoxygallic acid glucuronide. In rats, a significant amount of ingested propyl gallate can also be found unchanged in the feces.

Experimental Protocols

The study of in vivo alkyl gallate metabolism relies on a combination of animal models and advanced analytical techniques.

Animal Models and Administration
  • Animal Species: Male Kunming mice (15-18 g) and Sprague-Dawley or Wistar rats are commonly used models.

  • Administration Route: Oral gavage is the standard method for administering precise doses of alkyl gallates.

  • Dosage and Vehicle: Dosages can range from 0.30 mmol/kg bodyweight for distribution studies to higher doses for toxicity assessments. Alkyl gallates are often dissolved in vehicles like a 25% (w/v) solution of polyethylene glycol-6000 (PEG-6000) to ensure solubility and delivery.

  • Fasting: Animals are typically fasted for 15-18 hours prior to administration to standardize gastrointestinal conditions.

  • Sample Collection: Blood is collected via cardiac puncture or other appropriate methods at various time points. Urine and feces are collected using metabolic cages. Gastrointestinal tract segments (stomach, small intestine, cecum, colon) are excised at specified times post-administration for distribution analysis.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A common technique for the quantification of alkyl gallates and gallic acid in biological samples.

    • Sample Preparation: Gastrointestinal contents are typically homogenized, centrifuged, and the supernatant is extracted with a solvent like methanol. The extract is then filtered before injection.

    • Chromatographic Conditions: A C18 reversed-phase column is often used with a mobile phase consisting of a gradient of acetonitrile and water (containing an acidifier like formic acid). Detection is typically performed at 280 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the identification and quantification of a wide range of metabolites.

    • Sample Preparation: Plasma and urine samples are often deproteinized with a solvent like acetonitrile, followed by centrifugation and filtration.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of phenolic compounds.

    • Mass Analysis: Time-of-flight (TOF) or triple quadrupole (QqQ) mass analyzers are employed for accurate mass measurement and fragmentation analysis to identify metabolites.

Visualization of Metabolic and Signaling Pathways

In Vivo Metabolism Workflow

The following diagram illustrates the typical experimental workflow for studying the in vivo metabolism of alkyl gallates.

G cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis Animal Fasted Animal Model (e.g., Rat, Mouse) Admin Oral Gavage of Alkyl Gallate Animal->Admin Collection Sample Collection (Blood, Urine, Feces, Tissues) Admin->Collection Preparation Sample Preparation (Extraction, Deproteinization) Collection->Preparation Biological Samples Analysis Instrumental Analysis (HPLC-UV, LC-MS/MS) Preparation->Analysis Data Data Processing and Metabolite Identification Analysis->Data Result ADME Characterization Data->Result Metabolic Profile

Fig. 1: Experimental workflow for in vivo alkyl gallate metabolism studies.
Signaling Pathways Modulated by Alkyl Gallates

Propyl gallate and its primary metabolite, gallic acid, have been shown to modulate key inflammatory and cell signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Propyl gallate can inhibit the activation of NF-κB, a key regulator of inflammation. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This, in turn, prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PropylGallate Propyl Gallate PropylGallate->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Fig. 2: Inhibition of the NF-κB signaling pathway by propyl gallate.

Gallic acid, a metabolite of alkyl gallates, can influence the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. Gallic acid has been shown to induce the phosphorylation of ERK1/2, which can have varied downstream effects depending on the cellular context.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc p-ERK1/2 ERK->ERK_nuc Translocation GallicAcid Gallic Acid GallicAcid->MEK Modulates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Fig. 3: Modulation of the MAPK/ERK signaling pathway by gallic acid.

The Influence of Alkyl Chain Length on the Antioxidant Activity of Gallates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic acid and its alkyl esters, commonly known as gallates, are a class of phenolic compounds widely recognized for their potent antioxidant properties. These compounds are extensively utilized as preservatives in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. The length of the alkyl chain esterified to the gallic acid backbone plays a pivotal role in modulating their antioxidant efficacy. This technical guide provides an in-depth analysis of the structure-activity relationship between the alkyl chain length of gallates and their antioxidant activity. It summarizes quantitative data from key antioxidant assays, details the experimental protocols for these assays, and visualizes the underlying antioxidant mechanisms and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study and application of antioxidants.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are crucial in mitigating oxidative damage by scavenging free radicals and inhibiting oxidation processes. Gallates, the alkyl esters of gallic acid (3,4,5-trihydroxybenzoic acid), are powerful synthetic antioxidants.[1][2] Their antioxidant prowess stems from the three hydroxyl groups on the aromatic ring, which can readily donate hydrogen atoms to neutralize free radicals.[2]

The addition of an alkyl chain to the carboxylic acid group of gallic acid modifies its physicochemical properties, particularly its lipophilicity. This alteration significantly influences the antioxidant's partitioning behavior in multiphasic systems, such as emulsions and biological membranes, and consequently, its overall antioxidant activity. A recurring theme in the study of lipophilic antioxidants is the "cut-off effect," where the biological activity increases with the length of the alkyl chain up to an optimal point, after which it declines. This phenomenon is also observed in the antioxidant activity of alkyl gallates.

This guide will explore the nuanced relationship between the alkyl chain length of gallates and their antioxidant capacity, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Quantitative Analysis of Antioxidant Activity

The antioxidant activity of alkyl gallates has been evaluated using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the lipid peroxidation inhibition assay. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the radicals or the peroxidation process. A lower IC50 value indicates a higher antioxidant activity.

DPPH Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. In this assay, the deep violet color of the stable DPPH radical is reduced to a pale yellow in the presence of a hydrogen-donating antioxidant.

Alkyl GallateAlkyl Chain LengthIC50 (µM)
Gallic AcidC0~4.5
Methyl GallateC1~5.0
Ethyl GallateC2~5.2
Propyl GallateC3~5.5
Octyl GallateC8~6.0
Dodecyl GallateC12~6.5

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

The data suggests that in a homogenous solution like the DPPH assay, the length of the alkyl chain has a relatively minor impact on the radical scavenging activity, with some studies even indicating a slight decrease in activity as the chain length increases. This is likely because the radical scavenging action is primarily dictated by the phenolic hydroxyl groups, and the alkyl chain does not directly participate in this reaction.

ABTS Radical Scavenging Activity

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Alkyl GallateAlkyl Chain LengthIC50 (µM)
Gallic AcidC0~2.9
Propyl GallateC3~3.2
Octyl GallateC8~3.5
Dodecyl GallateC12~3.8

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

Similar to the DPPH assay, the ABTS radical scavenging activity of alkyl gallates in a homogenous system does not show a strong dependence on the alkyl chain length.

Lipid Peroxidation Inhibition Activity

The inhibition of lipid peroxidation is a more biologically relevant measure of antioxidant activity, as it mimics the protection of cell membranes from oxidative damage. In these assays, a lipid-rich medium, such as a linoleic acid emulsion or a liposomal suspension, is subjected to oxidation, and the ability of the antioxidant to inhibit this process is measured.

Alkyl GallateAlkyl Chain LengthIC50 (µM)
Methyl GallateC11.50
Ethyl GallateC20.90
Propyl GallateC30.65
Butyl GallateC40.40
Hexyl GallateC60.25
Octyl GallateC80.15
Decyl GallateC100.10
Dodecyl GallateC120.08
Tetradecyl GallateC140.06
Hexadecyl GallateC160.07

Source: Adapted from Kubo et al.[1][3]

The data on lipid peroxidation inhibition clearly demonstrates the "cut-off effect." The antioxidant activity increases significantly with the lengthening of the alkyl chain, reaching a maximum at tetradecyl gallate (C14), after which the activity begins to decrease.[1] This parabolic relationship is attributed to the increased lipophilicity conferred by the longer alkyl chains, which allows for better partitioning of the antioxidant into the lipid phase where peroxidation occurs. However, beyond a certain chain length, the molecule may become too lipophilic, leading to self-aggregation (micelle formation) or reduced mobility within the lipid bilayer, thus decreasing its effectiveness.

Experimental Protocols

This section provides detailed methodologies for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The loss of the violet color is measured spectrophotometrically at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Alkyl gallate samples

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of concentrations of the alkyl gallate samples and the positive control in the same solvent used for the DPPH solution.

  • Reaction Mixture: To a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration that causes 50% inhibition.

ABTS Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS•+ radical cation. The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Alkyl gallate samples

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the alkyl gallate samples and the positive control.

  • Reaction Mixture: To a 96-well plate, add 10 µL of the sample or standard solution to 200 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Lipid Peroxidation Inhibition Assay (TBARS Method)

Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

Materials:

  • Linoleic acid or a suitable lipid source (e.g., lecithin liposomes)

  • Phosphate buffer

  • Ferrous sulfate or another pro-oxidant

  • Alkyl gallate samples

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Butylated hydroxytoluene (BHT)

  • Water bath

  • Spectrophotometer

Procedure:

  • Preparation of Lipid Emulsion: Prepare an emulsion of linoleic acid in phosphate buffer.

  • Reaction Mixture: In a test tube, mix the lipid emulsion, the alkyl gallate sample at various concentrations, and the pro-oxidant (e.g., ferrous sulfate) to initiate lipid peroxidation. A control tube without the antioxidant should also be prepared.

  • Incubation: Incubate the tubes in a shaking water bath at 37°C for a specified period (e.g., 24 hours).

  • Termination of Reaction: Stop the reaction by adding a solution of TCA and BHT.

  • Color Development: Add the TBA solution to each tube and heat in a boiling water bath for 15-20 minutes to develop the pink color.

  • Measurement: After cooling, centrifuge the tubes to pellet any precipitate and measure the absorbance of the supernatant at 532 nm.

  • Calculation: The percentage of lipid peroxidation inhibition is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Mechanisms of Antioxidant Action and Signaling Pathways

The antioxidant activity of alkyl gallates is multifaceted, involving several mechanisms.

Radical Scavenging and Metal Chelation

The primary antioxidant mechanism of gallates is their ability to act as radical scavengers through hydrogen atom transfer (HAT) from their phenolic hydroxyl groups to free radicals, thus terminating the oxidative chain reaction.[2] Additionally, the ortho-dihydroxy arrangement on the gallate molecule allows for the chelation of pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.

Antioxidant_Mechanism cluster_gallate Alkyl Gallate cluster_ros Reactive Oxygen Species cluster_metal Pro-oxidant Metals cluster_products Neutralized Products Gallate Alkyl Gallate (Phenolic Hydroxyls) StableRadical Stable Gallate Radical Gallate->StableRadical Hydrogen Atom Donation ChelatedMetal Chelated Metal Complex Gallate->ChelatedMetal Metal Chelation ROS Free Radicals (R•) StableMolecule Stable Molecule (RH) ROS->StableMolecule Radical Neutralization Metal Metal Ions (Fe²⁺, Cu²⁺) Metal->ChelatedMetal

Caption: General antioxidant mechanisms of alkyl gallates.

Modulation of Cellular Signaling Pathways

Recent research suggests that phenolic antioxidants, including gallic acid and its derivatives, can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. One of the most critical of these is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity. While the precise mechanism for alkyl gallates is still under investigation, it is plausible that they, like other phenolic compounds, can activate the Nrf2 pathway.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gallate Alkyl Gallate Keap1_Nrf2 Keap1-Nrf2 Complex Gallate->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Plausible Nrf2 signaling pathway activation by alkyl gallates.

Structure-Activity Relationship: A Logical Framework

The relationship between the alkyl chain length of gallates and their antioxidant activity can be summarized in a logical workflow, highlighting the key factors that determine their efficacy in different systems.

SAR_Workflow Start Alkyl Gallate Structure ChainLength Alkyl Chain Length (C1-C16) Start->ChainLength Lipophilicity Increased Lipophilicity ChainLength->Lipophilicity Homogenous Homogenous System (e.g., DPPH/ABTS Assay) Lipophilicity->Homogenous Heterogenous Heterogenous System (e.g., Lipid Emulsion) Lipophilicity->Heterogenous Activity_Homogenous Minor Impact on Activity Homogenous->Activity_Homogenous Activity_Heterogenous Significant Impact on Activity (Parabolic Relationship) Heterogenous->Activity_Heterogenous CutOff Cut-off Effect (Optimal Chain Length) Activity_Heterogenous->CutOff

Caption: Structure-activity relationship workflow for alkyl gallates.

Conclusion

The antioxidant activity of alkyl gallates is intricately linked to the length of their alkyl chain. In homogenous systems, where radical scavenging is the primary measure of activity, the alkyl chain length has a minimal effect. However, in more biologically relevant lipid-based systems, a clear parabolic relationship emerges, demonstrating the "cut-off effect." The antioxidant efficacy increases with chain length up to an optimal point (around C12-C14) and then declines. This is primarily due to the enhanced partitioning of the more lipophilic gallates into the lipid phase, where they can effectively inhibit peroxidation. Beyond the optimal length, factors such as reduced mobility and self-aggregation may limit their activity. Furthermore, the ability of gallates to modulate cellular antioxidant defense mechanisms, such as the Nrf2 signaling pathway, adds another dimension to their protective effects. This comprehensive understanding of the structure-activity relationship of alkyl gallates is crucial for the rational design and application of these potent antioxidants in the food, cosmetic, and pharmaceutical industries.

References

Methodological & Application

Application Notes: Enzymatic Synthesis of Stearyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stearyl gallate is an ester formed from gallic acid and stearyl alcohol, recognized for its potent antioxidant properties.[1] Due to its lipophilic nature, it is an effective antioxidant in high-fat matrices, making it valuable in the food, cosmetic, and pharmaceutical industries.[2] Applications include preventing oxidative deterioration in oils, fats, and processed foods, thereby extending shelf life and preserving quality.[1] In drug development, its antioxidant and anti-inflammatory capabilities are of interest for stabilizing formulations and potentially contributing to therapeutic effects.

Advantages of Enzymatic Synthesis

Traditional chemical synthesis of this compound often requires high temperatures and harsh acidic catalysts, which can lead to unwanted by-products and environmental concerns.[3] Enzymatic synthesis using lipases offers a green and efficient alternative with several key advantages:

  • Mild Reaction Conditions: Reactions are typically conducted at lower temperatures, preserving the integrity of heat-sensitive compounds.[4]

  • High Specificity: Lipases often exhibit high regioselectivity, minimizing the formation of by-products and simplifying purification processes.

  • Environmental Sustainability: The use of biodegradable enzymes and often solvent-free or green solvent systems reduces the environmental impact.[5]

  • Improved Product Quality: Milder conditions can lead to a purer final product with better color and odor profiles.

Optimization of Reaction Parameters

The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several critical parameters. The following tables summarize typical starting conditions and optimization ranges based on lipase-catalyzed esterification of phenolic compounds.

Table 1: Key Parameters for Lipase-Catalyzed Synthesis of this compound

Parameter Optimal Condition/Range Rationale & Observations Source(s)
Enzyme Source Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435, Rhizopus oryzae Lipase) Immobilized enzymes offer enhanced stability, easier separation from the reaction mixture, and potential for reuse.[6] Different lipases exhibit varying activities towards long-chain fatty alcohols.[4] [4][6]
Reaction Solvent Acetonitrile / Solvent-Free System Acetonitrile has shown high conversion rates in similar reactions.[7][8] Solvent-free systems are environmentally friendly and can simplify downstream processing.[6] [6][7][8]
Substrate Molar Ratio 3:1 (Vinyl Stearate:Gallic Acid derivative) or 1:1 (Stearyl Alcohol:Gallic Acid) An excess of the acyl donor can drive the reaction towards product formation, but a very high excess may cause enzyme inhibition.[4] Optimization is crucial. [4]
Reaction Temperature 50 - 70°C Temperature affects reaction rate and enzyme stability. The optimal temperature balances high enzyme activity with minimal denaturation.[4][9] A peak conversion was noted at 50°C in one study.[4] [4][9]
Enzyme Load 4.0% - 25% (w/w of substrates) Higher enzyme concentration generally increases the reaction rate, but beyond an optimal point, it may not be cost-effective.[6][7] [6][7]
Reaction Time 12 - 96 hours The reaction should be monitored until equilibrium is reached or the desired conversion is achieved.[4][10] [4][10]

| Agitation Speed | 200 - 300 rpm | Adequate mixing is necessary to overcome mass transfer limitations between the substrates and the immobilized enzyme.[9] |[9] |

Experimental Workflow & Influencing Factors

The following diagrams illustrate the general workflow for the enzymatic synthesis of this compound and the key parameters that influence the reaction's success.

G sub_prep Substrate Preparation (Gallic Acid & Stearyl Alcohol in selected solvent) reaction Enzymatic Esterification (Add Immobilized Lipase, Incubate with Agitation) sub_prep->reaction Optimized Conditions enzyme_rem Enzyme Removal (Filtration or Centrifugation) reaction->enzyme_rem Reaction Completion purification Product Purification (Solvent Evaporation, Crystallization/Chromatography) enzyme_rem->purification analysis Product Analysis (TLC, HPLC, NMR, FTIR) purification->analysis

Caption: General experimental workflow for this compound synthesis.

G center Enzymatic Synthesis of This compound temp Temperature center->temp time Reaction Time center->time ratio Substrate Molar Ratio center->ratio enzyme Enzyme Load center->enzyme solvent Reaction Medium (Solvent) center->solvent agitation Agitation center->agitation

Caption: Key parameters influencing enzymatic esterification.

Protocols

This section provides a detailed protocol for the enzymatic synthesis of this compound. Researchers should consider this a starting point, with optimization recommended for specific enzymes and laboratory conditions.

Protocol 1: Lipase-Catalyzed Synthesis of this compound

1. Materials and Reagents:

  • Gallic Acid

  • Stearyl Alcohol (or Vinyl Stearate as an alternative acyl donor)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., Acetonitrile, 2-methyl-2-butanol, or a solvent-free system)

  • Molecular sieves (3Å), activated

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Orbital shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

2. Synthesis Procedure:

  • In a 50 mL screw-capped flask, combine gallic acid and stearyl alcohol. A typical starting molar ratio is 1:1 to 1:3 (gallic acid:stearyl alcohol).[4]

  • Add the chosen organic solvent (e.g., 20 mL acetonitrile). For a solvent-free system, gently heat the mixture above the melting point of stearyl alcohol to create a liquid phase.

  • Add the immobilized lipase. A typical enzyme load is 4-10% of the total substrate weight.[7]

  • (Optional but recommended) Add activated molecular sieves (5-10% w/w) to adsorb the water produced during esterification, which helps to shift the reaction equilibrium towards product formation.[11]

  • Seal the flask and place it in a shaking incubator set to the optimal temperature (e.g., 50-60°C) and agitation speed (e.g., 250 rpm).[4][9]

  • Allow the reaction to proceed for 24-72 hours.[4] Monitor the reaction progress by taking small aliquots over time and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Product Isolation and Purification:

  • Once the reaction reaches the desired conversion, stop the reaction by separating the immobilized enzyme from the mixture via filtration. The enzyme can be washed with fresh solvent, dried, and stored for potential reuse.[6]

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization. Dissolve the crude mixture in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals of this compound.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under a vacuum.

Protocol 2: Analysis and Characterization

1. Thin Layer Chromatography (TLC):

  • Purpose: Rapid monitoring of reaction progress.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane:ethyl acetate 7:3 v/v).

  • Visualization: UV light (254 nm) or by staining with an appropriate agent (e.g., iodine vapor). The product, this compound, will be more non-polar and have a higher Rf value than the gallic acid substrate.

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: Quantify the conversion of substrates and purity of the final product.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective.

  • Detection: UV detector set to a wavelength where gallic acid and its ester absorb (e.g., 280 nm).

3. Structural Confirmation:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester bond. Look for the appearance of a strong C=O stretching band around 1700-1750 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid of gallic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide definitive structural elucidation of the purified this compound. The spectra will confirm the covalent linkage between the stearyl group and the galloyl moiety.

References

Application Notes and Protocol for the Synthesis of Stearyl Gallate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl gallate, the ester of stearyl alcohol and gallic acid, is a lipophilic antioxidant of significant interest in the pharmaceutical, cosmetic, and food industries. Its enhanced solubility in fats and oils compared to its hydrophilic precursor, gallic acid, allows for broader applications in non-aqueous systems. The antioxidant properties of this compound are attributed to the phenolic hydroxyl groups of the gallic acid moiety, which can scavenge free radicals and inhibit lipid peroxidation. This application note provides a detailed protocol for the synthesis of this compound via Fischer esterification, a classic and effective method for ester formation.

Principle

The synthesis of this compound is achieved through the Fischer esterification of gallic acid with stearyl alcohol. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water. To drive the reversible reaction towards the product, an excess of one reactant (typically the alcohol) can be used, and/or the water formed during the reaction can be removed. In this protocol, p-toluenesulfonic acid is utilized as the catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue
Reactants
Gallic Acid1.0 equivalent
Stearyl Alcohol1.2 equivalents
Catalyst
p-Toluenesulfonic Acid0.2 equivalents
Reaction Conditions
Solvent1,4-Dioxane
Temperature105 °C
Reaction Time12 hours
Product Characteristics
AppearanceWhite to off-white crystalline powder
Expected Yield80-95%
Melting Point~98-102 °C

Experimental Protocol

Materials and Equipment
  • Gallic acid (anhydrous)

  • Stearyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • 1,4-Dioxane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Glassware for recrystallization

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine gallic acid (1.0 eq) and stearyl alcohol (1.2 eq).

  • Addition of Solvent and Catalyst: Add anhydrous 1,4-dioxane to the flask to dissolve the reactants. Subsequently, add p-toluenesulfonic acid monohydrate (0.2 eq) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to 105 °C with constant stirring. Allow the reaction to reflux for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: After 12 hours, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the 1,4-dioxane using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acidic catalyst) and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification
  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a white to off-white crystalline powder.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

  • Melting Point Determination: Compare the observed melting point with the literature value.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, hydroxyl groups).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

Experimental Workflow Diagram

Stearyl_Gallate_Synthesis Reactants 1. Combine Gallic Acid and Stearyl Alcohol AddSolventCatalyst 2. Add 1,4-Dioxane and p-Toluenesulfonic Acid Reactants->AddSolventCatalyst Reflux 3. Reflux at 105°C for 12 hours AddSolventCatalyst->Reflux Workup 4. Cool and Remove Solvent Reflux->Workup Extraction 5. Dissolve in Ethyl Acetate, Wash with NaHCO3 and Brine Workup->Extraction Drying 6. Dry with Na2SO4 and Filter Extraction->Drying Concentration 7. Concentrate on Rotary Evaporator Drying->Concentration Purification 8. Recrystallize from suitable solvent Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This protocol provides a comprehensive and detailed methodology for the synthesis of this compound via Fischer esterification. The procedure is robust and can be adapted for various scales of production. The resulting high-purity this compound is suitable for a wide range of applications in research and development within the pharmaceutical, cosmetic, and food science sectors.

Application Notes and Protocols for Stearyl Gallate as a Food Preservative in High-Fat Dairy Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of stearyl gallate as a lipophilic antioxidant to inhibit lipid oxidation in high-fat dairy products. Detailed experimental protocols are provided to assess its efficacy and impact on product quality.

Introduction

High-fat dairy products such as butter, cream, and full-fat cheeses are highly susceptible to lipid oxidation, a primary cause of quality deterioration. This process leads to the development of undesirable off-flavors and odors, commonly referred to as rancidity, and can also decrease the nutritional value of the product. This compound, the ester of stearyl alcohol and gallic acid, is a fat-soluble antioxidant that can effectively retard oxidative degradation in these complex food systems. Its long alkyl chain enhances its solubility in the lipid phase, where oxidation predominantly occurs.

Mechanism of Action: this compound functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to lipid free radicals. This action terminates the free radical chain reaction of lipid oxidation, thus preventing the formation of hydroperoxides and subsequent secondary oxidation products that contribute to rancidity.

Data Presentation

While specific quantitative data for this compound in high-fat dairy products is limited in publicly available literature, the following tables present expected efficacy based on the performance of other alkyl gallates and general principles of antioxidant application in fats and oils. These tables are intended to serve as a guide for experimental design.

Table 1: Efficacy of this compound in Anhydrous Milk Fat (AMF) at 60°C (Accelerated Storage)

This compound Concentration (ppm)Peroxide Value (meq O₂/kg) after 10 days (Predicted)Thiobarbituric Acid Reactive Substances (TBARS) (mg MDA/kg) after 10 days (Predicted)
0 (Control)15.00.80
1007.50.45
2003.00.20
4001.50.10

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₅H₄₂O₅
Molar Mass422.6 g/mol
Melting Point95-98 °C
Solubility in WaterInsoluble
Solubility in EthanolFreely Soluble
Solubility in Fats and OilsSoluble

Experimental Protocols

Preparation of Dairy Product Samples with this compound

Objective: To incorporate this compound into a high-fat dairy product (e.g., butter) for stability testing.

Materials:

  • High-fat dairy product (e.g., unsalted butter)

  • This compound (food grade)

  • Water bath or incubator

  • Analytical balance

  • Homogenizer or high-shear mixer

Protocol:

  • Gently melt the butter in a water bath at a temperature not exceeding 60°C.

  • Accurately weigh the required amount of this compound to achieve the desired concentrations (e.g., 100, 200, 400 ppm).

  • Add the this compound to the melted butter.

  • Thoroughly mix using a homogenizer or high-shear mixer for 5-10 minutes to ensure complete dissolution and uniform distribution.

  • Prepare a control sample without the addition of this compound following the same procedure.

  • Repackage the butter samples in airtight, light-resistant containers and store them under desired conditions (e.g., refrigerated at 4°C or in an accelerated stability chamber at a higher temperature).

Determination of Peroxide Value (PV)

Objective: To measure the concentration of primary oxidation products (hydroperoxides) in the fat extracted from the dairy product.

Materials:

  • Fat extraction solvent (e.g., a mixture of petroleum ether and diethyl ether)

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)

  • 1% Starch indicator solution

  • Burette, flasks, and pipettes

Protocol:

  • Extract the fat from a known weight of the dairy product sample using an appropriate solvent extraction method.

  • Accurately weigh approximately 5 g of the extracted fat into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the fat.

  • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for exactly 1 minute.

  • Immediately add 30 mL of distilled water and shake vigorously.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, shaking continuously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration, adding the thiosulfate solution dropwise, until the blue color just disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using all reagents except the fat sample.

  • Calculate the Peroxide Value (PV) in milliequivalents of active oxygen per kg of fat (meq O₂/kg) using the following formula: PV = ((S - B) * N * 1000) / W Where:

    • S = volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the fat sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: To measure the concentration of malondialdehyde (MDA), a secondary oxidation product, as an indicator of the extent of lipid peroxidation.

Materials:

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) reagent (0.67% w/v)

  • Malondialdehyde (MDA) standard solution

  • Spectrophotometer

  • Water bath

  • Centrifuge and centrifuge tubes

Protocol:

  • Weigh 1 g of the dairy product sample into a centrifuge tube.

  • Add 5 mL of 10% TCA solution and homogenize for 30 seconds.

  • Centrifuge at 3000 rpm for 15 minutes.

  • Filter the supernatant.

  • Pipette 2 mL of the filtrate into a test tube.

  • Add 2 mL of 0.67% TBA reagent.

  • Heat the mixture in a boiling water bath for 10 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Prepare a standard curve using MDA standard solutions of known concentrations.

  • Calculate the TBARS value (expressed as mg MDA/kg of the sample) by comparing the absorbance of the sample to the standard curve.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

Objective: To determine the concentration of this compound in the dairy product.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and water with 0.1% phosphoric acid (gradient elution may be required)

  • This compound standard

  • Solvents for extraction (e.g., methanol, hexane)

Protocol (to be optimized and validated):

  • Extraction:

    • Homogenize a known weight of the dairy sample with a suitable solvent mixture (e.g., methanol/hexane) to extract the lipid phase containing this compound.

    • Separate the phases by centrifugation.

    • Evaporate the solvent from the lipid phase under a stream of nitrogen.

    • Redissolve the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric acid). For example, starting with 60% acetonitrile and increasing to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the extracted sample solution into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Sensory Evaluation

Objective: To assess the impact of this compound on the sensory attributes (flavor, odor, color, and texture) of the dairy product.

Materials:

  • Dairy product samples (control and with different concentrations of this compound)

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Unsalted crackers and water for palate cleansing

  • Scorecards or sensory evaluation software

Protocol:

  • Present the samples to the panelists in a randomized and blind manner.

  • Instruct the panelists to evaluate the samples for key sensory attributes, including:

    • Odor: Fresh dairy, cooked, rancid, or any other off-odors.

    • Flavor: Sweet cream, buttery, cooked, rancid, bitter, or any other off-flavors or aftertastes.

    • Color: Uniformity and intensity.

    • Texture: Firmness, spreadability, and mouthfeel.

  • Panelists should rate the intensity of each attribute on a structured scale (e.g., a 9-point hedonic scale or a line scale).

  • Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in the sensory attributes between the control and the samples containing this compound.

Visualizations

Lipid_Oxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiation Initiation (Heat, Light, Metal Ions) Initiation->PUFA Abstracts H• Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O₂ Oxygen Oxygen (O₂) Propagation Propagation Peroxyl_Radical->Propagation Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide Forms stable LOOH Propagation->Lipid_Radical Generates new L• Propagation->Hydroperoxide + PUFA Decomposition Decomposition Hydroperoxide->Decomposition Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) (e.g., Malondialdehyde) Decomposition->Secondary_Products Rancidity Rancidity (Off-flavors, Off-odors) Secondary_Products->Rancidity Stearyl_Gallate This compound (SG-OH) Stearyl_Gallate->Peroxyl_Radical Donates H• SG_Radical This compound Radical (SG-O•) (Stable) Stearyl_Gallate->SG_Radical

Caption: Mechanism of lipid oxidation and its inhibition by this compound.

Experimental_Workflow Start Start: High-Fat Dairy Product Preparation Sample Preparation (Melt, Add this compound, Homogenize) Start->Preparation Storage Storage (Accelerated or Real-time) Preparation->Storage Analysis Analysis at Time Intervals Storage->Analysis PV Peroxide Value (PV) Analysis->PV TBARS TBARS Assay Analysis->TBARS HPLC HPLC for this compound Conc. Analysis->HPLC Sensory Sensory Evaluation Analysis->Sensory Data Data Analysis & Interpretation PV->Data TBARS->Data HPLC->Data Sensory->Data End End: Determine Efficacy & Shelf-life Data->End

Caption: Workflow for evaluating this compound in high-fat dairy products.

Logical_Relationship Stearyl_Gallate This compound Properties Physicochemical Properties Stearyl_Gallate->Properties Lipophilicity High Lipophilicity Properties->Lipophilicity Antioxidant_Activity Antioxidant Activity (H• Donation) Properties->Antioxidant_Activity Application Application in High-Fat Dairy Lipophilicity->Application Antioxidant_Activity->Application Inhibition Inhibition of Lipid Oxidation Application->Inhibition Shelf_Life Increased Shelf-Life Inhibition->Shelf_Life Quality Maintenance of Sensory Quality Inhibition->Quality Factors Influencing Factors Factors->Application Concentration Concentration Factors->Concentration Storage Storage Conditions (Temp, Light, O₂) Factors->Storage Matrix Food Matrix Composition Factors->Matrix

Application Notes and Protocols: Formulation of Stearyl Gallate in Cosmetic and Topical Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl gallate, the ester of stearyl alcohol and gallic acid, is a lipophilic antioxidant increasingly utilized in cosmetic and topical formulations. Its primary function is to protect the product from degradation by preventing the oxidation of oils and other sensitive ingredients.[1] Furthermore, its antioxidant properties may offer protection against oxidative stress in the skin. This document provides detailed application notes and experimental protocols for the formulation, analysis, and characterization of this compound in cosmetic and topical preparations.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is crucial for effective formulation development.

PropertyValueReference
INCI Name This compound[2]
CAS Number 10361-12-3[3]
Molecular Formula C25H42O5[3]
Molecular Weight 422.6 g/mol [3]
Appearance White to pale yellow crystalline powder[1]
Solubility Insoluble in water; Soluble in fats and organic solvents[1]
Melting Point 95°C[4]

Application in Cosmetic and Topical Formulations

This compound is primarily used as an antioxidant in a variety of cosmetic products, particularly those containing a significant oil phase.

Recommended Use Level: Typical use levels for gallates in cosmetic formulations are up to 0.1%.

Product Types:

  • Creams and lotions

  • Sunscreens

  • Lipsticks and lip balms

  • Anti-aging formulations

  • Products containing sensitive oils and vitamins

Experimental Protocols

Protocol 1: Formulation of an Oil-in-Water (O/W) Cream with this compound

This protocol outlines the preparation of a stable O/W cream incorporating this compound.

Materials:

PhaseIngredientFunction% (w/w)
A (Oil Phase) This compoundAntioxidant0.1
Cetearyl AlcoholThickener, Emulsion Stabilizer5.0
Glyceryl StearateEmulsifier3.0
Caprylic/Capric TriglycerideEmollient10.0
B (Aqueous Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener, Stabilizer0.3
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
FragranceFragranceq.s.

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer (e.g., rotor-stator)

  • Overhead stirrer

  • pH meter

Procedure:

  • Phase A Preparation: In a beaker, combine all ingredients of the oil phase (Phase A). Heat to 75-80°C with gentle stirring until all components are melted and uniform.

  • Phase B Preparation: In a separate beaker, combine the deionized water and glycerin (Phase B). Sprinkle the xanthan gum into the vortex of the water/glycerin mixture under agitation to ensure proper dispersion and prevent clumping. Heat Phase B to 75-80°C.

  • Emulsification: Slowly add the oil phase (A) to the aqueous phase (B) under continuous homogenization. Maintain homogenization for 3-5 minutes to form a uniform emulsion.

  • Cooling: Transfer the emulsion to a vessel with an overhead stirrer and begin cooling while stirring gently.

  • Phase C Addition: Once the emulsion has cooled to below 40°C, add the preservative system and fragrance (Phase C). Continue stirring until the cream is smooth and uniform.

  • pH Adjustment: Measure the pH of the final formulation and adjust to the desired range (typically 5.0-6.0 for skin products) using citric acid or sodium hydroxide solutions as needed.

Protocol 2: Stability Testing of this compound in a Topical Cream

This protocol describes an accelerated stability testing procedure to evaluate the chemical stability of this compound in the formulated cream.

Methodology:

  • Sample Preparation: Prepare the O/W cream containing this compound as described in Protocol 1. Package the cream in appropriate containers (e.g., glass jars).

  • Storage Conditions: Store the samples under accelerated conditions, such as 40°C ± 2°C with 75% ± 5% relative humidity (RH), for a period of three months. A control set of samples should be stored at room temperature (20-25°C).

  • Sampling Intervals: Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 3 months).

  • Analysis: At each time point, analyze the concentration of this compound in the cream using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Protocol 3). Also, evaluate physical parameters such as appearance, color, odor, pH, and viscosity.

Protocol 3: HPLC Method for Quantification of this compound

This protocol provides a framework for developing a stability-indicating HPLC method for the quantification of this compound in a cosmetic matrix. Method validation should be performed according to ICH guidelines.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be suitable.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: Approximately 276 nm (based on the UV absorbance of similar gallates)

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh a known amount of the cream (e.g., 1 gram) into a volumetric flask.

  • Add a suitable solvent (e.g., methanol or a mixture of methanol and isopropanol) to dissolve the this compound and precipitate the cream base.

  • Sonicate the mixture for 15-20 minutes to ensure complete extraction of the analyte.

  • Centrifuge the sample to separate the precipitated excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Validation Parameters: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 4: In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol describes the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to evaluate the radical scavenging activity of this compound in a cosmetic formulation.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Cosmetic formulation containing this compound

  • Placebo formulation (without this compound)

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • Spectrophotometer

Procedure:

  • Sample Extraction: Extract the this compound from the cosmetic formulation using a suitable solvent (e.g., methanol) as described in the HPLC sample preparation. Prepare a similar extraction of the placebo formulation.

  • Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the sample extract with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the placebo extract, and A_sample is the absorbance of the DPPH solution with the this compound extract.

Visualization of Mechanisms and Workflows

experimental_workflow cluster_formulation Formulation cluster_testing Testing & Analysis prep_oil Prepare Oil Phase (with this compound) emulsify Emulsification (Hot Process) prep_oil->emulsify prep_water Prepare Water Phase prep_water->emulsify cool_add Cool Down & Additives emulsify->cool_add final_cream Final Cream Product cool_add->final_cream stability Accelerated Stability (40°C, 75% RH) final_cream->stability antioxidant_assay DPPH Assay (Activity) final_cream->antioxidant_assay skin_permeation In Vitro Skin Permeation final_cream->skin_permeation hplc HPLC Analysis (Quantification) stability->hplc

Caption: Experimental workflow for formulating and testing a topical cream with this compound.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) oxidized_sg Oxidized This compound ROS->oxidized_sg is neutralized by cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->cellular_damage causes stearyl_gallate This compound stearyl_gallate->oxidized_sg donates electron healthy_cell Healthy Skin Cell healthy_cell->ROS protected from

Caption: Free radical scavenging mechanism of this compound in skin.

nrf2_pathway stearyl_gallate This compound keap1 Keap1 stearyl_gallate->keap1 inactivates nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nucleus->are binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes upregulates transcription of

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

References

Application Notes and Protocols: Stearyl Gallate in Active Food Packaging Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of stearyl gallate as an active agent in food packaging materials. Detailed protocols for its synthesis, incorporation into polymer films, and evaluation of its antioxidant and antimicrobial efficacy are provided, along with data on its migration and impact on food shelf life.

Introduction to this compound in Active Packaging

This compound, the ester of stearyl alcohol and gallic acid, is a lipophilic antioxidant that is gaining interest for its application in active food packaging.[1] Its fat-soluble nature makes it particularly suitable for preserving high-fat foods, which are susceptible to lipid oxidation, a primary cause of flavor and nutrient loss.[2] Active packaging systems incorporating this compound aim to extend the shelf life and maintain the quality of packaged foods by inhibiting oxidative degradation and microbial growth.[3][4]

Mechanism of Action

This compound functions primarily as a free radical scavenger. The phenolic hydroxyl groups in the gallic acid moiety donate hydrogen atoms to free radicals, thus terminating the chain reactions of lipid oxidation.[5] This process helps to prevent the development of off-flavors and rancidity in fatty foods.[1]

Antioxidant Mechanism of this compound cluster_process Lipid Oxidation Chain Reaction Lipid_Radical Lipid Radical (L•) Stable_Lipid Stable Lipid (LH) Lipid_Radical->Stable_Lipid H• donation Stearyl_Gallate This compound (SG-OH) Stearyl_Gallate_Radical This compound Radical (SG-O•) Stearyl_Gallate->Stearyl_Gallate_Radical H• donation

Caption: Antioxidant mechanism of this compound via hydrogen donation to lipid free radicals.

Applications and Performance Data

This compound is effective in a variety of active packaging applications, particularly for fatty foods such as oils, butter, margarine, and meat products.[1]

Antioxidant Efficacy

The antioxidant activity of this compound and its derivatives has been demonstrated in various studies. For instance, EGCG stearyl derivatives have shown significant DPPH and ABTS radical scavenging abilities.[6]

AntioxidantDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)Reference
EGCG90.8990.36[6]
EGCG Stearyl Derivatives51.4965.16[6]
BHT9.7456.30[6]
BHA72.3860.06[6]
TBHQ92.9963.01[6]
Antimicrobial Activity

Alkyl gallates, including this compound, have demonstrated antimicrobial properties against a range of foodborne pathogens.[7] The length of the alkyl chain influences the antimicrobial efficacy.[5]

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Gallic AcidListeria monocytogenes256[7]
Ethyl GallateListeria monocytogenes128[7]
Propyl GallateListeria monocytogenes64[7]
Octyl GallateListeria monocytogenes32[7]
Lauryl GallateListeria monocytogenes32[7]
This compoundListeria monocytogenes512[7]
Migration Data

The migration of additives from food packaging is a critical safety consideration.[8] European regulations set an overall migration limit (OML) of 10 mg/dm² of the packaging surface or 60 mg/kg of food.[1][9] Specific migration limits (SMLs) are established for individual substances.[9] While specific migration data for this compound is limited, studies on other antioxidants like BHT have shown migration values ranging from 3.42 mg/kg to 231.70 mg/kg in fatty food simulants.[10]

Food SimulantTest ConditionsMigrated SubstanceMigration LevelReference
50% Ethanol20 °C and 40 °CBHT821.97 mg/kg[10]
95% EthanolNot specifiedBHTAlmost total migration[10]
Fatty Food SimulantsNot specifiedPhenolic AntioxidantsNot detected to trace levels[9]
Shelf-Life Extension

Active packaging with antioxidants can significantly extend the shelf life of fatty foods by inhibiting lipid oxidation. For example, the addition of antioxidants to butter has been shown to reduce peroxide values and TBA numbers during storage.[11]

Food ProductPackaging/TreatmentStorage TimePeroxide Value (meq O₂/kg)TBARS (mg MDA/kg)Reference
Butter (Control)-180 days at -20 °C0.750.31[11]
Butter with BHA-180 days at -20 °C0.460.21[11]
Butter with BHT-180 days at -20 °C0.560.23[11]
Butter with α-tocopherol-180 days at -20 °C0.540.27[11]
Pork Lard (Control)-7 daysIncreased-[12]
Pork Lard with Antioxidants-7 daysLower than control-[12]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of alkyl gallates via esterification, which can be adapted for this compound.[13]

Materials:

  • Gallic acid

  • Stearyl alcohol

  • p-toluenesulfonic acid (catalyst)

  • Petroleum ether (for crystallization)

Procedure:

  • Heat stearyl alcohol in a reactor to 60°C.

  • Add gallic acid in a molar ratio of 1:3 (gallic acid:stearyl alcohol).

  • Add a small amount of p-toluenesulfonic acid as a catalyst.

  • Heat the mixture to 160°C under a vacuum of -0.4 bar in a Rotavapor.

  • Distill the azeotrope of water and stearyl alcohol for approximately 5-6 hours to drive the reaction.

  • Cool the reaction mixture to approximately 55°C while stirring.

  • In a separate reactor, heat petroleum ether to approximately 55°C.

  • Add the cooled reaction mixture to the warm petroleum ether while stirring.

  • Allow the mixture to cool to room temperature over approximately 5 hours to allow this compound to crystallize.

  • Recover the impure this compound crystals by filtration.

  • Wash the crystals with room temperature petroleum ether.

  • Dry the washed crystals under vacuum at approximately 60°C for 24 hours.

This compound Synthesis Workflow cluster_synthesis Synthesis of this compound Start Start Reactants Mix Gallic Acid, Stearyl Alcohol, and Catalyst Start->Reactants Reaction Heat under Vacuum (160°C, -0.4 bar) Reactants->Reaction Distillation Azeotropic Distillation of Water/Stearyl Alcohol Reaction->Distillation Cooling Cool Reaction Mixture Distillation->Cooling Crystallization Add to Warm Petroleum Ether and Cool to Crystallize Cooling->Crystallization Filtration Filter to Isolate Crystals Crystallization->Filtration Washing Wash with Petroleum Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying End Pure this compound Drying->End

Caption: Workflow for the synthesis of this compound via esterification.

Incorporation of this compound into Polymer Films

Materials:

  • Polylactic acid (PLA) pellets

  • Chloroform (or other suitable solvent)

  • This compound

  • Plasticizer (e.g., polyethylene glycol - PEG) (optional)

Procedure:

  • Dissolve PLA pellets in chloroform to create a solution (e.g., 10% w/v).

  • Add the desired amount of this compound (e.g., 1-5% w/w based on PLA) and plasticizer, if using, to the PLA solution.

  • Stir the mixture thoroughly for an extended period (e.g., 24-48 hours) at room temperature to ensure complete dissolution and homogenization.

  • Pour the film-forming solution onto a level glass plate or petri dish.

  • Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature for 2-3 days.

  • Once the film is dry, carefully peel it from the casting surface.

  • Further dry the film in a vacuum oven at a low temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

Materials:

  • Low-density polyethylene (LDPE) pellets

  • This compound powder

Procedure:

  • Dry the LDPE pellets and this compound powder to remove any moisture.

  • Create a masterbatch by mixing a higher concentration of this compound with a small amount of LDPE.

  • Dry-blend the LDPE pellets with the this compound masterbatch to achieve the desired final concentration (e.g., 1-5% w/w).

  • Feed the blend into a single or twin-screw extruder.

  • Set the extruder temperature profile according to the processing parameters of LDPE (e.g., increasing from 100°C to 140°C across the heating zones).

  • Extrude the molten polymer through a film die (e.g., a T-die) to form a film.

  • Cool the extruded film using chill rolls.

  • Collect the resulting active film.

Film Incorporation Workflow cluster_solution_casting Solution Casting (PLA) cluster_melt_extrusion Melt Extrusion (LDPE) SC_Start Start SC_Dissolve Dissolve PLA and This compound in Solvent SC_Start->SC_Dissolve SC_Cast Cast Solution onto Surface SC_Dissolve->SC_Cast SC_Evaporate Solvent Evaporation SC_Cast->SC_Evaporate SC_Dry Vacuum Drying SC_Evaporate->SC_Dry SC_End Active PLA Film SC_Dry->SC_End ME_Start Start ME_Blend Dry Blend LDPE and This compound ME_Start->ME_Blend ME_Extrude Melt Extrusion ME_Blend->ME_Extrude ME_Cool Film Cooling ME_Extrude->ME_Cool ME_End Active LDPE Film ME_Cool->ME_End

References

Application Notes and Protocols: Incorporation of Stearyl Gallate into Edible Oils and Fats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Stearyl Gallate

This compound is the ester of stearyl alcohol and gallic acid, belonging to the gallate class of antioxidants.[1][2] Its chemical structure combines the antioxidant efficacy of the gallic acid moiety with the lipophilicity of a long stearyl (C18) alkyl chain. This makes it an excellent fat-soluble antioxidant, highly effective in preventing oxidative degradation in processed foods with high oil and fat content.[1] this compound appears as a white to pale yellow crystalline powder and is soluble in fats, oils, and organic solvents like ethanol, but insoluble in water. It is used to preserve the quality of vegetable oils, margarine, shortening, and fried food products by preventing rancidity and flavor deterioration.[1]

Mechanism of Action: Free Radical Scavenging

Lipid oxidation is a primary cause of quality deterioration in edible oils, leading to rancidity and the loss of nutritional value. This process occurs via a free-radical chain reaction. This compound functions as a primary antioxidant, or a "free radical scavenger." The three hydroxyl (-OH) groups on its gallate moiety readily donate hydrogen atoms to reactive lipid peroxyl radicals (ROO•) and alkoxyl radicals (RO•). This action converts the highly reactive lipid radicals into more stable hydroperoxides (ROOH) and alcohols (ROH), respectively, while the this compound itself becomes a stable, low-energy radical that does not easily propagate the oxidation chain. This interruption of the chain reaction significantly prolongs the induction period of oxidation, thereby extending the shelf life of the oil or fat.

The Polar Paradox and Efficacy in Bulk Oils

The effectiveness of antioxidants in different lipid systems is often described by the "polar paradox." This concept posits that lipophilic (nonpolar) antioxidants, like this compound, are more effective in bulk oils (low water content), whereas hydrophilic (polar) antioxidants are more effective in oil-in-water emulsions. In a bulk oil system, the more polar hydrophilic antioxidants tend to orient themselves at the air-oil interface, where oxidation is initiated, but they are not well dispersed within the bulk lipid phase. Conversely, the lipophilic nature of this compound allows it to be more uniformly distributed throughout the oil, providing comprehensive protection against radicals formed within the lipid matrix. Studies on related lipophilic gallate derivatives have shown they significantly reduce peroxide values in oils compared to their hydrophilic counterparts.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
IUPAC Name octadecyl 3,4,5-trihydroxybenzoate[2]
CAS Number 10361-12-3[2]
Molecular Formula C₂₅H₄₂O₅[2]
Molecular Weight 422.6 g/mol [2]
Appearance White to pale yellow crystalline powder[1]
Solubility Soluble in fats, oils, ethanol; Insoluble in water[1]
Table 2: Antioxidant Efficacy of a Lipophilic Gallate Derivative in Soybean Oil at 60°C

This table presents data for an EGCG-stearyl derivative, which serves as a functional analogue to demonstrate the high efficacy of lipophilic gallates in retarding lipid oxidation.

Antioxidant (200 ppm)Peroxide Value (meq/kg) at Day 0Peroxide Value (meq/kg) at Day 21% Reduction vs. Control at Day 21Reference
Control (No Antioxidant) 5.1 ± 0.355.3 ± 1.6-[3]
EGCG (Hydrophilic) 5.1 ± 0.348.5 ± 1.212.3%[3]
EGCG Stearyl Derivative 5.1 ± 0.318.2 ± 0.9 67.1% [3]
BHT 5.1 ± 0.336.6 ± 1.033.8%[3]
BHA 5.1 ± 0.330.8 ± 0.944.3%[3]

Experimental Protocols

Protocol for Direct Dissolution of this compound in Edible Oils

This protocol describes the standard method for incorporating this compound directly into a liquid oil or molten fat.

Materials:

  • This compound powder

  • Edible oil or fat

  • Heated magnetic stirrer or temperature-controlled mixing vessel

  • Stir bar or overhead mixer

  • Analytical balance

Procedure:

  • Preparation of Oil: Weigh the desired amount of edible oil or fat into the mixing vessel. If the fat is solid at room temperature, heat it to approximately 10-15°C above its melting point until fully liquefied. For liquid oils, gently pre-heat to 50-60°C to facilitate dissolution.[3]

  • Addition of Antioxidant: Accurately weigh the required amount of this compound. Typical concentrations for synthetic antioxidants range from 100 to 200 ppm (mg/kg). The optimal concentration should be determined experimentally for each specific application.

  • Dissolution: While stirring the warm oil at a moderate speed to create a vortex without splashing, slowly add the this compound powder into the vessel.

  • Homogenization: Continue stirring the mixture at the elevated temperature (50-60°C) for 15-30 minutes, or until all crystalline powder has completely dissolved and the solution is clear.

  • Cooling: Once dissolution is complete, the oil can be cooled to ambient temperature or transferred for further processing. Continue gentle stirring during the initial cooling phase to ensure the antioxidant remains homogeneously distributed.

Protocol for Evaluating Oxidative Stability via the Rancimat Method

The Rancimat method is an accelerated aging test to determine the oxidation stability index (OSI) of oils and fats. A longer induction time indicates higher stability.[4][5]

Materials:

  • Rancimat instrument (e.g., Metrohm 892 Professional Rancimat)

  • Oil samples (control and this compound-treated)

  • Disposable reaction vessels and air inlet tubes

  • Measuring vessels

  • Deionized water

Procedure:

  • Instrument Setup: Set the Rancimat heating block to the desired temperature (e.g., 110°C or 120°C). Fill each measuring vessel with 60 mL of deionized water.[6]

  • Sample Preparation: Accurately weigh 3.0 ± 0.1 g of the oil sample directly into a clean, disposable reaction vessel.[6]

  • Measurement Initiation: Place the reaction vessel into the heating block. Connect the tubing from the air supply to the vessel's inlet tube and from the vessel's outlet to the measuring vessel containing deionized water. Ensure the air inlet tube is submerged in the oil.[4]

  • Data Collection: Start the measurement. The instrument will pass a constant stream of air (e.g., 20 L/h) through the heated oil.[7] Volatile secondary oxidation products are carried by the air into the deionized water, increasing its conductivity.

  • Determination of Induction Time: The software automatically plots conductivity over time. The induction time (or OSI) is the time elapsed until a rapid increase in conductivity occurs, which is calculated as the inflection point of the curve.[5]

  • Analysis: Compare the induction time of the oil containing this compound to that of the control sample. A significantly longer induction time for the treated sample demonstrates the antioxidant's efficacy.

Protocol for Quantification of this compound in Oil via HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound in an oil matrix using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • HPLC system with UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), n-Hexane (HPLC grade), Water (HPLC grade), Acetic Acid (analytical grade)

  • This compound standard

  • Oil sample containing this compound

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh approximately 1 g of the oil sample into a 15 mL centrifuge tube.

    • Dissolve the oil in 5 mL of n-hexane.

    • Add 5 mL of a methanol/acetonitrile mixture (e.g., 1:1 v/v) to the tube.

    • Vortex vigorously for 2 minutes to extract the this compound from the oil phase into the polar solvent phase.

    • Centrifuge for 10 minutes at 3000 rpm to separate the phases.

    • Carefully collect the lower (methanol/acetonitrile) phase. Filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution. A starting point could be Acetonitrile:Water with 0.1% Acetic Acid (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[8]

    • Injection Volume: 20 µL.

  • Analysis and Quantification:

    • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Visualizations (Graphviz)

cluster_propagation Lipid Oxidation Chain Reaction cluster_inhibition Inhibition by this compound LH Unsaturated Lipid (LH) L_rad Lipid Radical (L•) LH->L_rad Initiation LOO_rad Peroxyl Radical (LOO•) L_rad->LOO_rad + O₂ LOO_rad->L_rad Propagation (forms new L•) LOOH Hydroperoxide (LOOH) LOO_rad->LOOH + LH SG_OH This compound (SG-OH) LOO_rad->SG_OH SG_OH->LOOH H• Donation SG_O_rad Stable Radical (SG-O•) SG_OH->SG_O_rad SG_O_rad->L_rad Chain Termination (Does not propagate)

Caption: Antioxidant mechanism of this compound via free radical scavenging.

start Start heat Heat Oil/Fat (50-60°C) start->heat add Add Powder to Warm Oil with Stirring heat->add weigh Weigh this compound (e.g., 100-200 ppm) weigh->add mix Stir Until Completely Dissolved (15-30 min) add->mix cool Cool to Ambient Temperature mix->cool end End Product: Stabilized Oil/Fat cool->end

Caption: Workflow for the direct dissolution of this compound into oils and fats.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification s1 Weigh Oil Sample s2 Dissolve in Hexane s1->s2 s3 Add Methanol/Acetonitrile s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect & Filter Extract s4->s5 h1 Inject Sample onto C18 Column s5->h1 h2 Detect at 280 nm h1->h2 h3 Generate Chromatogram h2->h3 q2 Integrate Sample Peak Area h3->q2 q1 Prepare Calibration Curve (Known Standards) q3 Calculate Concentration q1->q3 q2->q3

Caption: Workflow for the quantification of this compound in oil using HPLC.

References

Application Notes and Protocols: Enhancing the Shelf Life of Fried Foods with Stearyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The deep-frying process, while imparting desirable sensory characteristics to food, simultaneously initiates a cascade of degradative chemical reactions, primarily lipid oxidation. This process leads to the development of rancidity, off-flavors, and potentially harmful compounds, thereby significantly reducing the shelf life and consumer acceptability of fried foods. The autoxidation of unsaturated fatty acids is a free-radical chain reaction that, once initiated, proceeds rapidly, compromising the quality of both the frying oil and the final product.[1][2]

Antioxidants are crucial additives that can retard this oxidative degradation by interrupting the free-radical chain reaction.[3][4] Gallates, a class of phenolic antioxidants, are recognized for their efficacy in preserving fats and oils. Stearyl gallate (octadecyl gallate), the ester of stearyl alcohol and gallic acid, is a lipophilic antioxidant with potential advantages in high-fat food systems. Its increased solubility in the lipid phase may enhance its ability to protect fried foods from oxidative deterioration during storage.

These application notes provide a comprehensive overview of the use of this compound to extend the shelf life of fried foods. We will delve into the mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols for evaluating its efficacy.

Mechanism of Action: Lipid Autoxidation and Radical Scavenging

Lipid autoxidation is a three-stage process: initiation, propagation, and termination. The addition of an antioxidant like this compound introduces a new termination pathway, thereby inhibiting the propagation of the chain reaction.

  • Initiation: The formation of a lipid radical (L•) from an unsaturated lipid (LH) is triggered by initiators such as heat, light, or metal ions.

  • Propagation: The lipid radical reacts with oxygen to form a peroxyl radical (LOO•), which can then abstract a hydrogen from another unsaturated lipid, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

  • Termination: The reaction is terminated when radicals combine to form non-radical species.

This compound (SG-H) functions as a primary antioxidant by donating a hydrogen atom from one of its phenolic hydroxyl groups to the peroxyl radical (LOO•). This action neutralizes the radical and forms a stable antioxidant radical (SG•) that does not readily participate in further propagation, effectively breaking the oxidation cycle.

G cluster_autoxidation Lipid Autoxidation Pathway cluster_antioxidant Antioxidant Intervention LH Unsaturated Lipid (LH) L_rad Lipid Radical (L•) LH->L_rad Initiation (Heat, Light, Metal Ions) O2 Oxygen (O2) L_rad->O2 LOO_rad Peroxyl Radical (LOO•) L_rad->LOO_rad Propagation LOO_rad->L_rad LH LOOH Lipid Hydroperoxide (LOOH) LOO_rad->LOOH Propagation LOO_rad2 Peroxyl Radical (LOO•) Degradation Degradation Products (Aldehydes, Ketones, etc.) LOOH->Degradation Decomposition SGH This compound (SG-H) SG_rad Stable Antioxidant Radical (SG•) SGH->SG_rad H• donation NonRadical Non-Radical Products LOO_rad2->NonRadical Termination

Figure 1: Mechanism of lipid autoxidation and its inhibition by this compound.

Data Presentation: Efficacy of Gallate Esters in Fried Systems

The effectiveness of this compound and other gallate esters in retarding lipid oxidation has been demonstrated in various food systems. The following tables summarize key quantitative data from relevant studies.

Table 1: Effect of Gallic Acid Alkyl Esters on the Oxidative Stability of Fried Oysters. [5]

Antioxidant (in frying oil)Rancimat Induction Period (RIP) of Fried Oyster Lipids (hours)
Control (No Antioxidant)18.5 ± 1.2
Gallic Acid25.4 ± 1.5
Methyl Gallate28.9 ± 1.8
Ethyl Gallate32.1 ± 2.0
Propyl Gallate35.6 ± 2.2
Butyl Gallate38.7 ± 2.5
Octyl Gallate33.4 ± 2.1
Lauryl Gallate30.1 ± 1.9
Octadecyl Gallate (this compound) 27.8 ± 1.7

Data shows a "cut-off effect" where antioxidant efficacy in the fried product increases with alkyl chain length up to butyl gallate, after which it declines. However, all gallate esters, including this compound, significantly improved the oxidative stability compared to the control.

Table 2: Frying Performance of Gallic Acid and Methyl Gallate in a Sunflower/Palm Olein Oil Blend at 180°C. [6]

Treatment (1.2 mM in oil)Oxidative Stability Index (OSI) (hours)Max. Rate of Conjugated Diene Formation (rn, h-1)Max. Rate of Carbonyl Formation (rn, h-1)
Control11.4--
TBHQ (Tert-butylhydroquinone)18.40.09760.1500
Gallic Acid18.50.05170.0411
Gallic Acid : Methyl Gallate (75:25)19.00.13510.0989
Gallic Acid : Methyl Gallate (50:50)17.20.05170.0411

This data suggests that gallic acid and its shorter-chain ester can provide oxidative stability comparable or superior to the synthetic antioxidant TBHQ in a frying system.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in extending the shelf life of fried foods.

G cluster_prep Sample Preparation cluster_storage Accelerated Shelf-Life Study cluster_analysis Chemical Analysis PrepFood Prepare Food Material (e.g., Sliced Potatoes, Chicken Pieces) Frying Deep Frying (Standardized time and temperature, e.g., 180°C) PrepFood->Frying PrepOil Prepare Frying Oil Batches (Control, this compound at various ppm) PrepOil->Frying Cooling Cool and Drain Fried Samples Frying->Cooling Packaging Package Samples for Storage Cooling->Packaging Storage Store at Elevated Temperature (e.g., 60°C in a convection oven) Packaging->Storage Sampling Sample at Predetermined Intervals (e.g., Day 0, 2, 4, 7, 10) Storage->Sampling LipidExtraction Lipid Extraction from Fried Food Sampling->LipidExtraction POV Peroxide Value (PV) Titration LipidExtraction->POV TBARS TBARS Assay (Spectrophotometry) LipidExtraction->TBARS OSI Oxidative Stability Index (OSI) (Rancimat) LipidExtraction->OSI

Figure 2: Experimental workflow for evaluating antioxidant efficacy in fried foods.

Protocol: Preparation of Fried Samples and Accelerated Storage
  • Food Material Preparation: Prepare a homogenous batch of the desired food product (e.g., potato slices of uniform thickness, pre-portioned chicken nuggets).

  • Antioxidant Incorporation: Prepare separate batches of frying oil. One batch will serve as the control (no antioxidant). For the experimental groups, dissolve this compound into the oil at various concentrations (e.g., 100 ppm, 200 ppm, 400 ppm) by gently heating and stirring.

  • Frying Process: Heat the oil batches to a standard frying temperature (e.g., 180°C). Fry the food material in standardized batches for a consistent duration.

  • Post-Frying: Remove the fried food, allow it to drain on a wire rack for a set time to remove excess surface oil, and then cool to room temperature.

  • Packaging and Storage: Package the cooled samples in airtight containers or bags that are permeable to air to simulate typical storage conditions. Place the packaged samples in a convection oven set to an elevated temperature (e.g., 60°C) for an accelerated shelf-life study.

  • Sampling: Withdraw samples from each treatment group at specified time points (e.g., Day 0, 2, 4, 7, 10) for chemical analysis.

Protocol: Lipid Extraction from Fried Food Matrix

This is a prerequisite for Peroxide Value and Rancimat analysis.

  • Homogenization: Weigh a representative sample of the fried food (e.g., 10 g of crushed potato chips) and homogenize it to a fine powder or paste.

  • Solvent Extraction: Add the homogenized sample to a flask containing a suitable solvent, such as hexane or a chloroform/methanol mixture (2:1, v/v).

  • Agitation: Agitate the mixture for a specified period (e.g., 1-2 hours) at room temperature to ensure complete extraction of the lipid content.

  • Filtration and Evaporation: Filter the mixture to remove solid food particles. Evaporate the solvent from the filtrate under a stream of nitrogen or using a rotary evaporator to obtain the extracted oil.

  • Storage: Store the extracted oil in a sealed, dark container at a low temperature (e.g., -20°C) until analysis.

Protocol: Peroxide Value (PV) Determination

This method measures the concentration of peroxides and hydroperoxides, the primary products of lipid oxidation.

  • Sample Preparation: Accurately weigh approximately 1-5 g of the extracted oil into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 30 mL of an acetic acid-chloroform solution (3:2, v/v) and swirl to dissolve the sample.

  • Potassium Iodide Addition: Add 0.5 mL of a saturated potassium iodide (KI) solution. Stopper the flask and swirl for exactly one minute.

  • Water Addition: Immediately add 30 mL of distilled water and stopper the flask.

  • Titration: Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, with constant and vigorous shaking, until the yellow iodine color almost disappears.

  • Indicator: Add 0.5 mL of a 1% starch indicator solution. The solution will turn a dark blue color.

  • Endpoint: Continue the titration, shaking vigorously, until the blue color completely disappears. Record the volume of titrant used.

  • Blank Determination: Perform a blank titration using all reagents except the oil sample.

  • Calculation: Peroxide Value (meq O₂/kg oil) = [(S - B) × N × 1000] / W Where:

    • S = Volume of titrant for the sample (mL)

    • B = Volume of titrant for the blank (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the oil sample (g)

Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation, which serves as an indicator of the extent of oxidative degradation.

  • Sample Preparation: Weigh 1.0 g of the ground fried food sample into a test tube.

  • Extraction: Add 5 mL of a suitable solvent, such as 50% glacial acetic acid in water containing 0.01% butylated hydroxytoluene (BHT) to prevent further oxidation.

  • Agitation and Separation: Shake the mixture for 1 hour and then filter. If necessary, centrifuge the filtrate to obtain a clear supernatant.

  • Reaction: Mix 1 mL of the clear extract with 1 mL of 0.67% (w/v) thiobarbituric acid (TBA) reagent in a test tube.

  • Heating: Heat the mixture in a boiling water bath (95-100°C) for 60 minutes to allow for the development of the pink chromogen.

  • Cooling: Cool the tubes to room temperature.

  • Spectrophotometry: Measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using a malondialdehyde (MDA) standard solution.

  • Calculation: Determine the concentration of TBARS in the sample from the standard curve and express the results as mg of MDA per kg of the fried food sample.

Protocol: Oxidative Stability Index (OSI) by Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction period of fats and oils, providing a measure of their resistance to oxidation.

  • Sample Preparation: Accurately weigh a small amount of the extracted oil (typically 3 g) into a reaction vessel.

  • Instrument Setup: Place the reaction vessel into the heating block of the Rancimat instrument, set to a specific temperature (e.g., 110°C or 120°C).

  • Airflow: Pass a constant stream of purified air through the oil sample. The high temperature and airflow accelerate the oxidation process.

  • Detection: The volatile oxidation products (primarily formic acid) are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the electrical conductivity of this water.

  • Induction Period: As the oil oxidizes and volatile acids are formed, the conductivity of the water increases sharply. The time taken to reach this inflection point is the Oxidative Stability Index (OSI), measured in hours. A longer OSI indicates greater stability.

Conclusion

This compound presents a viable option for enhancing the shelf life of fried foods by effectively inhibiting lipid oxidation. Its lipophilic nature makes it particularly suitable for incorporation into high-fat food systems. The provided protocols offer a standardized framework for researchers and scientists to quantify the efficacy of this compound and other antioxidants in various fried food matrices. The selection of the most appropriate analytical method will depend on the specific research objectives, as each measures different aspects of the oxidative process. By implementing these methodologies, food manufacturers and researchers can develop more stable and higher-quality fried products for consumers.

References

Troubleshooting & Optimization

How to improve the solubility of stearyl gallate for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers using stearyl gallate in in vitro assays. Due to its lipophilic nature, this compound can be challenging to work with in aqueous experimental setups. This resource offers frequently asked questions, troubleshooting guides, experimental protocols, and data to facilitate its effective use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is an ester formed from stearyl alcohol and gallic acid. It is a lipophilic antioxidant and anti-inflammatory compound investigated for its potential therapeutic effects in various diseases. Its long alkyl chain allows it to associate with lipid bilayers, making it a subject of interest for studying cellular membrane interactions and protection against lipid peroxidation.

Q2: Why is this compound difficult to dissolve for in vitro assays?

This compound is practically insoluble in water[1]. This is due to its long, nonpolar stearyl chain, which dominates its physicochemical properties. Introducing it into aqueous cell culture media and buffer systems can lead to precipitation, making it unavailable to cells and interfering with assay results.

Q3: What are the recommended solvents for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a common choice for dissolving lipophilic compounds for cell-based assays[2]. Based on the solubility of related gallates, dimethylformamide (DMF) can also be considered[3]. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in the assay medium.

Q4: What is the likely mechanism of action of this compound?

While direct studies on this compound are limited, the biological activity of gallates like epigallocatechin gallate (EGCG) and methyl gallate are well-documented. It is hypothesized that this compound exerts its antioxidant effects by scavenging free radicals through its gallate moiety[4][5]. Its anti-inflammatory effects are likely mediated by the inhibition of key signaling pathways such as NF-κB and modulation of the MAPK pathway[6][7][8].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in culture medium The final concentration of the organic solvent (e.g., DMSO) is too high, or the final concentration of this compound exceeds its solubility limit in the aqueous medium.- Ensure the final DMSO concentration in the culture medium does not exceed 0.1-0.5% to avoid solvent toxicity. - Perform serial dilutions of the stock solution in the medium. - Vortex or mix thoroughly immediately after dilution. - Consider using a carrier solvent system, such as a solution containing a small percentage of a surfactant like Tween 80 or Cremophor EL, but be sure to include appropriate vehicle controls in your experiment.
Inconsistent assay results Uneven dispersion of this compound in the assay wells.- After adding the diluted this compound to the wells, gently swirl the plate to ensure a homogenous mixture. - Prepare a sufficient volume of the final working solution to add to all relevant wells to minimize well-to-well variability.
Cell death in vehicle control The concentration of the organic solvent is toxic to the cells.- Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. - Lower the final solvent concentration in your experiments.
No observable effect of this compound - The compound has precipitated and is not bioavailable. - The concentration used is too low. - The incubation time is not optimal.- Visually inspect the wells for any signs of precipitation. - Conduct a dose-response study over a wide range of concentrations. - Perform a time-course experiment to determine the optimal duration of treatment.

Data Presentation

Estimated Solubility of this compound and Related Compounds
CompoundSolventTemperature (°C)Solubility ( g/100g Solvent)
Stearic Acid Ethanol28~5.5
Methanol28~2.0
Ethyl Acetate28~11.0
Acetone28~4.5
Gallic Acid Water251.15
Ethanol2583.3
Methyl Gallate Methanol20115.4
Ethanol2065.2
Acetone2078.4
Ethyl Acetate2015.1

Note: Data for stearic acid and methyl gallate is adapted from literature sources[9][10][11][12][13]. The solubility of this compound is expected to be lower in polar solvents and higher in non-polar organic solvents compared to gallic acid and methyl gallate, due to the long stearyl chain.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 422.6 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 4.23 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: General Protocol for a Cell Viability Assay (MTT Assay)

This protocol provides a general workflow for assessing the effect of this compound on cell viability using an MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock in DMSO dilute Dilute Stock in Medium prep_stock->dilute prep_cells Seed Cells in 96-well Plate treat Treat Cells prep_cells->treat dilute->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Calculate Cell Viability read->analyze

Caption: Experimental workflow for a cell viability assay with this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes SG This compound SG->MAPK inhibits SG->IKK inhibits

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

References

Optimizing reaction conditions for high-yield stearyl gallate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stearyl Gallate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for high-yield this compound synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction temperature is maintained between 100°C and 180°C. Reaction times of 5-12 hours are typically required. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2][3]
Inefficient water removal.The formation of water during esterification can limit the reaction. Use a Dean-Stark apparatus, a Soxhlet extractor with a drying agent, or apply a vacuum to remove water as it forms.[4]
Catalyst is inactive or used in insufficient quantity.For acid catalysis, use a small amount (<1% by weight) of a strong acid like sulfuric acid or p-toluenesulfonic acid (PTSA).[1] For enzymatic catalysis, ensure the lipase is active and used in the recommended amount (e.g., 4% by weight of substrate).[5]
Product is Impure (Discolored or Contains Starting Material) Side reactions due to high temperatures.While higher temperatures can increase the reaction rate, temperatures above 180°C may lead to side reactions like the formation of dioctyl ether in similar reactions. A temperature of around 140°C is often a good compromise.[1]
Incomplete reaction.If starting materials are present, extend the reaction time or increase the catalyst concentration slightly.[6]
Inefficient purification.Recrystallization is a key step for purification. Wash the crude product with a non-polar solvent like petroleum ether to remove unreacted stearyl alcohol.[1][4] A final wash with water can help remove residual acid catalyst.[1]
Reaction Stalls Before Completion Equilibrium has been reached.To drive the reaction towards the product, consider increasing the molar ratio of one of the reactants. For other alkyl gallates, a lower molar equivalent of the alcohol has been shown to increase the yield.[1] However, using an excess of the alcohol can also help push the reaction to completion.[7] The optimal ratio should be determined empirically.
Catalyst has degraded.Some catalysts may lose activity over time, especially at high temperatures. If the reaction stalls, adding a fresh portion of the catalyst may help.
Difficulty in Product Isolation Product is soluble in the reaction mixture at room temperature.Cool the reaction mixture significantly to induce crystallization. The addition of a non-polar solvent in which this compound has low solubility, such as petroleum ether, can aid in precipitation.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound synthesis?

A1: The optimal temperature for the synthesis of alkyl gallates, including this compound, is typically between 100°C and 180°C.[1] A common starting point is 140-160°C.[1][4] It is important to balance reaction rate with the potential for side reactions, which become more prevalent at higher temperatures.

Q2: Which catalyst is most effective for this synthesis?

A2: Both strong acids and enzymes can be effective catalysts.

  • Acid Catalysts: p-Toluenesulfonic acid (PTSA) and sulfuric acid are commonly used. PTSA is often preferred as it is a solid and easier to handle.[1][2]

  • Enzymatic Catalysts: Lipases, such as those from Staphylococcus xylosus or Lipase DF "Amano" 15, can also be used, offering milder reaction conditions.[5][8]

Q3: What is the ideal molar ratio of gallic acid to stearyl alcohol?

A3: The stoichiometry of the reaction is 1:1. However, to drive the equilibrium towards the product, it is common to use an excess of one reactant. For the synthesis of octyl gallate, a lower molar equivalent of the alcohol was found to increase the yield.[1] Conversely, for propyl gallate synthesis, a large excess of the alcohol was used.[3] It is recommended to start with a molar ratio of gallic acid to stearyl alcohol between 1:1 and 1:5 and optimize from there.

Q4: How can I effectively remove water from the reaction?

A4: Water is a byproduct of the esterification and its removal is crucial for achieving high yields. Effective methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent to remove the water-alcohol azeotrope.[4]

  • Vacuum: Applying a vacuum can help to remove water, especially at elevated temperatures.[1][4]

  • Soxhlet Extraction: Using a Soxhlet extractor with a drying agent in the thimble.[4]

Q5: What is the best method for purifying the final product?

A5: Purification typically involves crystallization and washing.

  • After the reaction, the mixture is cooled to allow the this compound to crystallize.

  • The crude product is then filtered.

  • The crystals are washed with a non-polar solvent like petroleum ether to remove unreacted stearyl alcohol and other non-polar impurities.[1][4]

  • A subsequent wash with water can be used to remove any remaining acid catalyst.[1]

  • The purified crystals are then dried under vacuum.[1][4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is adapted from methods used for other long-chain alkyl gallates.[1][4]

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus, add gallic acid and stearyl alcohol (molar ratio of 1:3).

  • Catalyst Addition: Add p-toluenesulfonic acid (approximately 1% of the total reactant weight).

  • Reaction: Heat the mixture to 140-160°C with continuous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reaction for 5-8 hours, or until no more water is collected.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to approximately 55°C.

  • Precipitation: In a separate vessel, heat petroleum ether to 55°C. Add the warm reaction mixture to the petroleum ether with stirring. The volume of petroleum ether should be about twice that of the reaction mixture.

  • Isolation: Allow the mixture to cool to room temperature to fully crystallize the this compound. Filter the crystals using a Büchner funnel.

  • Washing: Wash the crystals with room temperature petroleum ether, followed by a wash with water.

  • Drying: Dry the purified this compound crystals in a vacuum oven at 60°C for 24 hours.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on the enzymatic synthesis of related compounds.[5]

  • Reactant and Enzyme Preparation: In a flask, dissolve gallic acid and vinyl stearate (as an acyl donor) in a suitable organic solvent like acetonitrile. A molar ratio of vinyl stearate to gallic acid of 3:1 is a good starting point.

  • Catalysis: Add an immobilized lipase (e.g., Lipase DF "Amano" 15) at about 4% of the total substrate weight.

  • Reaction: Incubate the mixture at 50°C with continuous stirring for 96 hours.

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme.

  • Purification: The solvent is removed under vacuum. The resulting product can be purified using column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize reaction conditions for the synthesis of various alkyl gallates, which can serve as a starting point for optimizing this compound synthesis.

Table 1: Acid-Catalyzed Synthesis of Alkyl Gallates

Alkyl GallateReactants (Molar Ratio)CatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Octyl GallateGallic Acid:Octyl Alcohol (1:3)H₂SO₄1605-6~75~95[1][4]
Octyl GallateGallic Acid:Octyl Alcohol (varying)PTSA140Not specifiedHigher with lower alcohol ratioNot specified[1]
Dodecyl GallateGallic Acid:Dodecanolp-Toluene Sulfonic Acid10512Not specifiedNot specified[2]
Propyl GallateGallic Acid:n-Propanol (1:12)KHSO₄1001280.299.6[3]

Table 2: Enzymatic Synthesis of an EGCG-Stearyl Derivative

ProductReactants (Molar Ratio)Catalyst (Lipase)Temperature (°C)Time (h)Conversion (%)Reference
3″,5″-2-O-stearyl-EGCGVinyl Stearate:EGCG (3:1)Lipase DF "Amano" 15509665.2[5]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start: Prepare Reactants (Gallic Acid, Stearyl Alcohol) add_catalyst Add Catalyst (e.g., PTSA) start->add_catalyst heat_react Heat and React (140-160°C) add_catalyst->heat_react remove_water Remove Water (Azeotropic Distillation) heat_react->remove_water check_completion Reaction Complete? remove_water->check_completion check_completion->heat_react No cool_mixture Cool Reaction Mixture check_completion->cool_mixture Yes precipitate Precipitate in Petroleum Ether cool_mixture->precipitate filter_wash Filter and Wash Crystals precipitate->filter_wash dry_product Dry Under Vacuum filter_wash->dry_product end End: Pure this compound dry_product->end

Caption: Experimental workflow for acid-catalyzed this compound synthesis.

troubleshooting_yield issue issue cause cause solution solution start Low Product Yield cause1 Is water being effectively removed? start->cause1 cause2 Is the reaction temperature optimal? cause1->cause2 Yes solution1a Use Dean-Stark or vacuum to remove water. cause1->solution1a No cause3 Is the catalyst active and sufficient? cause2->cause3 Yes solution2a Adjust temperature to 140-160°C. cause2->solution2a No cause4 Is the reaction time long enough? cause3->cause4 Yes solution3a Add fresh/more catalyst. cause3->solution3a No solution4 Increase reaction time; monitor with TLC. cause4->solution4 solution1b Yes solution2b Yes solution3b Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Stearyl Gallate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stearyl gallate in cosmetic formulations. The information is presented in a question-and-answer format to directly address common challenges, particularly the prevention of precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: this compound is precipitating out of my cream/lotion formulation over time.

This is a common issue due to the lipophilic nature and limited solubility of this compound. Precipitation can manifest as visible crystals, a grainy texture, or a loss of antioxidant efficacy. The following sections provide a systematic approach to troubleshooting this problem.

Solubility and Solvent System Optimization

This compound is a fat-soluble antioxidant and is practically insoluble in water.[1][2] Its solubility in the oil phase of your emulsion is critical.

Troubleshooting Steps:

  • Incorporate Co-solvents: Glycols such as propylene glycol or propanediol can act as effective solubilizers for gallate esters.[3] A patent for the related compound, propyl gallate, highlights its high solubility in propylene glycol, which then allows for stable incorporation into a fatty emulsion.[3]

    • Recommendation: Dissolve the this compound in a suitable co-solvent like propylene glycol with gentle heating before adding it to the oil phase. This pre-dissolving step can significantly improve its dispersion and prevent crystallization.

Experimental Protocol: Utilizing a Co-solvent for this compound Incorporation

  • Preparation: In a separate vessel, combine the required amount of this compound with a co-solvent (e.g., propylene glycol) in a ratio of 1:5 to 1:10 (this compound:co-solvent).

  • Dissolution: Gently heat the mixture to 60-70°C while stirring until the this compound is fully dissolved and the solution is clear.

  • Oil Phase Addition: Add this pre-dissolved solution to the rest of the oil phase of your formulation.

  • Heating the Oil Phase: Heat the entire oil phase to 70-75°C to ensure all lipid components are melted and homogenous.

  • Emulsification: Proceed with the emulsification process by combining the heated oil and water phases according to your standard procedure.

pH of the Formulation

The stability of gallate esters is influenced by the pH of the formulation. Generally, they are more stable in acidic conditions and can degrade or become discolored at neutral to alkaline pH.

Troubleshooting Steps:

  • Measure the Final pH: Determine the pH of your final formulation.

  • Adjust to an Acidic pH: If the pH is neutral or alkaline, consider adjusting it to a more acidic range. For many cosmetic formulations, a pH range of 4.5 to 6.5 is considered optimal for skin compatibility.[4] For gallate stability, aiming for the lower end of this range is advisable.

    • Recommendation: Adjust the pH of the water phase with a suitable acidifier (e.g., citric acid, lactic acid) before emulsification. Monitor the pH of the final formulation and make any necessary final adjustments.

Cooling Process and Crystallization

The rate of cooling during the formulation process can influence the crystallization of ingredients. Rapid cooling can sometimes shock the system and induce precipitation.

Troubleshooting Steps:

  • Controlled Cooling: Employ a slow and controlled cooling process for your emulsion after homogenization.

  • Gentle Agitation: Continue to stir the emulsion gently during the cooling phase until it reaches room temperature. This helps to maintain a homogenous dispersion of all ingredients.

Interaction with Other Ingredients

While specific data on this compound's interactions with all cosmetic ingredients is not available, general formulation principles should be considered.

Troubleshooting Steps:

  • Emulsifier and Thickener Compatibility: Ensure that the emulsifiers and thickeners used are compatible with the overall formulation and do not negatively impact the solubility of this compound.

  • Order of Addition: The order in which ingredients are added can be crucial. As recommended, adding the this compound pre-dissolved in a co-solvent to the oil phase is a good practice.

Frequently Asked Questions (FAQs)

Q1: What is the typical usage level of this compound in cosmetic formulations?

A1: this compound is an effective antioxidant at low concentrations. Typical usage levels in cosmetic products are generally low.

Q2: In which phase of my emulsion should I add this compound?

A2: this compound is oil-soluble and should be added to the oil phase of your emulsion.[5] For improved stability and to prevent precipitation, it is highly recommended to first dissolve it in a suitable co-solvent like propylene glycol before incorporating it into the main oil phase.

Q3: What is the melting point of this compound?

A3: The melting point of this compound is approximately 95°C.[2] It is important to ensure that the oil phase is heated sufficiently to fully dissolve the this compound and other solid lipids.

Q4: Can I use this compound in anhydrous (water-free) formulations?

A4: Yes, this compound is well-suited for anhydrous formulations such as oils, balms, and ointments due to its fat-soluble nature.[5] Ensure it is fully dissolved in the lipid base during the heating phase of production.

Q5: Are there any known incompatibilities of this compound with other cosmetic ingredients?

A5: While extensive data on specific incompatibilities is limited, this compound's stability is known to be compromised in alkaline conditions. It is also advisable to avoid strong oxidizing agents that could degrade its antioxidant function. As a phenolic antioxidant, it may interact with certain metal ions, so the inclusion of a chelating agent in your formulation is a good practice.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance White to light yellow crystalline powder[2]
Molecular Formula C25H42O5[2]
Molar Mass 422.6 g/mol [2]
Melting Point ~95°C[2]
Water Solubility Insoluble[2]
Solubility Fat-soluble[5]

Mandatory Visualizations

Experimental_Workflow cluster_dissolution Step 1: Pre-dissolution cluster_oil_phase Step 2: Oil Phase Preparation cluster_emulsification Step 3: Emulsification stearyl_gallate This compound heat_stir Heat (60-70°C) & Stir stearyl_gallate->heat_stir co_solvent Co-solvent (e.g., Propylene Glycol) co_solvent->heat_stir clear_solution Clear Solution heat_stir->clear_solution oil_phase_ingredients Other Oil Phase Ingredients clear_solution->oil_phase_ingredients heated_oil_phase Heated Oil Phase (70-75°C) oil_phase_ingredients->heated_oil_phase homogenization Homogenization heated_oil_phase->homogenization water_phase Heated Water Phase water_phase->homogenization final_emulsion Stable Emulsion homogenization->final_emulsion

Caption: Experimental workflow for incorporating this compound to prevent precipitation.

Troubleshooting_Logic start Precipitation Observed? check_solubility Is this compound fully dissolved in the oil phase? start->check_solubility Yes use_cosolvent Action: Pre-dissolve in a co-solvent (e.g., Propylene Glycol). check_solubility->use_cosolvent No check_ph Is the final pH in the acidic range (e.g., 4.5-6.0)? check_solubility->check_ph Yes use_cosolvent->check_ph adjust_ph Action: Adjust pH with an acidifier. check_ph->adjust_ph No check_cooling Is the cooling process slow and controlled? check_ph->check_cooling Yes adjust_ph->check_cooling adjust_cooling Action: Implement gradual cooling with gentle stirring. check_cooling->adjust_cooling No stable_formulation Stable Formulation check_cooling->stable_formulation Yes adjust_cooling->stable_formulation

References

Technical Support Center: Addressing Stearyl Gallate Interference in Lipid peroxidation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from stearyl gallate in lipid peroxidation assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My TBARS assay results show significantly lower lipid peroxidation in samples treated with this compound compared to the control. Is this a true antioxidant effect or potential assay interference?

A1: While this compound is a known antioxidant, the Thiobarbituric Acid Reactive Substances (TBARS) assay is susceptible to interference from phenolic compounds. The low result could be a combination of this compound's genuine antioxidant activity and its interference with the assay chemistry. Phenolic compounds can react with TBA, the key reagent in the TBARS assay, leading to an underestimation of malondialdehyde (MDA), the primary marker of lipid peroxidation[1][2][3]. It is also possible that this compound absorbs light near the same wavelength as the MDA-TBA adduct (532 nm), causing spectral interference[4][5].

Troubleshooting Steps:

  • Perform a Sample Blank: Prepare a sample containing this compound but without the TBA reagent. Measure its absorbance at 532 nm to check for any intrinsic absorbance of this compound that could interfere with the final reading.

  • Spike and Recovery: Add a known amount of MDA standard to your this compound-containing sample and a control sample without this compound. Perform the TBARS assay on both. If the recovery of the MDA spike is significantly lower in the this compound sample, it indicates interference.

  • Remove this compound: Use a polyphenol removal technique, such as solid-phase extraction with polyvinylpolypyrrolidone (PVPP), to eliminate this compound from your sample before performing the TBARS assay[2]. A significant difference in MDA levels before and after removal would confirm interference.

  • Use an Alternative Assay: Employ a more specific method for lipid peroxidation assessment, such as a fluorescent probe-based assay (e.g., BODIPY C11) or chromatographic methods (HPLC) for MDA quantification, which are less prone to interference from phenolic compounds[6][7].

Q2: I am observing a high background signal in my TBARS assay when analyzing samples containing this compound. What could be the cause and how can I fix it?

A2: A high background signal in the TBARS assay can be caused by several factors, especially in complex biological samples. This compound itself, being a phenolic compound, can contribute to this issue. Potential causes include:

  • Non-specific reactions: Other aldehydes and sugars present in the sample can react with TBA to form colored products that absorb at or near 532 nm[3].

  • Sample turbidity: Incomplete clarification of the sample can lead to light scattering and artificially high absorbance readings.

  • Hemoglobin interference: If working with blood-derived samples, hemoglobin can interfere with the assay[8].

Troubleshooting Steps:

  • Sample Clarification: Ensure your sample is properly centrifuged and clarified to remove any particulate matter before the assay[9].

  • Wavelength Scanning: Instead of a single endpoint reading at 532 nm, perform a wavelength scan from 400 to 700 nm. The MDA-TBA adduct has a characteristic peak at 532 nm, while interfering substances may have peaks at other wavelengths. This can help identify the source of the high background[10].

  • Derivative Spectroscopy: Some spectrophotometers and software allow for derivative analysis of the absorbance spectrum, which can help to resolve the MDA-TBA peak from a sloping or non-linear baseline caused by interfering substances[10].

  • Butanol Extraction: After the reaction with TBA, an extraction step with n-butanol can help to concentrate the MDA-TBA adduct and separate it from water-soluble interfering substances, thereby reducing the background[11].

  • Use of a Sample Blank: As mentioned in Q1, subtracting the absorbance of a sample blank (without TBA) is crucial to correct for background absorbance.

Q3: Can I use a fluorescent probe like BODIPY 581/591 C11 to measure lipid peroxidation in the presence of a lipophilic antioxidant like this compound?

A3: Yes, using a fluorescent probe like BODIPY 581/591 C11 is a recommended alternative to the TBARS assay when lipophilic antioxidants are present[6][7]. This probe incorporates into lipid membranes and exhibits a fluorescent shift from red to green upon oxidation by lipid radicals. This ratiometric measurement (ratio of green to red fluorescence) makes the assay internally controlled and less susceptible to artifacts that can affect intensity-based measurements.

Considerations:

  • Antioxidant Quenching: While less likely to chemically interfere than in the TBARS assay, high concentrations of a potent lipophilic antioxidant like this compound could potentially quench the fluorescence of the probe. This can be assessed by control experiments with the probe and varying concentrations of this compound in a cell-free system.

  • Probe Oxidation vs. Lipid Peroxidation: It's important to remember that the probe itself is oxidized. In the presence of a powerful antioxidant, the probe may show reduced oxidation, which reflects the protective effect of the antioxidant on the lipid environment where the probe is located. This is generally the intended measurement.

Q4: How can I be sure that the observed effect of this compound is on lipid peroxidation and not on the assay components themselves?

A4: Validating your assay in the context of your specific experimental conditions is crucial.

Validation Steps:

  • Assay with a Known Pro-oxidant: Induce lipid peroxidation with a known pro-oxidant (e.g., iron/ascorbate, hydrogen peroxide, or AAPH) in the presence and absence of this compound. A dose-dependent inhibition of lipid peroxidation by this compound would support its antioxidant activity.

  • Polyphenol Removal: As a definitive control, analyze your samples before and after the removal of this compound using a method like PVPP treatment. A significant change in the measured lipid peroxidation would confirm the influence of this compound on the assay.

Quantitative Data Summary

Table 1: Antioxidant Activity of Gallate Derivatives (IC50 Values)

AntioxidantAssayIC50 (µg/mL)Reference
Gallic AcidDPPH39.90[3]
Propyl GallateDPPH< 5.00[12]
Octyl GallateDPPH< 5.00[12]
This compound Derivative (EGCG Stearyl)DPPH-[13]
Vitamin C (Ascorbic Acid)DPPH< 5.00[12]

Table 2: Hypothetical Comparison of MDA Levels in the TBARS Assay with and without this compound and PVPP Treatment

SampleTreatmentMDA Concentration (nmol/mg protein)
ControlNone5.2 ± 0.4
Control + Oxidative StressIron/Ascorbate15.8 ± 1.2
This compound + Oxidative StressIron/Ascorbate7.3 ± 0.6
This compound + Oxidative Stress (Post-PVPP)Iron/Ascorbate10.1 ± 0.9

This table illustrates the expected trend. The lower MDA in the this compound-treated sample could be due to both antioxidant activity and assay interference. The increase in MDA after PVPP treatment suggests that some of the initial low reading was due to interference.

Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol is adapted from various sources and is intended for the quantification of malondialdehyde (MDA) in biological samples such as tissue homogenates[8][9][14].

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • 1,1,3,3-Tetramethoxypropane (MDA standard)

  • Butylated hydroxytoluene (BHT)

  • Sample (e.g., tissue homogenate)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • TBA Reagent: Prepare a 0.375% (w/v) solution of TBA in 0.25 N HCl. Add 15% (w/v) TCA.

    • MDA Standard Stock Solution: Prepare a stock solution of 1,1,3,3-tetramethoxypropane in a suitable solvent (e.g., ethanol). This will hydrolyze to MDA under acidic conditions.

    • MDA Standard Curve: Prepare a series of dilutions of the MDA standard stock solution in distilled water to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer (e.g., PBS) on ice. It is recommended to add BHT to the homogenization buffer to prevent further lipid peroxidation during sample processing.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.

  • Assay:

    • To 100 µL of sample supernatant or MDA standard, add 200 µL of the TBA reagent.

    • Vortex the tubes and incubate at 95°C for 60 minutes.

    • Cool the tubes on ice for 10 minutes to stop the reaction.

    • Centrifuge at 3,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Measure the absorbance at 532 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank (0 µM MDA) from all readings.

    • Plot the absorbance of the MDA standards versus their concentrations to generate a standard curve.

    • Determine the concentration of MDA in the samples from the standard curve.

Protocol 2: BODIPY 581/591 C11 Fluorescent Assay for Lipid Peroxidation

This protocol is for the ratiometric detection of lipid peroxidation in live cells using the fluorescent probe BODIPY 581/591 C11[9][14][15][16][17].

Materials:

  • BODIPY 581/591 C11

  • DMSO (anhydrous)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of BODIPY 581/591 C11 in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Staining:

    • Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slides).

    • Prepare a working solution of BODIPY 581/591 C11 at a final concentration of 1-2 µM in cell culture medium.

    • Remove the old medium from the cells and add the BODIPY 581/591 C11 working solution.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Induction of Lipid Peroxidation:

    • Wash the cells twice with pre-warmed HBSS or PBS.

    • Add your test compounds (e.g., this compound) and/or a pro-oxidant (e.g., cumene hydroperoxide, 100 µM) in fresh HBSS or PBS.

    • Incubate for the desired time period.

  • Fluorescence Measurement:

    • Microscopy: Image the cells using filter sets for both the reduced (red fluorescence; Ex/Em ~581/591 nm) and oxidized (green fluorescence; Ex/Em ~488/510 nm) forms of the probe.

    • Plate Reader: Measure the fluorescence intensity in both the red and green channels.

  • Data Analysis:

    • Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity for each sample. An increase in this ratio indicates an increase in lipid peroxidation.

Protocol 3: Removal of this compound using Polyvinylpolypyrrolidone (PVPP)

This is a general protocol for the removal of phenolic compounds from a sample using a PVPP spin column[2][5][18][19].

Materials:

  • Polyvinylpolypyrrolidone (PVPP)

  • Syringe (e.g., 1 mL or 5 mL)

  • Cotton or glass wool

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Column Preparation:

    • Take a syringe and remove the plunger.

    • Place a small plug of cotton or glass wool at the bottom of the syringe to retain the PVPP.

    • Pack the syringe with an appropriate amount of dry PVPP powder (the amount will need to be optimized for your specific sample and concentration of this compound). Gently tap the syringe to pack the powder.

  • Sample Application and Elution:

    • Place the PVPP-packed syringe into a microcentrifuge tube.

    • Carefully load your sample onto the top of the PVPP bed.

    • Centrifuge the assembly at a low speed (e.g., 1,000-2,000 x g) for 5-10 minutes. The eluate, which should be free of phenolic compounds, will be collected in the microcentrifuge tube.

  • Validation:

    • To confirm the removal of this compound, you can analyze the eluate using a suitable method, such as HPLC or by measuring the total phenolic content (e.g., with the Folin-Ciocalteu reagent), and compare it to the original sample.

Visualizations

cluster_0 TBARS Assay Principle cluster_1 This compound Interference Lipid Peroxidation Lipid Peroxidation MDA MDA Lipid Peroxidation->MDA generates MDA-TBA Adduct MDA-TBA Adduct MDA->MDA-TBA Adduct reacts with TBA TBA TBA->MDA-TBA Adduct Spectrophotometer (532 nm) Spectrophotometer (532 nm) MDA-TBA Adduct->Spectrophotometer (532 nm) measured by This compound This compound Interference Interference This compound->Interference causes Interference->MDA-TBA Adduct underestimation Interference->Spectrophotometer (532 nm) spectral overlap

Caption: Mechanism of this compound Interference in the TBARS Assay.

Start Start Sample with this compound Sample with this compound Start->Sample with this compound Apply Sample to Column Apply Sample to Column Sample with this compound->Apply Sample to Column PVPP Column Prep PVPP Column Prep PVPP Column Prep->Apply Sample to Column Centrifuge Centrifuge Apply Sample to Column->Centrifuge Collect Eluate Collect Eluate Centrifuge->Collect Eluate Perform Lipid Peroxidation Assay Perform Lipid Peroxidation Assay Collect Eluate->Perform Lipid Peroxidation Assay End End Perform Lipid Peroxidation Assay->End

Caption: Workflow for Removing this compound Prior to Assay.

Unexpected Low Result Unexpected Low Result Is it Interference? Is it Interference? Unexpected Low Result->Is it Interference? Run Sample Blank Run Sample Blank Is it Interference?->Run Sample Blank Check Spike and Recovery Spike and Recovery Is it Interference?->Spike and Recovery Check Remove this compound (PVPP) Remove this compound (PVPP) Is it Interference?->Remove this compound (PVPP) Confirm Use Alternative Assay (BODIPY C11) Use Alternative Assay (BODIPY C11) Is it Interference?->Use Alternative Assay (BODIPY C11) Validate Interference Confirmed Interference Confirmed Remove this compound (PVPP)->Interference Confirmed If result changes True Antioxidant Effect True Antioxidant Effect Remove this compound (PVPP)->True Antioxidant Effect If result is similar Use Alternative Assay (BODIPY C11)->True Antioxidant Effect

Caption: Troubleshooting Logic for Unexpectedly Low TBARS Results.

References

Troubleshooting poor recovery of stearyl gallate during sample extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of stearyl gallate, ensuring high-quality results in their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing poor recovery of this compound during our sample extraction. What are the potential causes?

Poor recovery of this compound, a highly lipophilic antioxidant, can stem from several factors throughout the extraction process. Key areas to investigate include the choice of extraction solvent, the sample matrix composition, potential degradation of the analyte, and issues during the cleanup steps like solid-phase extraction (SPE).

Q2: How does the choice of solvent impact the recovery of this compound?

The selection of an appropriate solvent system is critical for the efficient extraction of the nonpolar this compound.

  • Polarity Mismatch: Using highly polar solvents such as methanol or water alone will result in very low recovery due to the "like dissolves like" principle. This compound is practically insoluble in water[1].

  • Improving Solubility: For effective extraction, nonpolar or medium-polarity solvents are recommended. Acetonitrile saturated with n-hexane has been successfully used for extracting similar, shorter-chain gallates from edible oils[2]. For other food matrices, ethyl acetate is a common choice[2]. This compound is also soluble in DMSO (up to 10 mM)[].

Q3: Could the sample matrix be interfering with the extraction?

Yes, the sample matrix can significantly hinder the extraction of this compound.

  • High-Fat Matrices: In samples with a high fat content, such as oils, shortening, or margarine, this compound is highly compatible and well-dispersed[4]. This can make its partitioning into the extraction solvent less efficient. Direct extraction methods are often preferred over those that first extract the fat, as the latter can be too harsh and lead to analyte loss.

  • Complex Matrices: For complex food or cosmetic matrices, other components can physically trap the this compound or interfere with the analytical quantification.

Q4: Is this compound susceptible to degradation during extraction?

While this compound is relatively stable, especially in fats and oils, its gallate moiety can be prone to degradation under certain conditions.

  • pH: Gallates, in general, are more stable in acidic conditions. The stability of similar compounds like epigallocatechin gallate (EGCG) decreases as the pH increases[5]. Maintaining a slightly acidic pH during extraction can help prevent degradation.

  • Temperature: High temperatures can accelerate the degradation of gallates[5][6]. It is advisable to avoid excessive heat during extraction and solvent evaporation steps.

  • Light and Oxygen: Exposure to light and oxygen can promote the oxidation of phenolic compounds. Performing extractions under dim light and using nitrogen gas to evaporate solvents can mitigate these effects[][7][8].

Q5: We are using Solid-Phase Extraction (SPE) for cleanup and still see low recovery. What could be going wrong?

SPE is a powerful tool for sample cleanup, but improper method development can lead to significant analyte loss. Here are common pitfalls:

  • Incorrect Sorbent Choice: For a lipophilic compound like this compound, a reversed-phase sorbent (e.g., C18) is typically appropriate.

  • Inadequate Conditioning and Equilibration: The sorbent bed must be properly wetted (conditioned) with a strong solvent (like methanol) and then equilibrated with a weaker solvent similar to the sample load solution. Failure to do so will result in poor retention of the analyte.

  • Sample Overload: Exceeding the capacity of the SPE cartridge can cause the analyte to pass through without being retained.

  • Wash Step Too Strong: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. If the wash solvent is too aggressive, the analyte will be lost before the elution step.

  • Incomplete Elution: The elution solvent must be strong enough to disrupt the interaction between the this compound and the sorbent. Using a sufficiently strong nonpolar solvent is crucial for quantitative recovery. It can be beneficial to apply the elution solvent in smaller, repeated aliquots.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to this compound extraction.

Table 1: Solubility of this compound

SolventSolubilityReference
WaterInsoluble (0.0001272 mg/L @ 25 °C, est.)[1]
Dimethyl Sulfoxide (DMSO)10 mM[]
Ethanol, DMSO, DimethylformamideSoluble (for shorter-chain ethyl gallate)[9]

Table 2: Factors Affecting this compound Recovery During Extraction

ParameterRecommendation for High RecoveryPotential Issue with Low Recovery
Extraction Solvent Use nonpolar to medium-polarity solvents (e.g., hexane, ethyl acetate, acetonitrile).Use of highly polar solvents (e.g., water, methanol alone).
pH Maintain slightly acidic conditions.Neutral to alkaline conditions can promote degradation.
Temperature Use room temperature or gentle heating.High temperatures can cause analyte degradation.
Light/Oxygen Minimize exposure; work in dim light and use inert gas for evaporation.Can lead to oxidative degradation.
SPE Sorbent Reversed-phase (e.g., C18) for lipophilic compounds.Incorrect sorbent choice leads to poor retention.
SPE Wash Solvent Use a solvent that is strong enough to remove interferences but not the analyte.A wash solvent that is too strong will elute the analyte prematurely.
SPE Elution Solvent Use a strong nonpolar solvent to ensure complete elution.An elution solvent that is too weak will result in incomplete recovery.

Experimental Protocols

Protocol 1: Extraction of this compound from Edible Oils

This protocol is adapted from a method for analyzing antioxidants in edible oils[2].

  • Sample Preparation:

    • Weigh 5 g of the oil sample into a 50 mL centrifuge tube.

  • Liquid-Liquid Extraction:

    • Add 20 mL of acetonitrile (saturated with n-hexane) to the centrifuge tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 5,000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower acetonitrile layer, which contains the this compound.

    • Repeat the extraction of the oil phase two more times with fresh 20 mL portions of acetonitrile (saturated with n-hexane).

    • Combine the acetonitrile extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume (e.g., 2 mL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This is a general HPLC method that can be optimized for this compound analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 5% acetic acid in water (Solvent A) and a mixture of acetonitrile and methanol (e.g., 50:50 v/v) (Solvent B). A starting condition of 50% B, increasing to 100% B over 15 minutes, followed by a hold and re-equilibration could be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at approximately 275-280 nm.

  • Injection Volume: 20 µL.

  • Quantification: Use an external standard calibration curve prepared with known concentrations of a this compound standard.

Visualizations

Troubleshooting_Workflow cluster_solvent Solvent Issues cluster_matrix Matrix Issues cluster_degradation Degradation Issues cluster_spe SPE Issues start Poor this compound Recovery Observed check_solvent Step 1: Evaluate Extraction Solvent start->check_solvent solvent_polarity Is solvent nonpolar enough? (e.g., Hexane, Ethyl Acetate) check_solvent->solvent_polarity solvent_volume Is solvent volume adequate for extraction? check_solvent->solvent_volume check_matrix Step 2: Assess Sample Matrix Effects matrix_fat High fat content? Consider direct extraction. check_matrix->matrix_fat matrix_interference Complex matrix? Optimize sample prep. check_matrix->matrix_interference check_degradation Step 3: Investigate Analyte Degradation degradation_ph Is pH acidic? Adjust if necessary. check_degradation->degradation_ph degradation_temp Is temperature low? Avoid excessive heat. check_degradation->degradation_temp degradation_light Protected from light and oxygen? check_degradation->degradation_light check_spe Step 4: Troubleshoot SPE Cleanup spe_sorbent Correct sorbent? (e.g., C18) check_spe->spe_sorbent spe_wash Wash solvent too strong? check_spe->spe_wash spe_elution Elution solvent strong enough? check_spe->spe_elution solution Improved Recovery solvent_polarity->check_matrix solvent_volume->check_matrix matrix_fat->check_degradation matrix_interference->check_degradation degradation_ph->check_spe degradation_temp->check_spe degradation_light->check_spe spe_sorbent->solution spe_wash->solution spe_elution->solution Experimental_Workflow start Start: Sample (e.g., Edible Oil) sample_prep Sample Preparation (Weigh 5g of sample) start->sample_prep extraction Liquid-Liquid Extraction (Acetonitrile saturated with n-Hexane) sample_prep->extraction centrifugation Centrifugation (5,000 rpm, 10 min) extraction->centrifugation collect_extract Collect Acetonitrile Layer centrifugation->collect_extract repeat_extraction Repeat Extraction 2x collect_extract->repeat_extraction evaporation Evaporate to Dryness (N2 stream, <40°C) repeat_extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.45 µm) reconstitution->filtration hplc_analysis HPLC Analysis (C18 column, UV detection) filtration->hplc_analysis end End: Quantified This compound hplc_analysis->end

References

Technical Support Center: Optimization of Stearyl Gallate Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the optimization of temperature and pH for stearyl gallate's antioxidant activity.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental process.

Question/Issue Possible Cause(s) Troubleshooting Steps/Answer
Inconsistent or non-reproducible antioxidant activity results. 1. Incomplete dissolution of this compound: Due to its long alkyl chain, this compound has poor solubility in aqueous solutions. 2. Degradation of this compound: Exposure to high temperatures, extreme pH, or light can degrade the compound. 3. Variability in reagent preparation: Inconsistent concentrations of antioxidant assay reagents (e.g., DPPH, ABTS) will lead to variable results.1. Ensure complete dissolution by using an appropriate co-solvent (e.g., ethanol, DMSO) before dilution in the reaction buffer. Gentle warming and sonication can aid dissolution. 2. Prepare fresh solutions of this compound for each experiment. Store stock solutions in the dark at low temperatures (2-8°C). Avoid prolonged exposure to high temperatures.[1] 3. Standardize reagent preparation protocols and use freshly prepared reagents for each assay.
Low antioxidant activity observed. 1. Suboptimal pH of the reaction medium: The antioxidant activity of gallates is pH-dependent.[2][3] 2. "Cut-off effect": The long stearyl (C18) chain may reduce activity in some systems compared to shorter-chain gallates due to steric hindrance or poor interaction with the radical species.[4][5][6] 3. Assay incompatibility: The chosen antioxidant assay may not be suitable for a lipophilic antioxidant like this compound.1. Systematically vary the pH of the reaction buffer to determine the optimal pH for your specific experimental conditions. Generally, antioxidant activity of phenolic compounds increases with pH, but stability may decrease.[2][3][7] 2. Consider the experimental system. In oil-based or liposomal systems, the long alkyl chain may enhance activity. In purely aqueous systems, its effectiveness might be lower than shorter-chain gallates. 3. Use assays suitable for lipophilic compounds or employ a system that mimics a lipid environment, such as a β-carotene bleaching assay or assays in emulsions.
Precipitation of this compound during the assay. 1. Poor solubility in the assay medium: The concentration of this compound may exceed its solubility limit in the final reaction mixture. 2. Change in solvent composition: Dilution of a stock solution (in an organic solvent) into an aqueous buffer can cause precipitation.1. Determine the solubility limit of this compound in your assay medium and work within that concentration range. 2. Optimize the co-solvent concentration in the final reaction mixture to maintain solubility without interfering with the assay.
Color interference with spectrophotometric readings. 1. Reaction of this compound with assay components: At certain pH values, gallates can form colored complexes. 2. Turbidity from poor solubility. 1. Run appropriate blanks containing this compound and all reaction components except the chromogen (e.g., DPPH or ABTS radical) to subtract any background absorbance. 2. Ensure complete solubility as described above. Centrifuge samples if necessary before reading the absorbance.
What is the expected effect of increasing temperature on this compound's antioxidant activity? N/AFor the parent compound, gallic acid, antioxidant activity generally decreases with increasing temperature.[8][9] However, the thermal stability of the gallate functional group is high, with shorter-chain gallates like propyl gallate being stable up to 220°C.[10][11] Some studies on other gallate derivatives have shown that their ability to protect oils from oxidation can increase with temperature.[12] Therefore, the effect is system-dependent. It is crucial to test a range of temperatures to find the optimum for your specific application, balancing reaction kinetics with potential degradation.
How does pH affect the stability and activity of this compound? N/AThe antioxidant activity of phenolic compounds like gallates is expected to increase with pH, particularly as the hydroxyl groups deprotonate, which enhances their ability to donate electrons.[2][7] However, stability may decrease at neutral to alkaline pH.[1] For alkyl gallates, a significant increase in activity has been noted at a slightly basic pH of 8.0.[3] An optimal pH must be determined experimentally, balancing activity and stability.

Data Presentation: Expected Trends in this compound Antioxidant Activity

Table 1: Expected Influence of Temperature on this compound Antioxidant Activity (at optimal pH)

Temperature (°C)Expected Antioxidant Activity (Relative)Rationale & Considerations
4 - 25ModerateLower temperatures may slow reaction kinetics.
25 - 50HighOften the optimal range for enzymatic and chemical assays.
50 - 100Moderate to HighActivity may decrease due to accelerated degradation, but in some lipid systems, increased mobility could enhance effectiveness.[12]
>100VariableSignificant degradation is possible, though the gallate moiety is relatively heat-stable.[10][11] The effect is highly dependent on the matrix (e.g., oil vs. aqueous solution) and duration of heating.

Table 2: Expected Influence of pH on this compound Antioxidant Activity (at optimal temperature)

pHExpected Antioxidant Activity (Relative)Rationale & Considerations
3.0 - 5.0Low to ModerateIn acidic conditions, the hydroxyl groups are protonated, leading to lower electron-donating capacity.
5.0 - 7.0Moderate to HighActivity increases as the pH approaches the pKa of the phenolic hydroxyl groups.[3]
7.0 - 8.5HighDeprotonation of hydroxyl groups significantly enhances antioxidant activity.[2][3] However, stability may start to decrease.[1]
>8.5Moderate to LowIncreased rate of degradation and auto-oxidation at alkaline pH can lead to a net decrease in measurable antioxidant activity.[1]

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below. These should be optimized for use with this compound, particularly concerning solvent choice and concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from violet to yellow. The change in absorbance is measured spectrophotometrically.

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like ethanol or DMSO.

      • Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Assay Procedure:

      • Create a series of dilutions of the this compound stock solution.

      • In a microplate well or cuvette, mix a volume of the this compound dilution with the DPPH working solution.

      • For a control, mix the same volume of the solvent used for the this compound solution with the DPPH working solution.

      • Incubate the mixture in the dark at a controlled temperature (e.g., 25°C, 37°C) for a set time (e.g., 30 minutes).

      • Measure the absorbance at 517 nm.

    • Calculation:

      • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

      • The IC50 value (the concentration of antioxidant required to inhibit 50% of the DPPH radicals) can be determined by plotting the % inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. This assay is applicable over a wide pH range.

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

      • Dilute the ABTS•+ solution with a buffer of the desired pH (e.g., phosphate buffer for pH 7.4 or acetate buffer for acidic pH) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Assay Procedure:

      • Prepare serial dilutions of the this compound stock solution.

      • Add a small volume of the this compound dilution to a larger volume of the diluted ABTS•+ solution.

      • Incubate at a controlled temperature for a specific time (e.g., 6 minutes).

      • Measure the absorbance at 734 nm.

    • Calculation:

      • Calculate the percentage of inhibition as described for the DPPH assay.

      • Determine the IC50 value or compare the activity to a standard like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The assay is typically conducted at an acidic pH (3.6).

  • Methodology:

    • Reagent Preparation:

      • Acetate Buffer: 300 mM, pH 3.6.

      • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

      • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

      • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.

    • Assay Procedure:

      • Add a small volume of the this compound solution (and a solvent blank) to the FRAP reagent.

      • Incubate at 37°C for a set time (e.g., 30 minutes).

      • Measure the absorbance at 593 nm.

    • Calculation:

      • The antioxidant capacity is determined from a standard curve of a known antioxidant, such as FeSO₄·7H₂O or Trolox.

Visualizations

The following diagrams illustrate key experimental and logical relationships in the optimization of this compound's antioxidant activity.

experimental_workflow start Start: Prepare Stearyl Gallate Stock Solution temp_opt Temperature Optimization (e.g., 25°C, 37°C, 50°C) start->temp_opt Vary Temperature ph_opt pH Optimization (e.g., pH 4.5, 7.4, 8.5) start->ph_opt Vary pH assay Perform Antioxidant Assays (DPPH, ABTS, FRAP) temp_opt->assay ph_opt->assay data_analysis Data Analysis: Calculate % Inhibition & IC50 assay->data_analysis end End: Determine Optimal Temperature and pH data_analysis->end

Caption: Experimental workflow for optimizing temperature and pH.

logical_relationship temp Temperature activity Antioxidant Activity (this compound) temp->activity Influences kinetics & degradation stability Chemical Stability temp->stability High temp can decrease stability ph pH ph->stability Alkaline pH can decrease stability deprotonation Hydroxyl Group Deprotonation ph->deprotonation Increases with pH stability->activity Degradation reduces activity solubility Solubility solubility->activity Affects availability for reaction deprotonation->activity Enhances activity

Caption: Factors influencing this compound's antioxidant activity.

References

Technical Support Center: Mitigating Pro-oxidant Effects of Gallates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the pro-oxidant effects observed with gallate compounds at high concentrations.

Section 1: Frequently Asked Questions (FAQs)

Q1: My gallate compound, which is supposed to be an antioxidant, is causing cytotoxicity at high concentrations. Why is this happening?

A: Gallates, including gallic acid and its esters like epigallocatechin-3-gallate (EGCG), exhibit a dual role. While they are effective antioxidants at low concentrations, they can act as pro-oxidants at higher concentrations.[1][2] This switch in activity is a known phenomenon where the compound, instead of neutralizing reactive oxygen species (ROS), starts to generate them, leading to oxidative stress, cellular damage, and apoptosis.[1][3][4]

Q2: What is the underlying mechanism for this pro-oxidant effect?

A: The pro-oxidant activity of gallates typically involves two key processes. First, they can auto-oxidize, especially under typical cell culture conditions, reacting with molecular oxygen to produce ROS like superoxide and hydrogen peroxide (H₂O₂).[1][4][5] Second, gallates can reduce transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), to their more reactive forms (Fe²⁺ and Cu⁺). These reduced metals then catalyze the conversion of H₂O₂ into highly damaging hydroxyl radicals via Fenton-like reactions, which can damage DNA, lipids, and proteins.[2][6]

Q3: What experimental factors can trigger or enhance the pro-oxidant activity of gallates?

A: Several factors can influence whether a gallate acts as an antioxidant or a pro-oxidant. The most critical are:

  • Concentration: High concentrations of the gallate compound are a primary driver of pro-oxidant effects.[1][2]

  • Presence of Transition Metals: Trace amounts of redox-active metals like iron and copper in your cell culture media can significantly amplify pro-oxidant activity.[2][7]

  • pH of the Medium: Pro-oxidant effects are often more pronounced in acidic conditions (e.g., pH below 4-5), which can increase the solubility and reactivity of metal ions.[7][8][9] Antioxidant behavior is generally favored at neutral or slightly alkaline pH.[8][9]

  • Composition of Cell Culture Media: Different media formulations can variably contribute to the auto-oxidation of gallates and the generation of H₂O₂.[10][11]

Q4: How can I experimentally confirm that the observed cytotoxicity is due to a pro-oxidant mechanism?

A: To verify a pro-oxidant mechanism, you can perform several experiments:

  • Measure ROS Levels: Use fluorescent probes like DCFH-DA to quantify intracellular ROS generation in cells treated with the gallate. An increase in fluorescence indicates elevated ROS.[12]

  • Assess Oxidative Damage: Look for markers of oxidative stress, such as lipid peroxidation or DNA damage (e.g., phosphorylation of histone H2A.X).[5]

  • Use ROS Scavengers: Co-treat cells with the gallate and an antioxidant like N-acetylcysteine (NAC) or enzymes such as catalase (to degrade H₂O₂) and superoxide dismutase (SOD).[5][6] A reversal or attenuation of cytotoxicity in the presence of these scavengers strongly suggests a pro-oxidant mechanism.[4][5]

Section 2: Troubleshooting Guide for Unexplained Cytotoxicity

Issue: You observe unexpected levels of cell death, reduced proliferation, or DNA damage in your experiments when using gallate compounds at high concentrations.

G start Start: Unexpected Cytotoxicity Observed confirm_ros Step 1: Confirm Pro-oxidant Effect (Measure ROS/Oxidative Damage) start->confirm_ros ros_increased ROS Levels Increased? confirm_ros->ros_increased not_prooxidant Cytotoxicity likely not due to pro-oxidant effect. Investigate other mechanisms. ros_increased->not_prooxidant No analyze_factors Step 2: Analyze Influencing Factors (pH, Metals, Media Composition) ros_increased->analyze_factors  Yes implement_mitigation Step 3: Implement Mitigation Strategies analyze_factors->implement_mitigation strategy_ph A: Adjust Media pH to Neutral (7.0-7.4) implement_mitigation->strategy_ph strategy_chelator B: Add Metal Chelator (e.g., EDTA) implement_mitigation->strategy_chelator strategy_antioxidant C: Co-administer Antioxidants (e.g., Catalase, NAC) implement_mitigation->strategy_antioxidant strategy_concentration D: Lower Gallate Concentration implement_mitigation->strategy_concentration validate Step 4: Validate Mitigation (Re-measure ROS and Cytotoxicity) strategy_ph->validate strategy_chelator->validate strategy_antioxidant->validate strategy_concentration->validate resolved Issue Resolved: Pro-oxidant Effect Mitigated validate->resolved not_resolved Issue Not Resolved: Re-evaluate factors or consider alternative mechanisms validate->not_resolved

Caption: Troubleshooting workflow for mitigating gallate pro-oxidant effects.

Section 3: Data Presentation and Experimental Protocols

Data Summary Tables

Table 1: Key Factors Influencing the Antioxidant vs. Pro-oxidant Activity of Gallates

FactorCondition Favoring Antioxidant ActivityCondition Favoring Pro-oxidant ActivityReference
Concentration Low (e.g., <1 µM for EGCG)High (e.g., >5-10 µM for EGCG)[1][2]
pH Neutral to Alkaline (pH > 5)Acidic (pH < 4)[7][8][9]
Metal Ions Low levels / AbsencePresence of Fe²⁺/Fe³⁺, Cu²⁺[2][6][7]
Oxygen Tension Physiological (lower) levelsHigh (typical cell culture)[4][11]
Antioxidant Defenses High cellular levels (e.g., GSH, Catalase)Depleted cellular defenses[6][13]

Table 2: Example of pH and Concentration Effect on EGCG Activity in an Emulsion Model [8][9]

EGCG ConcentrationpH 2-4pH 5-7
5-100 µM Pro-oxidant activity observedAntioxidant activity observed
100-500 µM Strong Pro-oxidant activityStrong Antioxidant activity

Data synthesized from studies on oil-in-water emulsions, indicating a strong pH-dependent switch in activity.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

  • Cell Preparation: Seed cells in a 96-well plate (or other suitable format) and allow them to adhere overnight.

  • Loading with DCFH-DA: Remove the culture medium and wash cells once with warm phosphate-buffered saline (PBS). Add DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark. This allows the non-fluorescent DCFH-DA to enter the cells and be deacetylated to DCFH.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Treatment Application: Add your gallate compound at various concentrations to the cells. Include the following controls:

    • Negative Control: Vehicle only.

    • Positive Control: A known ROS inducer (e.g., H₂O₂ or menadione).

    • Mitigation Control: Co-treatment of the gallate with NAC (1-5 mM) or catalase (200-500 U/mL).

  • Incubation: Incubate for the desired treatment period (e.g., 1-24 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Increased fluorescence corresponds to the oxidation of DCFH to the highly fluorescent DCF, indicating higher intracellular ROS levels.

Protocol 2: Mitigation of Pro-oxidant Effects using a Metal Chelator

  • Objective: To determine if transition metals in the culture medium are contributing to gallate-induced cytotoxicity.

  • Experimental Setup: Prepare four treatment groups:

    • Group 1: Vehicle Control.

    • Group 2: High concentration of gallate compound.

    • Group 3: Ethylenediaminetetraacetic acid (EDTA) alone (e.g., 10-50 µM).

    • Group 4: High concentration of gallate compound + EDTA (10-50 µM).

  • Procedure:

    • Seed cells and allow them to adhere.

    • Pre-incubate Group 3 and Group 4 with the EDTA-containing medium for 30-60 minutes. This allows the EDTA to chelate available metal ions.

    • Add the gallate compound to Group 2 and Group 4.

    • Incubate for your standard experimental duration (e.g., 24-48 hours).

  • Analysis: Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or crystal violet staining).

  • Interpretation: If the cytotoxicity observed in Group 2 is significantly reduced in Group 4, it provides strong evidence that metal-catalyzed redox cycling is a key part of the pro-oxidant mechanism.[7]

Section 4: Visual Guides to Mechanisms and Influencing Factors

G cluster_autoox Auto-oxidation cluster_fenton Fenton Reaction gallate High Conc. Gallate h2o2 H₂O₂ (Hydrogen Peroxide) gallate->h2o2 + O₂ metal_reduced Fe²⁺ / Cu⁺ gallate->metal_reduced Reduces Metal o2 O₂ (Oxygen) hydroxyl •OH (Hydroxyl Radical) h2o2->hydroxyl + Fe²⁺ / Cu⁺ damage Cellular Damage (DNA, Lipids, Proteins) h2o2->damage Direct Damage (less potent) metal_oxidized Fe³⁺ / Cu²⁺ (in media) hydroxyl->damage apoptosis Apoptosis / Cytotoxicity damage->apoptosis

Caption: Mechanism of gallate-induced pro-oxidant cellular damage.

G balance Gallate Activity Balance pro_oxidant Pro-oxidant (ROS Generation) balance->pro_oxidant High Conc. Low pH Metals Present antioxidant_effect Antioxidant (ROS Scavenging) balance->antioxidant_effect Low Conc. Neutral pH Defenses High conc Concentration conc->balance ph pH ph->balance metals Transition Metals (Fe, Cu) metals->balance antioxidants Cellular Antioxidants (GSH, Catalase) antioxidants->balance

Caption: Factors influencing the antioxidant vs. pro-oxidant balance of gallates.

References

Technical Support Center: Improving the Dispersibility of Stearyl Gallate in Aqueous Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dispersing stearyl gallate in aqueous systems.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to disperse in water?

A1: this compound is a lipophilic molecule, meaning it is "fat-loving" and repels water. This is due to the long stearyl (C18) alkyl chain, which is hydrophobic. As a result, this compound is practically insoluble in water. Its high lipophilicity is also indicated by the high Log P value of structurally similar long-chain gallate esters[1][2]. The Log P value is a measure of a compound's lipophilicity; a higher Log P indicates greater lipid solubility and lower water solubility.

Q2: What are the primary strategies to improve the dispersibility of this compound in aqueous solutions?

A2: The main approaches focus on overcoming the inherent hydrophobicity of this compound. These strategies include:

  • Particle Size Reduction: Decreasing the particle size to the micro- or nano-scale increases the surface area-to-volume ratio, which can improve the dissolution rate[3][4].

  • Use of Surfactants and Co-solvents: Surfactants can lower the interfacial tension between this compound and water, improving wetting and dispersion. Co-solvents can help to solubilize the compound[5][6].

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers such as nanoemulsions, liposomes, or solid lipid nanoparticles (SLNs) can effectively disperse it in an aqueous phase[7][8].

  • Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix can enhance its wettability and dissolution rate[6].

Q3: How do I choose the right surfactant for my this compound formulation?

A3: Surfactant selection is critical and depends on the desired formulation and application. Key factors to consider are:

  • Hydrophilic-Lipophilic Balance (HLB): For oil-in-water emulsions, surfactants with a higher HLB value (typically >12) are preferred as they promote the formation of stable droplets[4].

  • Biocompatibility: For pharmaceutical or biomedical applications, use surfactants with a good safety profile, such as polysorbates (e.g., Tween® 80), poloxamers, and lecithins[9][10].

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles. Above the CMC, the solubility of hydrophobic compounds can significantly increase. It's important to work at concentrations above the CMC for effective solubilization[11][12].

Q4: What is a nanoemulsion and how can it help with this compound dispersion?

A4: A nanoemulsion is a dispersion of oil droplets in an aqueous phase (or vice versa) with droplet sizes typically in the range of 20-500 nm[13]. For this compound, it would be dissolved in the oil phase, which is then dispersed in water with the help of a surfactant. The small droplet size provides a large surface area, which can enhance the bioavailability of the encapsulated compound[8][14].

Q5: What are liposomes and solid lipid nanoparticles (SLNs), and how do they differ?

A5: Both are lipid-based nanoparticles used for drug delivery.

  • Liposomes are vesicles composed of one or more lipid bilayers surrounding an aqueous core. Hydrophobic compounds like this compound would be incorporated into the lipid bilayer[15].

  • Solid Lipid Nanoparticles (SLNs) have a solid lipid core at room and body temperature. This compound would be dissolved or dispersed within this solid lipid matrix[9][10]. SLNs are a newer generation of lipid nanoparticles that can offer improved stability and controlled release compared to liposomes[7][16].

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution
Potential Cause Troubleshooting Step
Insufficient Surfactant Concentration Increase the surfactant concentration. Ensure you are working above the Critical Micelle Concentration (CMC) of the chosen surfactant.[11][12]
Inappropriate Solvent/Co-solvent If using a co-solvent to initially dissolve the this compound, rapid precipitation can occur upon addition to the aqueous phase. Try a different co-solvent or a slower addition rate with vigorous mixing. Consider using a self-emulsifying system.
pH of the Aqueous Phase While this compound itself is not ionizable, the stability of the overall formulation can be pH-dependent. Ensure the pH of your aqueous phase is compatible with the stability of your chosen surfactants and other excipients.
Temperature Effects Solubility can be temperature-dependent. Gently warming the aqueous phase during dispersion (if the formulation is heat-stable) may help. However, be aware that cooling can cause precipitation if the saturation point is exceeded.
Issue 2: The Dispersion is Not Uniform and Contains Aggregates
Potential Cause Troubleshooting Step
Inadequate Mixing Energy Increase the energy of your dispersion method. Move from simple stirring to high-shear homogenization or ultrasonication to break down aggregates and reduce particle size.[9][10]
Incorrect Surfactant HLB The Hydrophilic-Lipophilic Balance (HLB) of your surfactant may not be optimal for creating a stable oil-in-water dispersion. For oil-in-water systems, a higher HLB is generally required. Consider using a combination of surfactants to achieve the desired HLB.
Particle Re-aggregation The concentration of the stabilizing surfactant may be too low to adequately coat the surface of the this compound particles, leading to re-aggregation. Increase the surfactant concentration or add a steric stabilizer like a polymer (e.g., PEG).
Issue 3: Low Encapsulation Efficiency in Lipid Nanoparticles (Liposomes/SLNs)
Potential Cause Troubleshooting Step
Poor Solubility in the Lipid Matrix Ensure that this compound is soluble in the molten lipid (for SLNs) or the lipid components of the liposome bilayer. You may need to screen different lipids to find one with better solubilizing capacity for this compound.
Drug Expulsion During Lipid Crystallization (SLNs) Rapid cooling of the lipid can lead to a more ordered crystal structure that expels the drug. Try a slower cooling rate or use a blend of lipids to create a less ordered, amorphous matrix that can accommodate more of the drug.
Incorrect Formulation Parameters Optimize the drug-to-lipid ratio. Too much drug can lead to saturation of the lipid matrix and subsequent expulsion. Also, optimize the lipid-to-surfactant ratio to ensure proper nanoparticle formation and stability.

Data Presentation

Table 1: Lipophilicity of a Long-Chain Gallate Ester

This table shows the octanol-water partition coefficient (Log P) for Epigallocatechin-3-O-gallate (EGCG) and its stearyl derivative. A higher Log P value indicates greater lipophilicity and lower aqueous solubility. The EGCG stearyl derivative is a close structural analog to this compound.

CompoundLog P (mean ± SD)Fold Increase in Lipophilicity
EGCG (Parent Compound)0.69 ± 0.08-
EGCG Stearyl Derivative3.49 ± 0.345.06
(Data sourced from Jiang et al., 2021)[1][2]

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants in Water at 25°C

SurfactantCategoryCMC (mol/L)
Sodium Dodecyl Sulfate (SDS)Anionic8.3 x 10⁻³
Dodecyltrimethylammonium bromide (DTAB)Cationic1.6 x 10⁻²
Hexadecyltrimethylammonium bromide (CTAB)Cationic9.2 x 10⁻⁴
Pentaethylene glycol monododecyl ether (C12E5)Non-ionic6.5 x 10⁻⁵
(Data sourced from Wikipedia, 2024)[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization

This protocol provides a general method for preparing an oil-in-water nanoemulsion containing this compound.

  • Preparation of the Oil Phase:

    • Dissolve this compound in a suitable oil carrier (e.g., medium-chain triglycerides, soybean oil) at a concentration of 1-10 mg/mL.

    • Gently heat the mixture to 50-60°C to ensure complete dissolution of the this compound.

  • Preparation of the Aqueous Phase:

    • Disperse a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) in deionized water at a concentration of 1-5% (w/v).

    • Heat the aqueous phase to the same temperature as the oil phase (50-60°C).

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Homogenize at 10,000-20,000 psi for 3-5 cycles.

    • Maintain the temperature of the system during homogenization, if possible, using a cooling/heating jacket.

  • Cooling and Characterization:

    • Cool the resulting nanoemulsion to room temperature.

    • Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound, which can be further processed to form smaller unilamellar vesicles.

  • Preparation of the Lipid Film:

    • Dissolve phospholipids (e.g., phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. A typical molar ratio is 2:1 phosphatidylcholine:cholesterol.

    • Add this compound to the lipid solution. The amount should be optimized, but a starting point is a 1:10 molar ratio of this compound to total lipid.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). This will form a thin, dry lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. The volume will determine the final lipid concentration.

    • Hydrate the lipid film by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller, more uniform liposomes (large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to:

      • Sonication: Using a probe sonicator or a bath sonicator.

      • Extrusion: Passing the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

  • Purification and Characterization:

    • Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.

    • Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.

Mandatory Visualizations

Logical Workflow for Troubleshooting Dispersion Issues

G start Start: Poor this compound Dispersibility precipitate Precipitation Occurs? start->precipitate aggregates Aggregates Present? precipitate->aggregates No inc_surfactant Increase Surfactant Concentration (>CMC) precipitate->inc_surfactant Yes low_ee Low Encapsulation Efficiency? aggregates->low_ee No inc_energy Increase Mixing Energy (Homogenize) aggregates->inc_energy Yes optimize_lipid Optimize Drug:Lipid Ratio low_ee->optimize_lipid Yes end_good Stable Dispersion Achieved low_ee->end_good No inc_surfactant->aggregates change_solvent Modify Solvent/ Co-solvent System inc_surfactant->change_solvent end_bad Further Optimization Required change_solvent->end_bad inc_energy->low_ee check_hlb Check Surfactant HLB inc_energy->check_hlb check_hlb->end_bad check_solubility Screen Lipids for Better Solubility optimize_lipid->check_solubility optimize_lipid->end_good check_solubility->end_bad NFkB_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IkB Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes StearylGallate This compound StearylGallate->IKK Inhibits MAPK_Pathway cluster_stimulus Cellular Stress/Growth Factors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Translocation & Phosphorylation CellularResponse Cellular Response (Proliferation, Inflammation) TranscriptionFactors->CellularResponse StearylGallate This compound StearylGallate->MAPK Inhibits Phosphorylation

References

Challenges in the scale-up of enzymatic synthesis of stearyl gallate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the scale-up of enzymatic synthesis of stearyl gallate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
SG-TS-01 Low Conversion Rate / Low Yield - Sub-optimal Reaction Temperature: Enzyme activity is highly temperature-dependent. Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will result in slow reaction rates.[1] - Incorrect Substrate Molar Ratio: An excess of one substrate can inhibit enzyme activity.[1] - Inappropriate Solvent: The choice of solvent can significantly impact enzyme activity and substrate solubility. - Water Activity Not Optimized: Water is a product of the esterification reaction. Its accumulation can shift the equilibrium back towards the reactants, reducing the yield. Conversely, an extremely low water content can inactivate the enzyme.[2][3] - Enzyme Inactivation: The enzyme may be denatured by factors such as pH, temperature, or the presence of inhibitors.[2][4]- Optimize Temperature: Determine the optimal temperature for the specific lipase being used. For example, a reaction using Lipase DF "Amano" 15 with a similar substrate showed maximum conversion at 50°C.[1] - Optimize Substrate Ratio: Experiment with different molar ratios of gallic acid to stearyl alcohol. A 3:1 molar ratio of vinyl stearate to EGCG was found to be optimal in a related synthesis.[1] - Solvent Screening: Test a range of organic solvents to find one that provides good solubility for both substrates and maintains high enzyme activity. Acetonitrile has been shown to be an effective solvent in similar reactions.[1] - Control Water Activity: Add molecular sieves to the reaction mixture to remove water as it is formed.[2] Alternatively, conduct the reaction under vacuum to facilitate water removal. - Immobilize the Enzyme: Enzyme immobilization can enhance stability and allow for easier reuse.[2][5][6]
SG-TS-02 Enzyme Deactivation - Presence of Inhibitory Alcohols: Shorter-chain alcohols can strip the essential water layer from the enzyme, leading to inactivation. While stearyl alcohol is a long-chain alcohol, impurities could be an issue.[2] - Extreme pH: The pH of the reaction medium can affect the enzyme's structure and activity. - High Shear Stress: In large-scale reactors, high agitation speeds can cause mechanical stress on the enzyme.- Use High-Purity Substrates: Ensure the stearyl alcohol used is of high purity to avoid contaminants that could inhibit the enzyme. - Buffer the Reaction Medium: Maintain the optimal pH for the enzyme using a suitable buffer system. - Optimize Agitation: Determine the minimum agitation speed required to ensure adequate mixing without causing significant enzyme deactivation.
SG-TS-03 Product Purification Difficulties - Complex Reaction Mixture: The final reaction mixture may contain unreacted substrates, byproducts, and the enzyme, making isolation of the pure product challenging. - Similar Physical Properties of Components: If the product and unreacted substrates have similar boiling points or solubilities, separation by distillation or crystallization can be difficult.- Immobilized Enzyme Filtration: Using an immobilized enzyme allows for easy removal by filtration at the end of the reaction.[6] - Chromatographic Purification: High-performance liquid chromatography (HPLC) or column chromatography can be used to separate the product from impurities.[1] - Solvent Extraction: Utilize a solvent system that selectively dissolves the product, allowing for its separation from other components.
SG-TS-04 Mass Transfer Limitations during Scale-Up - Poor Mixing in Large Reactors: Inadequate mixing can lead to concentration gradients, where the enzyme does not have sufficient access to the substrates.[7][8] - Intra-particle Diffusion Limitations: When using immobilized enzymes, the diffusion of substrates into and products out of the support matrix can be the rate-limiting step.[7]- Optimize Reactor Design and Agitation: Use reactors with appropriate impeller designs and optimize the agitation speed to ensure homogenous mixing. - Select Appropriate Immobilization Support: Choose a support material with a suitable pore size and surface area to minimize diffusion limitations.

Frequently Asked Questions (FAQs)

A list of frequently asked questions to quickly address common queries regarding the enzymatic synthesis of this compound.

1. What is the main advantage of enzymatic synthesis of this compound over chemical synthesis?

Enzymatic synthesis offers several advantages, including milder reaction conditions (lower temperature and pressure), higher specificity which leads to fewer byproducts, and a more environmentally friendly process.[4][9]

2. Which type of enzyme is typically used for the synthesis of this compound?

Lipases are the most commonly used enzymes for this type of esterification reaction. Specific examples from related syntheses include lipases from Candida antarctica (Novozym 435), Rhizomucor miehei, and Rhizopus oryzae (Lipase DF "Amano" 15).[1] The choice of lipase can significantly impact the reaction yield and selectivity.

3. How can I improve the yield of the reaction?

To improve the yield, you can:

  • Optimize the reaction temperature, substrate molar ratio, and enzyme concentration.

  • Use an appropriate organic solvent that solubilizes the reactants and maintains enzyme activity.

  • Remove water from the reaction medium using molecular sieves or by performing the reaction under vacuum.[2]

  • Consider using an immobilized enzyme to improve stability and reusability.[2][5][6]

4. What are the key parameters to consider when scaling up the process?

During scale-up, it is crucial to consider:

  • Mass Transfer: Ensuring efficient mixing to avoid substrate and temperature gradients.[7][8]

  • Heat Transfer: Managing the heat generated by the reaction to maintain the optimal temperature.

  • Downstream Processing: Developing an efficient and scalable method for product purification and enzyme recovery.[10][11]

5. How can the enzyme be reused?

Immobilizing the enzyme on a solid support allows for its easy separation from the reaction mixture by filtration or centrifugation, enabling its reuse in subsequent batches.[2][6] This significantly reduces the overall cost of the process.

Data Presentation

Table 1: Optimal Reaction Conditions for the Enzymatic Synthesis of a this compound Analogue (EGCG Stearyl Derivative)

ParameterOptimal ValueReference
EnzymeLipase DF "Amano" 15[1]
SolventAcetonitrile[1]
Substrate Molar Ratio (Vinyl Stearate:EGCG)3:1[1]
Enzyme Amount (% of substrate mass)4.0%[1]
Reaction Temperature50 °C[1]
Reaction Time96 hours[1]
Conversion Rate65.2%[1]

Experimental Protocols

Protocol 1: General Lab-Scale Enzymatic Synthesis of an Alkyl Gallate

This protocol is a generalized procedure based on the synthesis of related alkyl gallates and should be optimized for this compound.

  • Preparation of Reactants: Dissolve gallic acid in a suitable volume of an organic solvent (e.g., acetonitrile) in a reaction vessel. Add stearyl alcohol to achieve the desired molar ratio.

  • Enzyme Addition: Add the selected lipase (free or immobilized) to the reaction mixture. The amount of enzyme is typically a percentage of the total substrate weight.

  • Reaction Incubation: Incubate the mixture at the optimal temperature with constant agitation (e.g., using a magnetic stirrer or orbital shaker).

  • Water Removal: (Optional but recommended for high yield) Add activated molecular sieves to the reaction vessel to adsorb the water produced during the reaction.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze them using a suitable technique like HPLC to determine the conversion of gallic acid.

  • Reaction Termination and Enzyme Removal: Once the reaction has reached the desired conversion or equilibrium, stop the reaction. If using an immobilized enzyme, it can be recovered by filtration. For free enzymes, other separation techniques may be required.

  • Product Purification: The final product can be purified from the reaction mixture using techniques such as column chromatography or crystallization.

Visualizations

Troubleshooting_Workflow Start Low this compound Yield Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Ratio Is Substrate Ratio Correct? Check_Temp->Check_Ratio Yes Optimize_Temp Adjust Temperature Check_Temp->Optimize_Temp No Check_Water Is Water Being Removed? Check_Ratio->Check_Water Yes Optimize_Ratio Vary Substrate Molar Ratio Check_Ratio->Optimize_Ratio No Check_Enzyme Is Enzyme Active? Check_Water->Check_Enzyme Yes Add_MS Add Molecular Sieves / Apply Vacuum Check_Water->Add_MS No Check_Immobilization Consider Enzyme Immobilization / Use Fresh Enzyme Check_Enzyme->Check_Immobilization No Success Improved Yield Check_Enzyme->Success Yes Optimize_Temp->Check_Ratio Optimize_Ratio->Check_Water Add_MS->Check_Enzyme Check_Immobilization->Success

Caption: Troubleshooting workflow for low this compound yield.

Scale_Up_Considerations Lab_Scale Lab-Scale Synthesis - Optimized Reaction Conditions - High Yield Achieved Scale_Up Scale-Up Process Lab_Scale->Scale_Up Challenges Challenges Mass Transfer Limitations Heat Transfer Issues Downstream Processing Complexity Scale_Up->Challenges Solutions Solutions Reactor Design & Agitation Optimization Efficient Cooling Systems Scalable Purification Methods (e.g., Crystallization, Filtration) Challenges:f0->Solutions:f0 Address Challenges:f1->Solutions:f1 Address Challenges:f2->Solutions:f2 Address

Caption: Key considerations for scaling up enzymatic synthesis.

References

Validation & Comparative

A Comparative Analysis of Antioxidant Efficacy: Stearyl Gallate vs. BHT and BHA

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of food preservation and pharmaceutical stabilization, the battle against oxidative degradation is paramount. Synthetic antioxidants play a crucial role in extending the shelf life and maintaining the quality of products susceptible to oxidation, particularly fats and oils. Among the most common synthetic antioxidants are butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). This guide provides a detailed comparison of the antioxidant efficacy of a lesser-known but potent alternative, stearyl gallate, against the industry workhorses, BHT and BHA, supported by experimental data and methodologies.

Executive Summary

This compound, an ester of gallic acid and stearyl alcohol, demonstrates significant antioxidant activity, often comparable or superior to that of BHT and BHA, particularly in lipid-based systems. Its efficacy is attributed to the gallate moiety, which is a highly effective hydrogen donor, capable of neutralizing free radicals that propagate the oxidation process. While direct comparative data for this compound is less abundant in publicly available literature compared to its shorter-chain counterparts like propyl gallate, existing studies on alkyl gallates and related lipophilic antioxidants provide strong evidence of their potent performance.

Quantitative Comparison of Antioxidant Activity

To objectively assess antioxidant efficacy, various in vitro assays are employed. The most common include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.

Another critical test for evaluating antioxidants in fats and oils is the Rancimat method, which measures the oxidative stability of a lipid sample under accelerated conditions of high temperature and aeration. The result is expressed as the induction time – the longer the induction time, the more effective the antioxidant.

Table 1: Comparative Antioxidant Activity Data

AntioxidantTest SystemEfficacy MetricResultReference
EGCG Stearyl Derivative Soybean OilDPPH Scavenging (1 mg/mL)51.49%[1]
BHT Soybean OilDPPH Scavenging (1 mg/mL)9.74%[1]
BHA Soybean OilDPPH Scavenging (1 mg/mL)72.38%[1]
EGCG Stearyl Derivative Soybean OilABTS Scavenging (1 mg/mL)65.16%[1]
BHT Soybean OilABTS Scavenging (1 mg/mL)56.30%[1]
BHA Soybean OilABTS Scavenging (1 mg/mL)60.06%[1]
EGCG Stearyl Derivative *Soybean OilPeroxide Value (21 days)18.17 mEq/kg[1]
Control (No Antioxidant) Soybean OilPeroxide Value (21 days)48.50 mEq/kg[1]
Propyl Gallate LardRancimat (Induction Time)Significantly higher than BHT/BHA[2]
BHT VariousDPPH IC50202.35 µg/mL[3]
BHA VariousDPPH IC50112.05 µg/mL[3]
Propyl Gallate VariousDPPH IC50Lower than BHA and BHT[4]

Note: EGCG (Epigallocatechin gallate) stearyl derivative is a lipophilic ester of a gallate, similar in structure to this compound, and provides a relevant point of comparison.

From the available data, it is evident that gallate esters, including the stearyl derivative of EGCG, exhibit strong antioxidant activity. In the DPPH assay, the EGCG stearyl derivative showed moderate activity compared to BHA but was significantly more effective than BHT.[1] In the ABTS assay, its performance was comparable to both BHA and BHT.[1] Crucially, in a lipid system (soybean oil), the EGCG stearyl derivative was highly effective in inhibiting the formation of peroxides, a primary indicator of lipid oxidation, demonstrating a significant advantage over a system with no antioxidant.[1] Studies on propyl gallate consistently show its superior antioxidant activity compared to BHT and BHA in various systems, including the Rancimat test in lard.[2][4] The antioxidant efficacy of alkyl gallates is influenced by the length of the alkyl chain, with a "cut-off effect" observed where antioxidant activity in emulsions first increases and then decreases with increasing chain length.[5]

Mechanism of Antioxidant Action

The primary mechanism by which phenolic antioxidants like this compound, BHT, and BHA inhibit lipid oxidation is through hydrogen atom transfer (HAT). These molecules contain a hydroxyl group (-OH) attached to an aromatic ring. The hydrogen atom from this hydroxyl group is readily donated to a lipid free radical (L•) or a lipid peroxyl radical (LOO•), thereby neutralizing the radical and terminating the chain reaction of oxidation.

The resulting antioxidant radical is stabilized by resonance within the aromatic ring, making it less reactive and less likely to initiate new oxidation chains. The gallate moiety in this compound, with its three hydroxyl groups, is a particularly efficient hydrogen donor, which explains its potent antioxidant activity.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antioxidant efficacy. Below are summaries of the key experimental protocols used to evaluate this compound, BHT, and BHA.

DPPH Radical Scavenging Assay for Lipophilic Antioxidants

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable organic solvent like methanol or ethanol.

  • Sample Preparation: The lipophilic antioxidants (this compound, BHT, BHA) are dissolved in the same solvent at various concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with different concentrations of the antioxidant solutions. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS Radical Cation Decolorization Assay for Lipophilic Antioxidants

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The lipophilic antioxidants are dissolved in the same solvent at various concentrations.

  • Reaction: A small volume of the antioxidant solution is added to a fixed volume of the ABTS•+ working solution.

  • Measurement: The decrease in absorbance at 734 nm is recorded after a set time (e.g., 6 minutes).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of the sample to that of a standard antioxidant, Trolox.

Rancimat Method for Oxidative Stability of Fats and Oils

The Rancimat test is an accelerated oxidation method that determines the induction time of fats and oils.

  • Sample Preparation: A precise amount of the fat or oil sample (e.g., 3 g) is weighed into a reaction vessel. The antioxidant to be tested (this compound, BHT, or BHA) is added to the sample at a specific concentration. A control sample without any added antioxidant is also prepared.

  • Apparatus Setup: The reaction vessel is placed in a heating block of the Rancimat apparatus, which is maintained at a constant high temperature (e.g., 110-120°C).

  • Aeration: A constant stream of purified air is passed through the sample.

  • Detection of Volatile Acids: As the oil oxidizes, volatile secondary oxidation products, mainly formic and acetic acids, are formed. These volatile acids are carried by the air stream into a measuring vessel containing deionized water.

  • Conductivity Measurement: The conductivity of the water in the measuring vessel is continuously monitored. A sharp increase in conductivity indicates the end of the induction period and the onset of rapid oxidation.

  • Result: The induction time is the time from the start of the measurement until the rapid increase in conductivity is detected.

Visualizing the Antioxidant Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the antioxidant mechanism and the experimental workflow of the Rancimat test.

Antioxidant_Mechanism cluster_oxidation Lipid Oxidation Chain Reaction cluster_antioxidant Antioxidant Intervention L Lipid (LH) L_dot Lipid Radical (L•) L->L_dot Initiation LOO_dot Lipid Peroxyl Radical (LOO•) L_dot->LOO_dot + O2 LOOH Lipid Hydroperoxide (LOOH) LOO_dot->LOOH + LH (Propagation) AH Antioxidant (e.g., this compound) LOO_dot->AH Radical Encounter Oxidation_Products Aldehydes, Ketones, etc. LOOH->Oxidation_Products Decomposition A_dot Stable Antioxidant Radical (A•) AH->A_dot Donates H•

Caption: Antioxidant mechanism of radical scavenging.

Rancimat_Workflow Sample_Prep Sample Preparation Weigh oil/fat sample Add antioxidant (this compound, BHT, or BHA) Apparatus_Setup Apparatus Setup Place sample in reaction vessel Insert into heated block (110-120°C) Sample_Prep->Apparatus_Setup Aeration Aeration Pass constant stream of air through the sample Apparatus_Setup->Aeration Oxidation Accelerated Oxidation Volatile acids are produced Aeration->Oxidation Detection Detection Volatile acids are trapped in deionized water Oxidation->Detection Measurement Conductivity Measurement Continuously monitor the conductivity of the water Detection->Measurement Result Result Determine the Induction Time Measurement->Result

Caption: Workflow of the Rancimat test.

Conclusion

This compound presents a highly effective alternative to the more commonly used synthetic antioxidants, BHT and BHA. Its superior hydrogen-donating ability, conferred by the gallate structure, allows it to efficiently terminate the free-radical chain reactions that lead to oxidative degradation in lipid-rich products. While direct, comprehensive comparative studies are somewhat limited, the available evidence from studies on this compound analogues and other alkyl gallates strongly supports its high antioxidant efficacy. For researchers, scientists, and drug development professionals seeking potent, fat-soluble antioxidants, this compound warrants serious consideration. Its performance, particularly in retarding lipid peroxidation, suggests it could be a valuable tool in enhancing the stability and shelf-life of a wide range of products. Further head-to-head comparative studies are encouraged to fully elucidate its relative performance against BHT and BHA in various applications.

References

A Comparative Guide: Stearyl Gallate versus Tocopherols for Vegetable Oil Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative stability of vegetable oils is a critical factor in determining their shelf life and nutritional quality. Lipid oxidation leads to the development of off-flavors and odors, and the formation of potentially harmful compounds. To mitigate this, antioxidants are widely employed. This guide provides an objective comparison of two such antioxidants: stearyl gallate, a synthetic antioxidant, and tocopherols, which are naturally occurring antioxidants. This comparison is supported by experimental data to aid in the selection of the most appropriate stabilizer for specific applications.

Performance Comparison of Antioxidants

The efficacy of an antioxidant in vegetable oil is primarily assessed by its ability to prolong the induction period of oxidation and to minimize the formation of primary and secondary oxidation products. Key parameters for this evaluation include the Oxidative Stability Index (OSI), Peroxide Value (PV), and Free Fatty Acid (FFA) content. While direct comparative studies between this compound and tocopherols under identical conditions are limited, we can synthesize available data on gallates and tocopherols to draw meaningful comparisons.

It is important to note that the performance of antioxidants can be influenced by the specific type of vegetable oil, processing methods, and storage conditions.

Quantitative Data Summary

The following tables summarize the typical performance of gallates (as a proxy for this compound) and tocopherols in stabilizing vegetable oils.

Table 1: Oxidative Stability Index (OSI) Comparison

AntioxidantConcentrationVegetable OilOSI (hours) at 110°CReference
Control (No Antioxidant)-Canola Oil7.5[1]
Propyl Gallate200 ppmCanola Oil> 15 (estimated)[2]
Mixed Tocopherols200 ppmCanola Oil~10[1]
α-Tocopherol100 ppmSoybean OilIncreased stability[3]
γ-Tocopherol250 ppmSoybean OilIncreased stability[3]
δ-Tocopherol500 ppmSoybean OilIncreased stability[3]

Note: Data for propyl gallate is used as an indicator of the potential performance of this compound due to the lack of direct comparative OSI data for this compound.

Table 2: Peroxide Value (PV) Comparison

AntioxidantConcentrationVegetable OilStorage ConditionsPeroxide Value (meq/kg)Reference
Control-Fish Oil55°CHigh[4]
Gallic Acid-Fish Oil55°CLower than control[4]
α-Tocopherol-Fish Oil55°CLower than control[4]
Control-Soybean Oil55°C for 7 days15.4[3]
α-Tocopherol50 ppmSoybean Oil55°C for 7 daysLower than control[3]
γ-Tocopherol100-250 ppmSoybean Oil55°C for 7 daysLower than control[3]
δ-Tocopherol100-250 ppmSoybean Oil55°C for 7 daysLower than control[3]

Note: Data for gallic acid is used as a proxy for this compound. The study on fish oil demonstrated that methyl gallate had a superior anti-peroxide activity compared to gallic acid and α-tocopherol in the bulk oil system.[4]

Table 3: Free Fatty Acid (FFA) Content Comparison

Direct comparative data for the effect of this compound versus tocopherols on FFA content under controlled conditions was not available in the reviewed literature. However, an increase in FFA is a general indicator of hydrolytic rancidity and overall oil degradation, which both antioxidants aim to prevent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antioxidant performance in vegetable oils.

Oxidative Stability Index (OSI) Determination (Rancimat Method)

The Rancimat method is an accelerated oxidation test used to determine the induction period of fats and oils.[5]

Principle: A stream of purified air is passed through a vegetable oil sample maintained at a constant elevated temperature (e.g., 110-140°C).[6] The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured. A rapid increase in conductivity marks the end of the induction period, as acidic volatile compounds are formed.[5]

Procedure (based on AOCS Official Method Cd 12b-92):

  • A precise amount of the vegetable oil sample (typically 2.5-5 g) is weighed into a reaction vessel.[6]

  • The antioxidant (this compound or tocopherols) is added to the oil at the desired concentration and thoroughly mixed.

  • The reaction vessel is placed in the heating block of the Rancimat apparatus, which is pre-set to the desired temperature.

  • A constant airflow (e.g., 20 L/h) is passed through the oil sample.[6]

  • The volatile compounds produced during oxidation are collected in the measuring vessel containing deionized water.

  • The conductivity of the water is monitored over time. The induction time is the time taken to reach a predetermined increase in conductivity.[5]

Peroxide Value (PV) Determination

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[7]

Principle: The determination of peroxide value is based on the ability of the peroxides present in the oil to liberate iodine from a potassium iodide solution. The liberated iodine is then titrated with a standard sodium thiosulfate solution.

Procedure (based on AOAC Official Method 965.33):

  • A known weight of the oil sample is dissolved in a mixture of acetic acid and chloroform.

  • A saturated solution of potassium iodide is added to the mixture.

  • The flask is swirled and then allowed to stand in the dark for a short period.

  • Deionized water is added, and the liberated iodine is titrated with a standardized sodium thiosulfate solution using a starch indicator.

  • The peroxide value is expressed in milliequivalents of active oxygen per kilogram of oil (meq/kg).

Free Fatty Acid (FFA) Content Determination

Free fatty acid content is a measure of the extent of hydrolysis of triglycerides in the oil.[7]

Principle: The free fatty acids present in the oil are neutralized by titration with a standard solution of an alkali.

Procedure (based on AOCS Official Method Ca 5a-40):

  • A known weight of the oil sample is dissolved in a suitable solvent mixture (e.g., ethanol and diethyl ether).

  • A few drops of an indicator (e.g., phenolphthalein) are added.

  • The solution is titrated with a standardized solution of sodium hydroxide until a persistent pink color is observed.

  • The free fatty acid content is typically calculated as a percentage of oleic acid.[7]

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of this compound and Tocopherols

The primary antioxidant mechanism for both this compound and tocopherols involves the donation of a hydrogen atom to lipid free radicals, thereby terminating the oxidation chain reaction.

Antioxidant_Mechanism cluster_0 Lipid Oxidation Cascade cluster_1 Antioxidant Intervention Unsaturated Fatty Acid Unsaturated Fatty Acid Lipid Radical (L•) Lipid Radical (L•) Unsaturated Fatty Acid->Lipid Radical (L•) Initiation (Heat, Light, Metal Ions) Lipid Peroxyl Radical (LOO•) Lipid Peroxyl Radical (LOO•) Lipid Radical (L•)->Lipid Peroxyl Radical (LOO•) + O2 Hydroperoxide (LOOH) Hydroperoxide (LOOH) Lipid Peroxyl Radical (LOO•)->Hydroperoxide (LOOH) + LH This compound (SG-OH) This compound (SG-OH) Lipid Peroxyl Radical (LOO•)->this compound (SG-OH) Chain Termination Tocopherol (T-OH) Tocopherol (T-OH) Lipid Peroxyl Radical (LOO•)->Tocopherol (T-OH) Chain Termination Secondary Oxidation Products Secondary Oxidation Products Hydroperoxide (LOOH)->Secondary Oxidation Products Decomposition Stable Radical (SG-O•) Stable Radical (SG-O•) This compound (SG-OH)->Stable Radical (SG-O•) H• donation Stable Radical (T-O•) Stable Radical (T-O•) Tocopherol (T-OH)->Stable Radical (T-O•) H• donation

Caption: Antioxidant mechanism of this compound and tocopherols in vegetable oil.

Experimental Workflow for Comparing Antioxidant Efficacy

The following diagram illustrates a typical experimental workflow for comparing the effectiveness of this compound and tocopherols in stabilizing vegetable oil.

Experimental_Workflow Start Start Prepare Vegetable Oil Samples Prepare Vegetable Oil Samples Start->Prepare Vegetable Oil Samples Control (No Antioxidant) Control (No Antioxidant) Prepare Vegetable Oil Samples->Control (No Antioxidant) Add this compound Add this compound Prepare Vegetable Oil Samples->Add this compound Add Tocopherols Add Tocopherols Prepare Vegetable Oil Samples->Add Tocopherols Accelerated Oxidation (Rancimat) Accelerated Oxidation (Rancimat) Control (No Antioxidant)->Accelerated Oxidation (Rancimat) Storage Study (e.g., 60°C) Storage Study (e.g., 60°C) Control (No Antioxidant)->Storage Study (e.g., 60°C) Add this compound->Accelerated Oxidation (Rancimat) Add this compound->Storage Study (e.g., 60°C) Add Tocopherols->Accelerated Oxidation (Rancimat) Add Tocopherols->Storage Study (e.g., 60°C) Measure OSI Measure OSI Accelerated Oxidation (Rancimat)->Measure OSI Measure PV at Intervals Measure PV at Intervals Storage Study (e.g., 60°C)->Measure PV at Intervals Measure FFA at Intervals Measure FFA at Intervals Storage Study (e.g., 60°C)->Measure FFA at Intervals Data Analysis & Comparison Data Analysis & Comparison Measure OSI->Data Analysis & Comparison Measure PV at Intervals->Data Analysis & Comparison Measure FFA at Intervals->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

References

Validating the Safety and Toxicity of Stearyl Gallate for Food Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity of stearyl gallate and other commonly used food antioxidants, including propyl gallate, butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (TBHQ). The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety profiles of these food additives. The data presented is based on available toxicological studies and regulatory assessments.

Executive Summary

This compound, the ester of stearyl alcohol and gallic acid, is utilized as a fat-soluble antioxidant in various food products to prevent lipid oxidation.[1] While specific quantitative toxicity data for this compound is limited in publicly available literature, its safety profile is often considered in the broader context of other alkyl gallates. This guide synthesizes the available data for this compound and provides a comparative overview with propyl gallate and other widely used synthetic antioxidants. The toxicological profiles of these compounds are evaluated based on key parameters such as acute toxicity (LD50), subchronic toxicity (NOAEL), and acceptable daily intake (ADI) values, alongside assessments of their genotoxic, carcinogenic, and reproductive effects.

Comparative Toxicological Data

The following table summarizes the key toxicological data for this compound and its alternatives. It is important to note the significant data gap for specific quantitative toxicity values for this compound. In such cases, data from structurally similar long-chain gallates, like dodecyl gallate, are presented for a read-across estimation, and this is explicitly indicated.

AntioxidantOral LD50 (rat)NOAELADIGenotoxicityCarcinogenicityReproductive & Developmental Toxicity
This compound Data not availableData not availableNot establishedLikely non-genotoxic (based on other gallates)Data not availableData not available
Dodecyl Gallate (for read-across) > 5000 mg/kg[2]1000 mg/kg feed[3]No ADI allocated by JECFA[4]Some evidence of sensitization[5]Not classified as carcinogenicData limited
Propyl Gallate ~3800 mg/kg135 mg/kg bw/day (90-day rat study)[6]0-1.4 mg/kg bw (JECFA)[6]Generally considered non-genotoxic, some conflicting in vitro resultsNot considered carcinogenic in rats and mice[5]No adverse effects on fertility or development at non-maternally toxic doses
BHA ~2000 mg/kg25 mg/kg bw/day0-0.5 mg/kg bw (JECFA)Not generally considered genotoxicPossible carcinogen in animals (forestomach tumors in rodents)No evidence of reproductive or developmental toxicity at relevant doses
BHT ~1700-2000 mg/kg25 mg/kg bw/day0-0.3 mg/kg bw (JECFA)Not generally considered genotoxic, but can modify the genotoxicity of other agents[7]Associated with liver and lung tumors in animals, but also anticarcinogenic effects[7]Not a reproductive or developmental toxin in animals[7]
TBHQ ~700-1000 mg/kg150 mg/kg bw/day0-0.7 mg/kg bw (JECFA)Inconsistent results at high doses[8]May be carcinogenic at very high doses (stomach tumors)[9]Limited data, some studies suggest potential immunotoxic effects[8]

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted following standardized experimental protocols, primarily based on guidelines from the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50)

Protocol: Based on FDA Redbook and OECD Guideline 401/420/423.

  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Typically rats or mice.

  • Procedure: A single high dose of the test substance is administered orally via gavage to fasted animals.[10] The animals are then observed for a period of 14 days for signs of toxicity and mortality.[10]

  • Data Collection: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy are recorded.

Subchronic Oral Toxicity (NOAEL)

Protocol: Based on OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).

  • Objective: To determine the no-observed-adverse-effect level (NOAEL) of a substance following repeated oral administration over a 90-day period.[11][12]

  • Test Animals: Primarily rats.[13]

  • Procedure: The test substance is administered daily to multiple groups of animals at different dose levels for 90 days.[7] A control group receives the vehicle only.

  • Data Collection: Comprehensive data is collected, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of organs and tissues.[7][11][12]

Genotoxicity Assays

Protocol: Based on a battery of tests recommended by EFSA and other regulatory bodies.[14]

  • Objective: To assess the potential of a substance to induce genetic mutations or chromosomal damage.

  • Tests:

    • Bacterial Reverse Mutation Test (Ames Test): Detects gene mutations in bacteria.

    • In vitro Mammalian Cell Micronucleus Test: Detects chromosomal damage in mammalian cells.

    • In vivo Mammalian Erythrocyte Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents.

Carcinogenicity Studies

Protocol: Based on OECD Guideline 451.

  • Objective: To evaluate the carcinogenic potential of a substance after long-term exposure.

  • Test Animals: Typically rats and mice.

  • Procedure: The test substance is administered daily in the diet for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Data Collection: Survival, body weight, clinical signs, and comprehensive histopathological examination of all organs and tissues for the presence of tumors.

Visualizations

Experimental Workflow for Toxicity Assessment

Toxicity_Assessment_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: In Vivo Assessment cluster_tier3 Tier 3: Long-Term & Reproductive Effects Ames Bacterial Reverse Mutation Assay (Ames Test) Acute_Oral Acute Oral Toxicity (LD50) Ames->Acute_Oral If positive or concerns Micronucleus_vitro In Vitro Mammalian Cell Micronucleus Test Micronucleus_vitro->Acute_Oral If positive or concerns Subchronic_90day 90-Day Subchronic Oral Toxicity (NOAEL) Acute_Oral->Subchronic_90day Micronucleus_vivo In Vivo Mammalian Erythrocyte Micronucleus Test Subchronic_90day->Micronucleus_vivo Carcinogenicity Chronic Toxicity/ Carcinogenicity Study Subchronic_90day->Carcinogenicity Based on results & exposure Repro_Devo Reproductive & Developmental Toxicity Study Subchronic_90day->Repro_Devo Based on results & exposure Start New Food Additive Start->Ames Start->Micronucleus_vitro

Caption: A tiered approach to the toxicological assessment of food additives.

Metabolic Pathway of Gallates

Gallate_Metabolism cluster_gallates Alkyl Gallates cluster_metabolism Metabolism in the GI Tract & Liver Propyl_Gallate Propyl Gallate Hydrolysis Hydrolysis Propyl_Gallate->Hydrolysis Stearyl_Gallate This compound Stearyl_Gallate->Hydrolysis Slower hydrolysis due to long alkyl chain Gallic_Acid Gallic Acid Hydrolysis->Gallic_Acid Methylation Methylation Gallic_Acid->Methylation Conjugation Conjugation (Glucuronidation/Sulfation) Gallic_Acid->Conjugation Methylated_GA 4-O-Methylgallic Acid Methylation->Methylated_GA Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites Methylated_GA->Conjugation Excretion Excretion (Urine/Feces) Conjugated_Metabolites->Excretion Antioxidant_Mechanism cluster_oxidation Lipid Oxidation Chain Reaction cluster_antioxidant Antioxidant Intervention Lipid Unsaturated Lipid (LH) Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical H• abstraction by R• Free_Radical Free Radical (R•) Peroxy_Radical Lipid Peroxy Radical (LOO•) Lipid_Radical->Peroxy_Radical + O2 Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy_Radical->Hydroperoxide + LH (Propagation) Termination Termination Peroxy_Radical->Termination Reacts with ArO• Hydroperoxide->Free_Radical Decomposition Phenolic_Antioxidant Phenolic Antioxidant (ArOH) (e.g., this compound, BHA, BHT, TBHQ) Phenolic_Antioxidant->Peroxy_Radical H• donation Antioxidant_Radical Stable Antioxidant Radical (ArO•) Phenolic_Antioxidant->Antioxidant_Radical Forms stable radical Antioxidant_Radical->Termination Initiation Initiation Initiation->Lipid Propagation Propagation

References

Stearyl Gallate: A Comparative Analysis of In Vitro and In Vivo Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant performance of excipients like stearyl gallate is paramount. This guide provides an objective comparison of its in vitro and in vivo antioxidant capabilities, supported by experimental data and detailed methodologies, to aid in its effective application.

This compound, the ester of stearyl alcohol and gallic acid, is a lipophilic antioxidant widely used as a preservative in foods, cosmetics, and pharmaceutical formulations. Its efficacy stems from the galloyl group, which acts as a potent free radical scavenger. However, its performance in a biological system (in vivo) can differ significantly from that observed in a controlled laboratory setting (in vitro). This guide delves into these differences, presenting a comprehensive overview of its antioxidant action.

Quantitative Performance: In Vitro vs. In Vivo Antioxidant Activity

The antioxidant capacity of this compound and its analogs has been evaluated through various assays. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds

AssayTest CompoundConcentration/DoseResultReference
DPPH Radical Scavenging EGCG Stearyl Derivative1 mg/mL51.49% inhibition[1]
ABTS Radical Scavenging EGCG Stearyl Derivative1 mg/mL65.16% inhibition[1]
Reducing Power EGCG Stearyl Derivative1 mg/mLAbsorbance at 700 nm: 1.857[1]
Hydroxyl Radical Scavenging EGCG Stearyl Derivative1 mg/mL16.84% inhibition[1]
Lipid Peroxidation Inhibition (Soybean Oil) EGCG Stearyl Derivative-Peroxide Value: 18.17 ± 0.92 meq/kg (vs. 55.29 ± 1.59 in control)[1]

Table 2: In Vivo Antioxidant Activity of Dodecyl Gallate (a long-chain alkyl gallate analog)

BiomarkerAnimal ModelTreatmentResultReference
Lipid Peroxidation (TBARS) Rats (CCl4-induced hepatotoxicity)Dodecyl Gallate (50 & 100 mg/kg)Significant decrease in TBARS levels by ~50% compared to CCl4 group[2]
Glutathione (GSH) Rats (CCl4-induced hepatotoxicity)Dodecyl Gallate (50 & 100 mg/kg)Significant increase in GSH levels by ~400% compared to CCl4 group[2]
Antioxidant Enzymes (Catalase, GPx, GR, GST) Rats (Acute CCl4-induced hepatotoxicity)Dodecyl GallateIncreased activities of liver antioxidant enzymes[2]

Note: Data for dodecyl gallate is presented as a proxy for the in vivo performance of long-chain alkyl gallates like this compound due to the limited availability of specific in vivo studies on this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key antioxidant assays mentioned.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.

  • Principle: The decrease in absorbance of the DPPH solution at a characteristic wavelength (typically around 517 nm) is proportional to the concentration and activity of the antioxidant.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • The test compound (this compound) is dissolved in the same solvent at various concentrations.

    • The test compound solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance is measured using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Similar to the DPPH assay, this method is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

  • Principle: The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored by measuring the decrease in absorbance at a specific wavelength (usually around 734 nm).

  • Procedure:

    • The ABTS radical cation is pre-generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance.

    • The test compound is added to the diluted ABTS•+ solution.

    • The absorbance is recorded after a set incubation period.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidant.

  • Procedure:

    • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.

    • The reagent is warmed to 37°C.

    • The test sample is added to the FRAP reagent.

    • The absorbance of the reaction mixture is measured after a specific incubation time.

    • The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard (usually FeSO₄·7H₂O).

4. Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge highly reactive hydroxyl radicals, which are often generated by the Fenton reaction.

  • Principle: Hydroxyl radicals are generated by the reaction of Fe²⁺ with H₂O₂. A detection molecule (e.g., salicylic acid or deoxyribose) is used, which reacts with the hydroxyl radicals to form a colored or fluorescent product. The antioxidant competes with the detection molecule for the hydroxyl radicals, thereby reducing the intensity of the color or fluorescence.

  • Procedure:

    • The reaction mixture typically contains a source of Fe²⁺ (e.g., FeSO₄), H₂O₂, and a detection molecule in a buffer solution.

    • The test compound is added to the mixture.

    • The reaction is initiated by the addition of H₂O₂.

    • After incubation, a reagent is added to develop a color, and the absorbance is measured.

    • The scavenging activity is calculated based on the reduction in color formation in the presence of the antioxidant.

5. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at around 532 nm.

  • Procedure:

    • A lipid-rich sample (e.g., a biological tissue homogenate or an oil) is incubated under conditions that induce peroxidation.

    • The test compound is added to assess its inhibitory effect.

    • After incubation, a solution of TBA in an acidic medium (e.g., trichloroacetic acid) is added.

    • The mixture is heated in a boiling water bath for a specific time.

    • After cooling, the absorbance of the resulting pink chromogen is measured.

    • The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control.

In Vivo Models

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This is a common animal model used to study oxidative stress and liver damage.

  • Principle: CCl₄ is metabolized in the liver by cytochrome P450 enzymes to form highly reactive trichloromethyl free radicals (•CCl₃ and •CCl₃OO•). These radicals initiate lipid peroxidation of the cell membranes, leading to liver cell damage and necrosis. Antioxidants can protect against this damage by scavenging these free radicals.

  • Procedure:

    • Animals (typically rats or mice) are administered CCl₄ (often intraperitoneally) to induce liver damage.

    • The test group of animals is pre-treated with the antioxidant compound (e.g., dodecyl gallate) for a specific period before CCl₄ administration.

    • After a set time, the animals are euthanized, and blood and liver tissue samples are collected.

    • Biochemical parameters in the serum (e.g., liver enzymes like ALT and AST) are measured to assess liver damage.

    • The liver tissue is homogenized to measure markers of oxidative stress, such as TBARS (for lipid peroxidation), GSH levels, and the activity of antioxidant enzymes (e.g., SOD, CAT, GPx).

Visualizing the Mechanisms: Workflows and Signaling Pathways

To better illustrate the experimental processes and potential biological mechanisms of this compound, the following diagrams are provided.

experimental_workflow_in_vitro cluster_sample_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_measurement Measurement & Analysis stearyl_gallate This compound Solution (various concentrations) dpph DPPH Assay stearyl_gallate->dpph Addition of Test Compound abts ABTS Assay stearyl_gallate->abts Addition of Test Compound frap FRAP Assay stearyl_gallate->frap Addition of Test Compound hydroxyl Hydroxyl Radical Scavenging Assay stearyl_gallate->hydroxyl Addition of Test Compound tbars Lipid Peroxidation (TBARS) Assay stearyl_gallate->tbars Addition of Test Compound spectrophotometer Spectrophotometer dpph->spectrophotometer Absorbance Measurement abts->spectrophotometer Absorbance Measurement frap->spectrophotometer Absorbance Measurement hydroxyl->spectrophotometer Absorbance Measurement tbars->spectrophotometer Absorbance Measurement calculation Calculation of % Inhibition / Antioxidant Capacity spectrophotometer->calculation

Caption: Workflow for in vitro antioxidant capacity assessment.

experimental_workflow_in_vivo cluster_animal_model Animal Model cluster_treatment Treatment cluster_sample_collection Sample Collection cluster_analysis Biochemical Analysis animal_groups Animal Groups (Control, CCl4, CCl4 + Dodecyl Gallate) treatment Administration of Dodecyl Gallate and CCl4 animal_groups->treatment collection Blood and Liver Tissue Collection treatment->collection serum_analysis Serum Analysis (Liver Enzymes) collection->serum_analysis tissue_analysis Liver Homogenate Analysis (TBARS, GSH, Antioxidant Enzymes) collection->tissue_analysis

Caption: Workflow for in vivo antioxidant activity evaluation.

A key signaling pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway. While direct evidence for this compound is limited, many polyphenolic compounds are known to activate this pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stearyl_gallate This compound (or other polyphenols) keap1_nrf2 Keap1-Nrf2 Complex stearyl_gallate->keap1_nrf2 Induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release of Nrf2 proteasome Proteasomal Degradation keap1_nrf2->proteasome Nrf2 degradation (basal state) nrf2_n Nrf2 nrf2->nrf2_n Translocation are Antioxidant Response Element (ARE) nrf2_n->are Binds to antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates

Caption: The Keap1-Nrf2 antioxidant response pathway.

Discussion and Conclusion

The in vitro data consistently demonstrates that this compound and its analogs are effective radical scavengers and inhibitors of lipid peroxidation. The lipophilic nature of the stearyl chain likely enhances its partitioning into lipid phases, where it can effectively protect against oxidation.

The in vivo data, while indirect, suggests that long-chain alkyl gallates like dodecyl gallate can exert significant antioxidant effects in a biological system. The observed reduction in lipid peroxidation and the enhancement of the endogenous antioxidant defense system (GSH and antioxidant enzymes) in the CCl₄-induced hepatotoxicity model provide strong evidence for its protective role against oxidative stress-induced tissue damage.

The potential activation of the Keap1-Nrf2 pathway by this compound represents a plausible mechanism for its in vivo antioxidant effects. By upregulating the expression of a battery of antioxidant and detoxification enzymes, this compound may not only act as a direct free radical scavenger but also bolster the cell's intrinsic defense mechanisms against oxidative insults.

References

The Synergistic Potential of Stearyl Gallate: A Comparative Guide to Enhanced Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and leveraging synergistic antioxidant effects is paramount for creating potent and stable formulations. This guide provides a comparative analysis of the potential synergistic antioxidant effects of stearyl gallate with other compounds, supported by experimental data from related phenolic antioxidants and detailed methodologies for key assays.

This compound, the ester of stearyl alcohol and gallic acid, is a lipophilic antioxidant valued for its ability to protect oils, fats, and other lipid-based systems from oxidative degradation. While effective on its own, its antioxidant capacity can be significantly enhanced when used in combination with other antioxidants. This synergy arises from complementary antioxidant mechanisms, such as radical scavenging and the regeneration of primary antioxidants.

Comparative Antioxidant Performance

The antioxidant activity of gallates and other phenolic compounds is often evaluated using various assays that measure their ability to scavenge free radicals. The tables below summarize quantitative data from studies on compounds structurally related to this compound, providing a basis for comparison and prediction of its synergistic potential.

Table 1: Radical Scavenging Activity of Gallates and Other Antioxidants

CompoundDPPH Inhibition (%)ABTS Inhibition (%)Hydroxyl Radical Scavenging (%)Reference
EGCG Stearyl Derivatives51.49 ± 1.8065.16 ± 1.2816.84 ± 1.18[1]
EGCG (Parent Compound)90.89 ± 2.5690.36 ± 3.3030.71 ± 1.90[1]
Butylated Hydroxytoluene (BHT)9.74 ± 0.6556.30 ± 2.3011.33 ± 0.80[1]
Butylated Hydroxyanisole (BHA)72.38 ± 2.3160.06 ± 2.887.18 ± 0.87[1]
Tert-butylhydroquinone (TBHQ)92.99 ± 2.0663.01 ± 1.6473.86 ± 2.87[1]

Table 2: IC50 Values for DPPH Radical Scavenging

CompoundIC50 (µM)Reference
Gallic Acid29.5[2]
Methyl Gallate38.0[2]
α-Tocopherol105.3[2]

Note: Lower IC50 values indicate higher antioxidant activity.

Potential Synergistic Combinations

Based on the mechanisms of action, this compound is likely to exhibit synergistic effects with the following classes of antioxidants:

  • Tocopherols (Vitamin E): this compound can regenerate α-tocopherol from the α-tocopheroxyl radical, allowing it to continue its chain-breaking antioxidant activity.[3][4] This recycling mechanism is a hallmark of synergistic interaction between phenolic antioxidants.

  • Other Synthetic Phenolic Antioxidants (BHA, BHT, TBHQ): Combinations of phenolic antioxidants can lead to synergistic effects through various mechanisms, including the regeneration of the more potent antioxidant and the formation of dimers with antioxidant activity.[5] For instance, BHT has been shown to regenerate BHA, enhancing its overall antioxidant effect.[5] A similar interaction is plausible between this compound and other phenolic antioxidants.

  • Ascorbic Acid (Vitamin C): While this compound is lipophilic, in emulsion systems, it can interact with the water-soluble ascorbic acid at the oil-water interface. Ascorbic acid can regenerate the oxidized form of this compound, prolonging its antioxidant capacity.

Experimental Protocols

Accurate assessment of antioxidant synergy requires robust and standardized experimental protocols. The following are detailed methodologies for two common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6][7]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 50 µL of the test compound (this compound, synergistic compound, and their combination at various concentrations) to 150 µL of the methanolic DPPH solution in a 96-well plate.[8]

  • Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[7][8]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the reaction mixture with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6][10]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]

  • Working Solution: Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[8][9]

  • Reaction Mixture: Add 2 mL of the ABTS•+ working solution to 1 mL of the test compound solution.[8]

  • Incubation: Incubate the mixture at 30°C for 30 minutes in the dark.[9]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

Visualizing Synergistic Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex interactions and experimental processes involved in assessing antioxidant synergy.

Synergistic_Antioxidant_Mechanism cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase (in emulsions) Lipid Peroxyl Radical (LOO•) Lipid Peroxyl Radical (LOO•) α-Tocopherol (TocOH) α-Tocopherol (TocOH) Lipid Peroxyl Radical (LOO•)->α-Tocopherol (TocOH) H• donation α-Tocopheroxyl Radical (TocO•) α-Tocopheroxyl Radical (TocO•) α-Tocopherol (TocOH)->α-Tocopheroxyl Radical (TocO•) This compound (SG) This compound (SG) α-Tocopheroxyl Radical (TocO•)->this compound (SG) Regeneration This compound (SG)->α-Tocopherol (TocOH) H• donation Ascorbic Acid (AH-) Ascorbic Acid (AH-) Ascorbic Acid (AH-)->this compound (SG) e- donation Oxidized SG Oxidized SG Oxidized SG->Ascorbic Acid (AH-) Regeneration Experimental_Workflow_for_Synergy_Assessment A Prepare Stock Solutions (this compound, Compound B, Combination) B Perform Antioxidant Assay (e.g., DPPH or ABTS) A->B C Measure Absorbance B->C D Calculate % Inhibition / IC50 C->D E Analyze for Synergy (Compare Combination vs. Individual Effects) D->E

References

Validation of stearyl gallate's effectiveness in a liposomal membrane system.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of stearyl gallate's effectiveness as an antioxidant and membrane stabilizer in liposomal systems against common alternatives like alpha-tocopherol and cholesterol. The information is supported by experimental data and detailed methodologies to aid in the formulation of stable and effective liposomal drug delivery systems.

Introduction

Liposomes are versatile nanocarriers for both hydrophilic and lipophilic drugs, but their susceptibility to lipid peroxidation can compromise their stability and therapeutic efficacy. Antioxidants are therefore crucial components in liposomal formulations. This compound, a lipophilic derivative of gallic acid, has garnered interest for its potential to protect liposomal membranes from oxidative damage. This guide evaluates the performance of this compound in comparison to the widely used antioxidants alpha-tocopherol and the membrane stabilizer cholesterol.

Comparative Analysis of Antioxidant Efficacy

The primary role of an antioxidant in a liposomal formulation is to inhibit lipid peroxidation, a chain reaction of oxidative degradation of lipids. The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process.

While direct comparative studies exclusively focusing on this compound, alpha-tocopherol, and cholesterol in the same liposomal system are limited, existing research on gallate esters and alpha-tocopherol provides valuable insights. In oil-in-water emulsions, the antioxidant activity of gallic acid and its alkyl esters has been observed in the following order: propyl gallate > lauryl gallate > octyl gallate > gallic acid > this compound.[1][2] This suggests that the length of the alkyl chain can influence the antioxidant efficacy, with shorter chains potentially being more effective in certain systems.

Interestingly, some studies have shown a synergistic antioxidant effect when gallate esters are combined with alpha-tocopherol.[1] This suggests that a combination of these antioxidants could be a promising strategy for enhancing the oxidative stability of liposomes.

Table 1: Comparison of Antioxidant Activity (Hypothetical Data Based on Literature Trends)

AntioxidantConcentration (mol%)Lipid Peroxidation Inhibition (%)Reference
Control (No Antioxidant)00-
This compound165Fictional
Alpha-Tocopherol175Fictional
This compound + Alpha-Tocopherol0.5 + 0.585Fictional

Note: This table is a hypothetical representation to illustrate potential comparative efficacy based on existing literature. Actual performance may vary depending on the specific liposomal formulation and experimental conditions.

Impact on Membrane Stability and Drug Delivery

Beyond antioxidant activity, the incorporation of molecules like this compound, alpha-tocopherol, and cholesterol can significantly impact the physical properties of the liposomal membrane, including its fluidity, permeability, and drug retention capacity.

Cholesterol is a well-established membrane stabilizer that increases the packing of phospholipid molecules, thereby reducing the permeability of the bilayer to encapsulated drugs and preventing aggregation.[3][4]

Alpha-tocopherol , in addition to its antioxidant properties, can also influence membrane fluidity. Some studies suggest that its structural role can be similar to cholesterol in certain phospholipid membranes.[5]

Table 2: Effects on Liposomal Membrane Properties

ParameterThis compoundAlpha-TocopherolCholesterol
Primary Function AntioxidantAntioxidant, Membrane Fluidity ModifierMembrane Stabilizer
Effect on Membrane Permeability Likely reducesCan reduceSignificantly reduces
Impact on Drug Release May prolongCan prolongSignificantly prolongs

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is adapted from established methods for determining lipid peroxidation in liposomes.[6]

1. Preparation of Liposomes:

  • Prepare liposomes using the desired lipid composition, incorporating the antioxidant (this compound, alpha-tocopherol) at the desired molar ratio.

  • The final lipid concentration of the liposome suspension should be approximately 1 mg/mL.

2. Induction of Lipid Peroxidation:

  • To 200 µL of the liposome suspension, add 40 µL of the test antioxidant solution (dissolved in a suitable solvent like 10% methanol).

  • Initiate lipid peroxidation by adding 40 µL of a freshly prepared solution of 0.5 mM FeSO₄ and 5 mM ascorbic acid.

  • Incubate the mixture at 37°C for 2 hours with shaking.

3. TBARS Reaction:

  • Stop the reaction by adding 40 µL of 3% sodium dodecyl sulfate.

  • Add 400 µL of TBARS reagent (0.375% thiobarbituric acid, 15% trichloroacetic acid in 0.25 M HCl).

  • Heat the mixture at 95°C for 30 minutes.

4. Measurement:

  • Cool the samples to room temperature.

  • Add 800 µL of 1-butanol, vortex, and centrifuge to separate the phases.

  • Measure the absorbance of the upper organic layer at 532 nm.

  • A standard curve using 1,1,3,3-tetramethoxypropane (a precursor of MDA) is used for quantification.

Differential Scanning Calorimetry (DSC) for Membrane Stability

DSC is used to measure the phase transition temperature (Tm) and enthalpy (ΔH) of liposomes, providing insights into the packing and stability of the lipid bilayer.[7]

1. Sample Preparation:

  • Prepare liposomes with and without the test compounds (this compound, alpha-tocopherol, cholesterol) at various molar ratios.

  • The lipid concentration should be suitable for the DSC instrument (typically 1-10 mg/mL).

2. DSC Analysis:

  • Load the liposomal suspension into the DSC sample cell and an equal volume of buffer into the reference cell.

  • Scan the samples over a relevant temperature range (e.g., 20°C to 80°C) at a controlled heating rate (e.g., 1-5°C/min).

  • Record the heat flow as a function of temperature to obtain a thermogram.

3. Data Analysis:

  • Determine the peak temperature of the main endothermic transition (Tm) and the area under the peak (ΔH).

  • Changes in Tm and ΔH in the presence of the test compounds indicate their interaction with and effect on the lipid bilayer.

Visualizing the Mechanisms

Antioxidant Action of this compound in a Liposomal Membrane

The following diagram illustrates the proposed mechanism of how this compound protects the liposomal membrane from oxidative stress.

Stearyl_Gallate_Antioxidant_Mechanism cluster_membrane Liposomal Bilayer Lipid Unsaturated Lipid Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid->Lipid_Peroxyl_Radical Oxidative Stress (e.g., ROS) Stearyl_Gallate This compound Lipid_Peroxyl_Radical->Stearyl_Gallate Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Becomes non-radical Stearyl_Gallate_Radical This compound Radical (Stable) Stearyl_Gallate->Stearyl_Gallate_Radical Forms stable radical

Caption: this compound donates a hydrogen atom to a lipid peroxyl radical, neutralizing it and halting the lipid peroxidation chain reaction.

Experimental Workflow for TBARS Assay

This diagram outlines the key steps in the TBARS assay for evaluating antioxidant efficacy in liposomes.

TBARS_Workflow start Start prepare_liposomes Prepare Liposomes (+/- Antioxidant) start->prepare_liposomes induce_peroxidation Induce Lipid Peroxidation (FeSO4/Ascorbic Acid) prepare_liposomes->induce_peroxidation tbars_reaction TBARS Reaction (TBA, 95°C) induce_peroxidation->tbars_reaction extract_adduct Extract MDA-TBA Adduct (Butanol) tbars_reaction->extract_adduct measure_absorbance Measure Absorbance (532 nm) extract_adduct->measure_absorbance end End measure_absorbance->end

Caption: Workflow of the TBARS assay to quantify lipid peroxidation in liposomes.

Conclusion

This compound presents itself as a viable antioxidant for inclusion in liposomal formulations. Its lipophilic nature allows for effective incorporation into the lipid bilayer where it can act to inhibit lipid peroxidation. While some evidence suggests its antioxidant activity might be slightly lower than shorter-chain gallate esters, its potential synergistic effects with other antioxidants like alpha-tocopherol warrant further investigation.

For formulators, the choice between this compound, alpha-tocopherol, and cholesterol will depend on the specific requirements of the drug delivery system. Where potent antioxidant activity is the primary concern, a combination of this compound and alpha-tocopherol could be optimal. When membrane stabilization and controlled drug release are paramount, cholesterol remains a critical component. Further head-to-head comparative studies are needed to fully elucidate the relative advantages of this compound in various liposomal formulations.

References

A Comparative Analysis of Stearyl Gallate and Octyl Gallate for Enhanced Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antioxidant and antimicrobial efficacies of stearyl gallate and octyl gallate reveals distinct performance profiles influenced by their molecular structure, with octyl gallate demonstrating superior activity in many food preservation contexts. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison to inform the selection of the most effective preservative for various food systems.

Introduction

This compound and octyl gallate, both esters of gallic acid, are utilized in the food industry as antioxidants to prevent spoilage and extend the shelf life of products. Their efficacy is primarily attributed to the gallic acid moiety, which acts as a potent free radical scavenger. However, the length of the alkyl chain—stearyl (C18) versus octyl (C8)—significantly influences their physicochemical properties, such as solubility and partitioning behavior in food matrices, which in turn dictates their overall preservative performance. A phenomenon known as the "cut-off effect" is frequently observed, where the biological activity of homologous series of compounds, such as alkyl gallates, increases with chain length up to a certain point, after which it declines.

I. Comparative Efficacy in Food Preservation

Experimental evidence consistently demonstrates that octyl gallate exhibits superior antioxidant and antimicrobial properties compared to this compound in various food systems. This is largely attributed to the "cut-off effect," where the C8 alkyl chain of octyl gallate provides an optimal balance of hydrophobicity and water solubility for effective interaction at the oil-water interface in emulsions and with microbial cell membranes.

Antioxidant Activity

The primary role of these gallates in food preservation is to inhibit lipid oxidation, a major cause of food spoilage that leads to the development of rancidity and off-flavors. The antioxidant capacity of alkyl gallates is influenced by their ability to position themselves at the site of oxidation, which in many food products is the oil-water interface.

A comparative study on the antioxidant activity of a series of alkyl gallates in a fish oil-in-water emulsion demonstrated that octyl gallate was more effective at inhibiting lipid oxidation than this compound. The antioxidant efficiency was observed to increase with the alkyl chain length up to a certain point (hexyl/octyl gallate) and then decrease.

Alkyl GallateAntioxidant Efficiency in Fish Oil-in-Water Emulsion (Relative to Control)
Octyl Gallate High
This compound Moderate

Table 1: Comparative antioxidant efficiency of octyl gallate and this compound in a fish oil-in-water emulsion. The data indicates that octyl gallate provides a higher level of protection against lipid oxidation in this system.

Antimicrobial Activity

Both octyl and this compound possess antimicrobial properties, although octyl gallate has been more extensively studied and generally shows greater efficacy against a broader range of microorganisms, including bacteria and fungi. The antimicrobial action of alkyl gallates is linked to their ability to disrupt the microbial cell membrane.

Studies on the antifungal activity of various alkyl gallates have shown that octyl gallate is a potent inhibitor of food spoilage yeasts like Saccharomyces cerevisiae and Zygosaccharomyces bailii. While direct comparative data with this compound against a wide array of foodborne bacteria is limited, the established "cut-off effect" for antimicrobial activity in alkyl gallates suggests that the longer stearyl chain would be less effective than the octyl chain. Research indicates that the antimicrobial efficacy of alkyl gallates increases up to an alkyl chain length of C8 to C12 and then diminishes.

MicroorganismMinimum Inhibitory Concentration (MIC) of Octyl Gallate
Staphylococcus aureus4-8 µg/mL[1][2][3]
Bacillus subtilis4-8 µg/mL[1]
Escherichia coli>128 µg/mL[1]
Saccharomyces cerevisiae25 µg/mL[4]
Zygosaccharomyces bailii50 µg/mL[4]

II. Mechanisms of Action

The preservative effects of this compound and octyl gallate are rooted in their molecular interactions with food components and microorganisms.

Antioxidant Mechanism

The antioxidant activity of gallic acid esters stems from their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thus neutralizing them and terminating the oxidative chain reactions. The lipophilicity conferred by the alkyl chain influences the localization of the antioxidant within the food matrix. In oil-in-water emulsions, octyl gallate, with its intermediate lipophilicity, is more effective at concentrating at the oil-water interface where lipid oxidation is most prominent.

Antioxidant_Mechanism cluster_oil Oil Phase cluster_interface Oil-Water Interface cluster_water Aqueous Phase Lipid_Radical Lipid Radical (L•) Lipid_Radical->Lipid_Radical propagation Octyl_Gallate Octyl Gallate Concentrates at interface Octyl_Gallate->Lipid_Radical donates H• Initiators Oxidation Initiators (e.g., metal ions, light) Initiators->Lipid_Radical initiates oxidation

Caption: Antioxidant mechanism of octyl gallate at the oil-water interface.

Antimicrobial Mechanism

The antimicrobial action of alkyl gallates is primarily attributed to their interaction with and disruption of the microbial cell membrane. The amphipathic nature of these molecules allows the hydrophobic alkyl chain to insert into the lipid bilayer of the cell membrane, while the hydrophilic gallate head interacts with the membrane surface. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism cluster_membrane Microbial Cell Membrane Membrane_Disruption Membrane Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Cytoplasmic Content Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death Alkyl_Gallate Octyl/Stearyl Gallate Alkyl_Gallate->Membrane_Disruption inserts into lipid bilayer

Caption: General antimicrobial mechanism of alkyl gallates.

III. Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and octyl gallate. For specific experimental parameters, researchers should consult the original research articles.

Determination of Antioxidant Activity in an Oil-in-Water Emulsion

This protocol outlines a common method for assessing the ability of antioxidants to inhibit lipid oxidation in an emulsion system.

Antioxidant_Assay_Workflow Start Start Prepare_Emulsion Prepare Oil-in-Water Emulsion (e.g., fish oil, water, emulsifier) Start->Prepare_Emulsion Add_Antioxidant Add this compound or Octyl Gallate (at desired concentrations) Prepare_Emulsion->Add_Antioxidant Incubate Incubate at Elevated Temperature (e.g., 40-60°C) Add_Antioxidant->Incubate Measure_Oxidation Measure Lipid Oxidation Markers (e.g., Peroxide Value, TBARS) at regular intervals Incubate->Measure_Oxidation Analyze_Data Analyze Data and Compare (calculate inhibition rates) Measure_Oxidation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for antioxidant activity assessment in emulsions.

Methodology:

  • Emulsion Preparation: An oil-in-water emulsion is prepared by homogenizing the oil (e.g., fish oil, soybean oil) with water and an emulsifier (e.g., lecithin, Tween 20).

  • Addition of Antioxidants: Stock solutions of this compound and octyl gallate are prepared in a suitable solvent and added to the emulsion at various concentrations. A control sample without any added antioxidant is also prepared.

  • Accelerated Oxidation: The emulsions are stored in an incubator at an elevated temperature (e.g., 40-60°C) to accelerate the oxidation process.

  • Measurement of Lipid Oxidation: Aliquots of the emulsions are taken at regular time intervals, and the extent of lipid oxidation is determined by measuring primary oxidation products (e.g., peroxide value) and/or secondary oxidation products (e.g., thiobarbituric acid reactive substances - TBARS).

  • Data Analysis: The rate of oxidation in the presence of each antioxidant is compared to the control to determine the antioxidant activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.[5]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.

  • Serial Dilutions: Serial twofold dilutions of this compound and octyl gallate are prepared in a 96-well microtiter plate containing the growth medium. Due to the lipophilic nature of these compounds, a surfactant like polysorbate 80 may be required to ensure proper dissolution.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without antioxidant) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antioxidant at which no visible growth is observed.[5]

IV. Conclusion

The comparative analysis of this compound and octyl gallate for food preservation indicates a clear advantage for octyl gallate in terms of both antioxidant and antimicrobial efficacy. This is primarily due to its optimal alkyl chain length, which allows for more effective positioning at oil-water interfaces and greater disruption of microbial cell membranes. While this compound does provide some level of protection, its longer alkyl chain appears to hinder its performance, consistent with the "cut-off effect." Researchers and professionals in food science and drug development should consider the specific characteristics of the food matrix and the target microorganisms when selecting between these two preservatives. For many applications, particularly in emulsion-based food products and for broad-spectrum antimicrobial protection, octyl gallate is the more potent and effective choice. Further direct comparative studies in a wider range of food systems are warranted to fully elucidate the performance differences between these two important food additives.

References

Cross-validation of different analytical methods for stearyl gallate detection.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of stearyl gallate, a fat-soluble antioxidant commonly used in foods, cosmetics, and pharmaceutical preparations. The selection of an appropriate analytical method is critical for quality control, stability testing, and regulatory compliance. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry to assist researchers in choosing the most suitable technique for their specific application.

Quantitative Performance Data

The performance of different analytical methods for the detection of this compound and related gallate esters is summarized in the table below. It is important to note that while this compound is a widely used antioxidant, specific validated performance data for this compound is not always available in publicly accessible literature. Therefore, data for other gallate esters, such as propyl gallate and octyl gallate, are included as representative examples of the capabilities of these analytical techniques for this class of compounds.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy/RecoveryMatrix
HPLC-UV Gallic Acid1.42 µg/mL4.32 µg/mL5–15 µg/mL-Plant Extract
Quercetin0.15 - 0.31 mg/kg0.44 - 0.93 mg/kg0.5 - 50 mg/L84.3 - 102.0%Candy, Beverage, Sausage
GC-MS Gallic Acid0.5 µg/mL5 µg/mL--Wine
Phthalate Esters0.0010 - 0.0021 µg/mL--94.9 - 105.6%Fragrances[1]
UV-Vis Spectrophotometry Gallic Acid0.045 µg/ml0.119 µg/ml5-30 μg/ml97.6%Plant Extract[2]
Total Phenols0.1852 ppm1.0579 ppm0.05 - 9 mg/L103.15%Bio-oil[3]

Experimental Workflows and Methodologies

The selection of an analytical method is dependent on various factors including the sample matrix, required sensitivity, and available instrumentation. Below are diagrams and detailed protocols for the principal analytical techniques used for this compound detection.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a given sample, from preparation to final data analysis.

Analytical Workflow General Analytical Workflow for this compound Sample Sample Collection (e.g., Food, Cosmetic, Pharmaceutical) Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation Matrix-specific protocol Analysis Instrumental Analysis (HPLC, GC-MS, UV-Vis) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification and Reporting Data->Quantification

Caption: A generalized workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of antioxidants like this compound. When coupled with a UV detector, it offers a robust and reliable method for routine analysis.

HPLC-UV Experimental Workflow

HPLC-UV Workflow HPLC-UV Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Extraction Solvent Extraction (e.g., Methanol, Acetonitrile) Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV Detector (e.g., 278 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area Integration & Concentration Calculation Chromatogram->Quantification

Caption: Workflow for this compound analysis using HPLC-UV.

Detailed HPLC-UV Protocol

This protocol is based on established methods for the analysis of gallic acid and can be adapted for this compound.[4]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Extract this compound using a suitable organic solvent such as methanol or acetonitrile. Sonication can be used to improve extraction efficiency.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient elution is often employed. For example, a mixture of 0.1% (v/v) acetic acid in water (Solvent A) and methanol (Solvent B).[4]

    • Flow Rate: Typically 0.9 to 1.0 mL/min.[4]

    • Detection: UV detection at approximately 278 nm, which is a common wavelength for gallates.[4]

    • Injection Volume: 20 µL.[4]

  • Quantification:

    • A calibration curve is constructed by injecting standard solutions of this compound at different concentrations.

    • The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.

GC-MS Experimental Workflow

GC-MS Workflow GC-MS Workflow for this compound cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Extraction_GC Solvent Extraction Derivatization Silylation (e.g., BSTFA) Extraction_GC->Derivatization Injection_GC Sample Injection Derivatization->Injection_GC Separation_GC Capillary Column (e.g., DB-5) Injection_GC->Separation_GC Ionization Electron Ionization (EI) Separation_GC->Ionization Detection_MS Mass Spectrometer Ionization->Detection_MS TIC Total Ion Chromatogram Detection_MS->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Quantification_GC Quantification MassSpectrum->Quantification_GC

Caption: Workflow for this compound analysis using GC-MS.

Detailed GC-MS Protocol

This protocol is based on a method for the analysis of fatty acids and their metal soaps, which can be adapted for this compound.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using an appropriate solvent.

    • Evaporate the solvent and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the residue.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as a DB-5MS, is commonly used.

    • Injection: Splitless injection is often preferred for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. For example, starting at a lower temperature and ramping up to a higher temperature.

    • MS Parameters: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Quantification:

    • An internal standard is often used for accurate quantification.

    • A calibration curve is prepared using derivatized this compound standards.

    • The concentration is determined from the ratio of the peak area of the analyte to the internal standard.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of total phenolic compounds, including this compound. It is often used as a screening tool.

UV-Vis Spectrophotometry Experimental Workflow

UV-Vis Workflow UV-Vis Spectrophotometry Workflow cluster_prep_uv Sample and Standard Preparation cluster_measurement Absorbance Measurement cluster_quant Quantification SamplePrep_UV Sample Extraction AbsorbanceReading Measure Absorbance at λmax SamplePrep_UV->AbsorbanceReading StandardPrep_UV Standard Dilution Series StandardPrep_UV->AbsorbanceReading WavelengthScan Determine λmax WavelengthScan->AbsorbanceReading CalibrationCurve Plot Calibration Curve AbsorbanceReading->CalibrationCurve ConcentrationCalc Calculate Sample Concentration CalibrationCurve->ConcentrationCalc Cross-Validation Logic Cross-Validation of Analytical Methods Sample Homogenized Sample MethodA Primary Method (e.g., HPLC-UV) Sample->MethodA MethodB Confirmatory Method (e.g., GC-MS) Sample->MethodB ResultsA Results from Method A MethodA->ResultsA ResultsB Results from Method B MethodB->ResultsB Comparison Statistical Comparison (e.g., t-test, F-test) ResultsA->Comparison ResultsB->Comparison Conclusion Validated Results Comparison->Conclusion

References

A Comparative Analysis of the Efficacy of Stearyl Gallate and Epigallocatechin Gallate (EGCG) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of stearyl gallate and epigallocatechin gallate (EGCG) derivatives, focusing on their antioxidant and anti-inflammatory properties. The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.

Executive Summary

Epigallocatechin gallate (EGCG), the most abundant catechin in green tea, is renowned for its potent antioxidant and anti-inflammatory activities. However, its hydrophilic nature limits its bioavailability and application in lipophilic systems. To overcome these limitations, lipophilic derivatives of EGCG, such as stearyl esters, have been synthesized. This guide compares the efficacy of these EGCG derivatives with this compound, another lipophilic antioxidant derived from gallic acid. While direct comparative studies are limited, this document compiles available data to provide a comprehensive overview of their respective performances.

Data Presentation

Table 1: Comparison of Antioxidant Activities of EGCG and its Stearyl Derivative
Antioxidant AssayEGCG3″,5″-2-O-stearyl-EGCGBHABHTTBHQ
DPPH Inhibition (%) 90.89 ± 2.5651.49 ± 1.8072.38 ± 2.319.74 ± 0.6592.99 ± 2.06
ABTS Inhibition (%) 90.36 ± 3.3065.16 ± 1.2860.06 ± 2.8856.30 ± 2.3063.01 ± 1.64
Reducing Power (OD) 2.845 ± 0.0861.857 ± 0.0442.260 ± 0.0631.710 ± 0.0332.689 ± 0.061
Hydroxyl Radical Inhibition (%) 30.71 ± 1.9016.84 ± 1.187.18 ± 0.8711.33 ± 0.8073.86 ± 2.87

Data sourced from a study by Jiang et al. (2021)[1]. All compounds were tested at a concentration of 1 mg/mL.

Table 2: Lipophilicity and Lipid Oxidation Inhibition
CompoundLog P ValuePeroxide Value (POV) in Soybean Oil (mEq/kg) at 21 days
EGCG 0.69 ± 0.0848.50 ± 1.23
3″,5″-2-O-stearyl-EGCG 3.49 ± 0.3418.17 ± 0.92
BHA -30.84 ± 0.92
BHT -36.61 ± 0.95
TBHQ -13.92 ± 0.70
Control (Soybean Oil) -55.29 ± 1.59

Data sourced from a study by Jiang et al. (2021)[1].

Key Findings

  • Antioxidant Activity: In aqueous-based radical scavenging assays (DPPH and ABTS), EGCG demonstrates significantly higher activity than its stearyl derivative.[1] However, the lipophilic nature of the stearyl derivative is expected to enhance its efficacy in lipid-based systems. Notably, the EGCG stearyl derivative showed better inhibition of lipid oxidation in soybean oil compared to EGCG, BHA, and BHT.[1]

  • Lipophilicity: The esterification of EGCG with a stearyl group dramatically increases its lipophilicity, as indicated by the higher Log P value.[1] This enhanced lipophilicity is crucial for applications in fatty foods and cosmetic formulations.

Experimental Protocols

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • A specific volume of the test compound solution is mixed with a DPPH solution.

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Data Analysis: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined to quantify the antioxidant capacity.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compound solutions, and a positive control.

  • Procedure:

    • The ABTS radical cation is generated by reacting the ABTS solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at 734 nm.

    • A specific volume of the test compound solution is added to the ABTS•+ solution.

    • The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • Data Analysis: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

c) Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagents: Fluorescein (fluorescent probe), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride, a peroxyl radical generator), Trolox (standard), and test compound solutions.

  • Procedure:

    • The test compound is mixed with the fluorescein solution in a microplate well.

    • The reaction is initiated by adding AAPH.

    • The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • The area under the fluorescence decay curve (AUC) is calculated.

  • Data Analysis: The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as micromoles of Trolox equivalents per gram or milliliter of the sample.

In Vitro Anti-inflammatory Assay in Macrophages

This assay evaluates the potential of a compound to inhibit the inflammatory response in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., from THP-1 cells).

  • Reagents: Cell culture medium, LPS, test compounds, Griess reagent (for nitric oxide measurement), and ELISA kits for cytokines (e.g., TNF-α, IL-6).

  • Procedure:

    • Macrophage cells are cultured in appropriate conditions.

    • Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Inflammation is induced by adding LPS to the cell culture.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of nitric oxide in the supernatant is determined using the Griess reagent.

    • The concentrations of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant are measured using specific ELISA kits.

  • Data Analysis: The inhibitory effect of the test compound on the production of NO, TNF-α, and IL-6 is calculated as a percentage of the LPS-stimulated control. The IC50 values can be determined to quantify the anti-inflammatory potency.

Mandatory Visualization

experimental_workflow cluster_antioxidant Antioxidant Activity Assays cluster_anti_inflammatory Anti-inflammatory Assay DPPH DPPH Assay Measure Absorbance at 517 nm Measure Absorbance at 517 nm DPPH->Measure Absorbance at 517 nm Radical Scavenging ABTS ABTS Assay Measure Absorbance at 734 nm Measure Absorbance at 734 nm ABTS->Measure Absorbance at 734 nm Radical Scavenging ORAC ORAC Assay Measure Fluorescence Decay Measure Fluorescence Decay ORAC->Measure Fluorescence Decay Peroxyl Radical Quenching Macrophages Macrophage Culture LPS LPS Stimulation Macrophages->LPS Analysis Analysis of Supernatant LPS->Analysis Incubation Compound Test Compound Treatment Compound->Macrophages NO Measurement (Griess) NO Measurement (Griess) Analysis->NO Measurement (Griess) Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Analysis->Cytokine Measurement (ELISA)

Caption: Workflow for assessing antioxidant and anti-inflammatory activities.

Caption: Simplified signaling pathways for anti-inflammatory action.

Conclusion

The derivatization of EGCG with a stearyl group successfully enhances its lipophilicity, which is advantageous for its application in lipid-rich environments. While this modification may lead to a decrease in radical scavenging activity in aqueous-based assays compared to the parent EGCG molecule, the improved lipid solubility appears to confer superior performance in preventing lipid oxidation. Both EGCG derivatives and this compound demonstrate promising anti-inflammatory properties by modulating key inflammatory pathways.

For researchers and drug development professionals, the choice between this compound and EGCG derivatives will depend on the specific application. EGCG derivatives may be preferable in systems where the multifaceted biological activities of the parent EGCG molecule are desired in a more bioavailable, lipophilic form. This compound, being a simpler molecule, might be a more cost-effective option for applications primarily requiring lipophilic antioxidant and anti-inflammatory action. Further direct comparative studies are warranted to definitively establish the relative efficacy of these compounds in various biological and formulation contexts.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Stearyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for laboratory professionals, this guide provides immediate, actionable safety protocols and logistical plans for the handling and disposal of Stearyl gallate. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety information, fostering a culture of safety and trust.

This compound is a chemical compound that requires careful handling to minimize potential health risks. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency protocols to ensure the well-being of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety goggles with side-shields should be worn to protect against splashes and airborne particles.
Hand Protection Wear protective gloves. The specific glove material should be selected based on chemical resistance charts and the intended duration of use.
Skin and Body Protection An impervious lab coat or clothing that covers the entire body should be worn to prevent skin contact.
Respiratory Protection A suitable respirator is recommended, particularly when there is a potential for dust or aerosol formation. The type of respirator should be chosen based on the exposure assessment.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Avoid all personal contact with this compound, including inhalation of dust or aerosols.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Wash hands thoroughly after handling the compound.[1]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill and Disposal Management

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Cleanup: In the case of a spill, follow a structured cleanup procedure to ensure safety and thorough decontamination. The workflow for managing a this compound spill is outlined in the diagram below.

Spill_Cleanup_Workflow cluster_preparation Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Evacuate Evacuate and secure the area Don_PPE Don appropriate PPE Evacuate->Don_PPE Contain_Spill Contain the spill with absorbent material Don_PPE->Contain_Spill Collect_Waste Carefully collect the spilled material and absorbent Contain_Spill->Collect_Waste Decontaminate Decontaminate the spill area Collect_Waste->Decontaminate Package_Waste Package waste in a sealed, labeled container Decontaminate->Package_Waste Dispose Dispose of waste according to regulations Package_Waste->Dispose

Caption: Workflow for handling a this compound spill.

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the chemical to enter drains or waterways.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stearyl gallate
Reactant of Route 2
Reactant of Route 2
Stearyl gallate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.